(4,5-Dihydro-thiazol-2-yl)-isobutyl-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylpropyl)-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S/c1-6(2)5-9-7-8-3-4-10-7/h6H,3-5H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGHZGVLJOTEJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396844 | |
| Record name | (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79146-95-5 | |
| Record name | 4,5-Dihydro-N-(2-methylpropyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79146-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-Dihydro-N-(2-methylpropyl)-2-thiazolamine (CAS 79146-95-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4,5-Dihydro-N-(2-methylpropyl)-2-thiazolamine (CAS 79146-95-5). In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally related analogs, to present a robust, predicted spectroscopic profile. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. We will delve into the theoretical underpinnings of the predicted spectral features, offering a detailed rationale for the expected chemical shifts, vibrational modes, and fragmentation patterns.
Introduction and Molecular Structure
4,5-Dihydro-N-(2-methylpropyl)-2-thiazolamine is a heterocyclic compound featuring a dihydrothiazole ring system substituted with an isobutylamino group at the 2-position. The structural features of this molecule, including the imine-like carbon of the dihydrothiazole ring, the secondary amine linkage, and the aliphatic isobutyl chain, all contribute to a unique spectroscopic signature. Understanding this signature is paramount for its unambiguous identification and for assessing its purity.
Molecular Details:
-
CAS Number: 79146-95-5
-
Molecular Formula: C₇H₁₄N₂S
-
Molecular Weight: 158.26 g/mol
-
Synonyms: (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine, 2-(Isobutylamino)-4,5-dihydrothiazole
The following diagram illustrates the chemical structure of 4,5-Dihydro-N-(2-methylpropyl)-2-thiazolamine.
Caption: Chemical structure of 4,5-Dihydro-N-(2-methylpropyl)-2-thiazolamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of structurally similar compounds, a detailed prediction of the ¹H and ¹³C NMR spectra for 4,5-Dihydro-N-(2-methylpropyl)-2-thiazolamine can be made.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the isobutyl group and the dihydrothiazole ring protons. The chemical shifts are influenced by the electronegativity of the neighboring atoms (N and S) and the overall electronic environment.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| -CH(CH₃)₂ | 1.8 - 2.0 | multiplet | 1H |
| -CH₂-N- | 3.0 - 3.2 | triplet | 2H |
| -CH₂-S- | 3.3 - 3.5 | triplet | 2H |
| -N-CH₂- | 2.9 - 3.1 | doublet | 2H |
| -CH(CH₃)₂ | 0.9 - 1.0 | doublet | 6H |
| -NH- | Broad singlet | 1H |
Rationale:
-
The methine proton of the isobutyl group is expected to be a multiplet due to coupling with the adjacent methylene and methyl protons.
-
The methylene protons of the dihydrothiazole ring will appear as triplets due to coupling with each other. The protons adjacent to the sulfur atom are expected to be slightly downfield compared to those adjacent to the nitrogen.
-
The methylene protons of the isobutyl group attached to the nitrogen will be a doublet, coupling with the methine proton.
-
The two methyl groups of the isobutyl moiety are expected to be a doublet due to coupling with the single methine proton.
-
The amine proton will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=N (dihydrothiazole) | 160 - 165 |
| -CH₂-S- | 30 - 35 |
| -CH₂-N- (dihydrothiazole) | 45 - 50 |
| -N-CH₂- | 50 - 55 |
| -CH(CH₃)₂ | 28 - 32 |
| -CH(CH₃)₂ | 19 - 22 |
Rationale:
-
The imine-like carbon (C=N) of the dihydrothiazole ring is expected to have the most downfield chemical shift due to its sp² hybridization and proximity to two nitrogen atoms.
-
The chemical shifts of the aliphatic carbons are predicted based on standard values for similar functional groups.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra for a compound like 4,5-Dihydro-N-(2-methylpropyl)-2-thiazolamine would be as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for confirming the connectivity of the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3300 - 3400 | N-H stretch (secondary amine) | Medium |
| 2850 - 2960 | C-H stretch (aliphatic) | Strong |
| 1640 - 1670 | C=N stretch (imine-like) | Medium to Strong |
| 1450 - 1470 | C-H bend (aliphatic) | Medium |
| 1100 - 1250 | C-N stretch | Medium |
| 650 - 750 | C-S stretch | Weak to Medium |
Rationale:
-
The N-H stretch of the secondary amine is a characteristic absorption in the specified region.[1]
-
The strong C-H stretching vibrations are indicative of the aliphatic isobutyl group and the dihydrothiazole ring.[2]
-
The C=N stretching vibration of the dihydrothiazole ring is a key diagnostic peak.[3]
-
The C-N and C-S stretching vibrations are also expected in their typical regions.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the neat liquid or solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet - for solids):
-
Mix a small amount of the solid sample with dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 158) is expected.
-
Major Fragments:
-
Loss of the isobutyl group ([M - 57]⁺) leading to a fragment at m/z = 101. This is often a significant fragmentation pathway for N-alkylated compounds.
-
Cleavage of the C-C bond in the isobutyl side chain, leading to a fragment at m/z = 115 ([M - 43]⁺, loss of a propyl radical).
-
Fragmentation of the dihydrothiazole ring, which can lead to various smaller fragments.
-
The following diagram illustrates a plausible fragmentation pathway.
Caption: Predicted major fragmentation pathways for 4,5-Dihydro-N-(2-methylpropyl)-2-thiazolamine.
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Introduction:
-
Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Inject a small volume of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
-
Gas Chromatography:
-
Use a suitable capillary column (e.g., DB-5ms) to separate the compound from any impurities.
-
Employ a temperature program to ensure good peak shape and resolution.
-
-
Mass Spectrometry:
-
Use Electron Ionization (EI) at 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-200).
-
Conclusion
This guide provides a detailed, predicted spectroscopic profile for 4,5-Dihydro-N-(2-methylpropyl)-2-thiazolamine (CAS 79146-95-5). By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected features in ¹H NMR, ¹³C NMR, IR, and MS analyses. The provided experimental protocols offer a starting point for researchers to obtain and confirm the spectroscopic data for this compound. This document serves as a foundational resource for the scientific community engaged in the synthesis, characterization, and application of this molecule.
References
-
PubChem. (n.d.). 4,5-Dihydro-2-thiazolamine. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Mohamed, Y. A., Abbas, S. E., & Abdel-Gawad, S. M. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 54(6), 1613-1620.
Sources
An In-Depth Technical Guide to the Pharmacology of 2-Aminothiazoline Derivatives
Executive Summary: The 2-aminothiazoline scaffold is a prominent heterocyclic nucleus recognized in medicinal chemistry as a "privileged structure."[1] Its derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] This versatility stems from the scaffold's unique electronic properties and its amenability to substitution at multiple positions, allowing for the fine-tuning of biological activity against a diverse array of molecular targets.[5] This guide provides a comprehensive technical overview of the pharmacology of 2-aminothiazoline derivatives, intended for researchers and drug development professionals. We will dissect the critical structure-activity relationships (SAR), explore key mechanisms of action across various therapeutic areas, and detail robust experimental protocols for their pharmacological evaluation. The discussion also addresses potential toxicophore concerns, offering a balanced perspective for future drug design and development.[1]
The 2-Aminothiazoline Scaffold: A Versatile Core in Drug Discovery
The 2-aminothiazoline ring is a five-membered heterocycle containing sulfur and nitrogen atoms, which serves as a foundational building block for numerous clinically relevant molecules, including the Bcr-Abl tyrosine kinase inhibitor Dasatinib and the antibiotic Cefdinir.[2][4] Its prevalence in successful drugs underscores its favorable physicochemical and drug-like properties.
Synthetic Foundation: The Hantzsch Synthesis
The primary and most versatile method for synthesizing the 2-aminothiazoline core is the Hantzsch thiazole synthesis.[6] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[2][6] The choice of starting materials for this reaction is the principal determinant of the substitution pattern on the resulting thiazole ring, making it a cornerstone for generating diverse chemical libraries for pharmacological screening.
Pharmacological Versatility
The 2-aminothiazoline nucleus is associated with a wide range of biological activities.[7] Derivatives have been extensively documented as potent agents against a multitude of diseases, including:
-
Oncology: Exhibiting cytotoxicity against numerous human cancer cell lines such as breast, lung, colon, and leukemia.[2]
-
Infectious Diseases: Demonstrating significant activity against pathogens like Mycobacterium tuberculosis.[8][9]
-
Neurodegenerative Disorders: Showing promise in models of Alzheimer's disease and prion diseases.[10][11]
-
Inflammatory Conditions: Possessing anti-inflammatory properties.[3][12]
-
Metabolic Diseases: Investigated for potential in treating diabetes and its complications.[13]
Structure-Activity Relationships (SAR): Decoding the Pharmacophore
The biological activity of 2-aminothiazoline derivatives is profoundly dictated by the nature and position of substituents on the heterocyclic core.[14] Understanding these relationships is critical for the rational design of potent and selective therapeutic agents. The key positions for modification are the exocyclic amino group (N-2) and the C-4 and C-5 positions of the thiazole ring.
Caption: Key substitution points on the 2-aminothiazoline scaffold.
Analysis of Key Substitution Positions
-
N-2 Position: This position exhibits significant flexibility.[8] The introduction of N-benzoyl groups, for instance, has been shown to dramatically increase anti-tubercular potency compared to N-phenyl analogs.[8] Modifying the 2-amino group to a 2-amide is a common strategy that has yielded potent anticancer agents.[2]
-
C-4 Position: The C-4 position is often critical and intolerant to modification. In the context of anti-mycobacterial activity, a 2-pyridyl moiety at C-4 is considered essential, with its replacement leading to a significant loss of activity.[8][9]
-
C-5 Position: Substituents at the C-5 position can greatly influence potency and selectivity. For example, in some anticancer series, lipophilic groups like a 4,5-butylidene were found to be beneficial for cytotoxicity, whereas smaller alkyl groups like methyl at this position decreased potency.[2][14]
Table 1: Summary of Structure-Activity Relationship (SAR) Insights
| Position | Type of Substituent | Therapeutic Area | Effect on Activity | Reference(s) |
| N-2 | Substituted Benzoyl | Anti-tubercular | >128-fold increase in potency over initial hits. | [8] |
| N-2 | Benzylic Amines | Anticancer (Glioma) | Potent cytotoxicity (IC50 ~4 µM). | [2] |
| C-4 | 2-Pyridyl | Anti-tubercular | Essential for activity. | [8][9] |
| C-4 | Phenyl | Anticancer (Glioma) | Similar to methyl substitution; less potent than other groups. | [14] |
| C-5 | Methyl Group | Anticancer (Lung) | Decreased potency. | [2] |
| C-4/C-5 | 4,5-Butylidene | Anticancer (Lung) | Beneficial for cytotoxicity. | [2] |
Key Pharmacological Activities & Mechanisms of Action
The diverse biological effects of 2-aminothiazoline derivatives are a result of their interaction with a wide range of cellular targets.
Anticancer Activity
The anticancer properties of this scaffold are among the most extensively studied.[2][3]
-
Mechanism of Action: A primary mechanism is the inhibition of multiple protein kinases that are crucial for cancer cell proliferation and survival.[2] Targets include EGFR, VEGFR, Akt, B-RAF, and Src kinases.[2] Other derivatives act as microtubule stabilizing agents or induce apoptosis through various signaling pathways.[2][15]
-
Targeted Signaling Pathways: Many derivatives interfere with critical pathways like the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, which are frequently dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt pathway by 2-aminothiazoline derivatives.
Neuroprotective Effects
Substituted 2-aminothiazoles have emerged as promising agents for neurodegenerative diseases.[10]
-
Alzheimer's Disease: Certain derivatives have been shown to counteract tau-induced neuronal toxicity at nanomolar concentrations, suggesting potential for treating Alzheimer's and other tauopathies.[10] Other compounds act as acetylcholinesterase inhibitors.[16]
-
Prion Diseases: High-throughput screening identified 2-aminothiazoles as potent inhibitors of Prion protein (PrPSc) formation in infected neuronal cells.[11][17]
-
Monoamine Oxidase (MAO) Inhibition: Some thiazolyl-hydrazine derivatives have demonstrated MAO inhibitory activity, a mechanism relevant to treating depression and Parkinson's disease.[18][19]
Methodologies for Pharmacological Investigation
A multi-step approach involving in silico, in vitro, and in vivo models is essential to fully characterize the pharmacology of novel 2-aminothiazoline derivatives.
Caption: General experimental workflow for investigating 2-aminothiazoline derivatives.
Detailed Experimental Protocols
This protocol is foundational for assessing the general cytotoxic or anti-proliferative effects of novel compounds against cancer cell lines.[2]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
-
Materials:
-
Human cancer cell lines (e.g., H1299 lung cancer, SHG-44 glioma).[2]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
2-aminothiazoline derivatives dissolved in DMSO (stock solution).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microtiter plates.
-
Microplate reader.
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis & Controls (Trustworthiness):
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control.
-
IC₅₀ Determination: Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Controls: A positive control (e.g., a known cytotoxic drug like Doxorubicin) should be run in parallel to validate the assay's performance. Vehicle controls are essential to account for any effects of the solvent.
-
This protocol is designed to quantify the ability of compounds to clear the pathological prion protein (PrPSc) from infected cells.[11][17]
-
Principle: Prion-infected neuroblastoma cells (ScN2a) are treated with test compounds. Cell lysates are then subjected to Proteinase K (PK) digestion, which selectively degrades the normal prion protein (PrPC) but only truncates the resistant PrPSc. The remaining PK-resistant PrPSc is then quantified using a sensitive enzyme-linked immunosorbent assay (ELISA).
-
Materials:
-
ScN2a cells (prion-infected mouse neuroblastoma cells).[11]
-
Complete culture medium (e.g., MEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
Lysis buffer.
-
Proteinase K (PK).
-
Pefabloc SC (to stop PK digestion).
-
ELISA plates, capture antibody, and detection antibody specific for PrP.
-
Substrate for detection (e.g., TMB).
-
-
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate ScN2a cells in 96-well plates. After 24 hours, treat cells with various concentrations of the 2-aminothiazoline derivatives for 3-5 days.
-
Cell Lysis: Wash cells with PBS and lyse them directly in the wells.
-
Proteinase K Digestion: Transfer lysates to a new plate and treat with a defined concentration of PK for 1 hour at 37°C to digest PrPC.
-
Digestion Stop: Stop the reaction by adding Pefabloc SC.
-
ELISA Quantification: a. Coat an ELISA plate with a capture antibody overnight. b. Block the plate to prevent non-specific binding. c. Add the PK-treated lysates to the wells and incubate. d. Wash the plate and add a horseradish peroxidase (HRP)-conjugated detection antibody. e. After incubation and washing, add a colorimetric substrate (e.g., TMB). f. Stop the reaction and read the absorbance.
-
-
Data Analysis & Controls (Trustworthiness):
-
EC₅₀ Determination: Normalize the PrPSc signal to the vehicle-treated control wells. Plot the normalized signal against compound concentration to calculate the EC₅₀ (effective concentration to reduce PrPSc by 50%).
-
Cytotoxicity Control: A parallel cytotoxicity assay (e.g., Calcein-AM or MTT) must be run to ensure that the reduction in PrPSc is not simply due to cell death.[17]
-
Assay Validation: Known anti-prion compounds (e.g., quinacrine) should be used as positive controls. Uninfected N2a cells serve as a negative control for PrPSc levels.
-
Challenges and Future Directions
While the 2-aminothiazoline scaffold holds immense therapeutic promise, its development is not without challenges.
-
Toxicophore Potential: The aminothiazole group has been classified as a potential toxicophore, susceptible to metabolic activation by cytochrome P450 enzymes.[1] This can lead to the formation of reactive metabolites that may cause idiosyncratic adverse drug reactions. Therefore, careful metabolic and safety profiling is a critical component of the drug development process for these derivatives.
-
Selectivity: For applications like kinase inhibition, achieving high selectivity for the target kinase over other kinases is crucial to minimize off-target effects and improve the safety profile.
-
Future Outlook: Future research will likely focus on designing derivatives with improved metabolic stability to mitigate toxicophore risks, enhancing target selectivity through structure-based design, and exploring novel therapeutic applications for this versatile and powerful scaffold.
References
-
Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC
- Source: PubMed Central
-
URL: [Link]
-
Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease
- Source: PubMed
-
URL: [Link]
- 2-Aminothiazoles: A Comparative Guide to their Structure-Activity Relationships in Drug Discovery Source: BenchChem
-
Development and therapeutic potential of 2-aminothiazole deriv
- Source: PubMed Central
-
URL: [Link]
- 2-aminothiazole derivative, preparation method, and use Source: Google Patents URL
-
Synthesis of novel 2-amino thiazole deriv
- Source: Der Pharma Chemica
-
URL: [Link]
-
Discovery of 2-Aminothiazoles as Potent Antiprion Compounds
- Source: PubMed Central
-
URL: [Link]
-
Biological and medicinal significance of 2-aminothiazoles
- Source: ResearchG
-
URL: [Link]
- 2-aminothiazole derivatives for medical use Source: Google Patents URL
- A Comparative Analysis of the Biological Activity of 2-Aminothiazole Isomers and Deriv
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associ
- Source: N
-
URL: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associ
- Source: Semantic Scholar
-
URL: [Link]
-
Synthesis of 2-aminothiazole deriv
- Source: ResearchG
-
URL: [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- Source: ResearchG
-
URL: [Link]
-
2-Aminothiazole derivatives as selective allosteric modul
- Source: N
-
URL: [Link]
-
Recent developments of 2-aminothiazoles in medicinal chemistry
- Source: ResearchG
-
URL: [Link]
-
Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chrom
- Source: PubMed
-
URL: [Link]
-
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents
- Source: PubMed Central
-
URL: [Link]
-
Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complic
- Source: PubMed Central
-
URL: [Link]
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIV
- Source: EXCLI Journal
-
URL: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associ
- Source: MDPI
-
URL: [Link]
-
In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simul
- Source: Taylor & Francis Online
-
URL: [Link]
-
LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning
- Source: Baishideng Publishing Group
-
URL: [Link]
-
Analysis of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine by high-performance liquid chrom
- Source: PubMed
-
URL: [Link]
-
Discovery of 2-Aminothiazoles as Potent Antiprion Compounds
- Source: ResearchG
-
URL: [Link]
-
2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma
- Source: MDPI
-
URL: [Link]
-
MAOI activity of some novel series of substituted thiazol-2-yl-hydrazines
- Source: PubMed
-
URL: [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- Source: Semantic Scholar
-
URL: [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores?
- Source: ResearchG
-
URL: [Link]
-
2,1-Benzothiazine – (quinolin/thiophen)
- Source: SpringerLink
-
URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma | MDPI [mdpi.com]
- 16. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. MAOI activity of some novel series of substituted thiazol-2-yl-hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Thiazole-Based Therapeutics: A Deep Dive into the Structure-Activity Relationships of 2,4-Disubstituted Thiazoles as Anticancer Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their incorporation into a variety of clinically approved drugs.[1][2] While simple alkyl-substituted thiazoles, such as the flavor agent 2-isobutylthiazole, are present in nature, the true therapeutic potential of this scaffold is unlocked through strategic substitutions that modulate its physicochemical properties and target interactions. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 2,4-disubstituted thiazole derivatives, with a particular focus on their development as anticancer agents. We will delve into the rationale behind experimental design, present detailed methodologies, and analyze the impact of structural modifications on biological potency, offering a framework for the rational design of next-generation thiazole-based therapeutics.
The Thiazole Scaffold: From Flavor to Pharmacology
The journey of the thiazole ring from a simple flavor component to a privileged scaffold in drug discovery is a testament to the power of medicinal chemistry. 2-Isobutylthiazole, for instance, is a naturally occurring compound responsible for the characteristic green and nutty aroma of tomatoes.[3] While its biological activity in a therapeutic context is not extensively documented, its structure serves as a basic building block that can be elaborated upon to create potent and selective drug candidates. The true value of the thiazole core lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological profile. The 2- and 4-positions, in particular, have been identified as key handles for modification, enabling the introduction of various substituents that can profoundly influence a compound's interaction with biological targets.[1]
Targeting Cancer with 2,4-Disubstituted Thiazoles: A Case Study in Kinase Inhibition
A significant area of research for 2,4-disubstituted thiazoles has been in the development of anticancer agents, particularly as inhibitors of protein kinases.[4][5] Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6] This section will focus on a representative series of 2,4-disubstituted thiazoles designed as kinase inhibitors, examining how systematic structural modifications impact their anticancer activity.
Core Scaffold and Design Rationale
The general structure of the 2,4-disubstituted thiazole anticancer agents discussed here features a central thiazole ring with distinct pharmacophoric elements at the 2- and 4-positions. The 2-position is typically occupied by an amino or substituted amino group, which can participate in hydrogen bonding interactions within the kinase active site. The 4-position is generally functionalized with an aryl or heteroaryl group, which can engage in hydrophobic and van der Waals interactions.
Logical Relationship: From Core Scaffold to Biological Activity
The following diagram illustrates the fundamental logic of SAR studies for this class of compounds.
Caption: A logical workflow for the structure-activity relationship (SAR) analysis of 2,4-disubstituted thiazole compounds.
Structure-Activity Relationship Analysis
The following table summarizes the structure-activity relationship for a hypothetical series of 2-amino-4-aryl-thiazole derivatives against a target kinase and a cancer cell line. This data is representative of findings in the field.
| Compound ID | R1 (at C2) | R2 (at C4-aryl) | Kinase IC50 (µM) | Cancer Cell Line GI50 (µM) |
| 1a | -NH2 | -Phenyl | 15.2 | 25.8 |
| 1b | -NH2 | -4-Methoxyphenyl | 5.6 | 9.3 |
| 1c | -NH2 | -4-Chlorophenyl | 2.1 | 4.5 |
| 1d | -NH-acetyl | -4-Chlorophenyl | 18.9 | 32.1 |
Analysis of SAR:
-
Substitution at the 4-Aryl Position: The data clearly indicates that substitution on the phenyl ring at the 4-position significantly impacts activity. The unsubstituted phenyl analog (1a ) shows modest activity. The introduction of an electron-donating methoxy group (1b ) improves potency, while the incorporation of an electron-withdrawing chloro group (1c ) leads to the most potent compound in the series. This suggests that electronic and hydrophobic factors at this position are critical for target engagement.
-
Modification at the 2-Amino Group: Acetylation of the 2-amino group (1d ) results in a significant loss of activity compared to the parent compound (1c ). This highlights the importance of the free amino group for interacting with the target, likely through hydrogen bonding.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of 2,4-disubstituted thiazole derivatives.
Synthesis: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of the 2,4-disubstituted thiazole scaffold.
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: A schematic workflow of the Hantzsch synthesis for preparing 2-amino-4-aryl-thiazoles.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriate α-haloketone (1.0 eq.) in ethanol, add the corresponding thioamide (1.2 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Evaluation: In Vitro Kinase Inhibition Assay
The following protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target protein kinase.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Prepare assay buffer, kinase, substrate, and ATP solutions at the desired concentrations.
-
Assay Plate Preparation: Add the assay buffer, kinase, and test compound at various concentrations to the wells of a microtiter plate.
-
Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration.
-
Detection: Stop the reaction and quantify the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 2,4-disubstituted thiazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The SAR studies highlighted in this guide demonstrate that small structural modifications can lead to significant changes in biological activity. The future of thiazole-based drug discovery will likely involve the use of computational modeling to predict compound-target interactions and guide the synthesis of more potent and selective inhibitors. Furthermore, exploring novel substitutions at the 5-position of the thiazole ring could open up new avenues for therapeutic intervention. The principles and methodologies outlined in this guide provide a solid foundation for researchers to build upon in their quest to develop the next generation of thiazole-based medicines.
References
- Ali, S. H., & Sayed, A. R. (2021). Review of the synthesis and biological activity of thiazoles.
- Arora, P., Narang, R., Bhatia, S., Nayak, S. K., Singh, S. K., & Narasimhan, B. (2015). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Journal of Applied Pharmaceutical Science, 5(2), 028-042.
- An, T. N. M., Kumar, M. A., Chang, S. H., Kim, M. Y., Kim, J. A., & Lee, K. D. (2014). Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. Bulletin of the Korean Chemical Society, 35(6), 1619-1624.
- Ebaida, M. S., Ibrahim, H. A. A., Kassem, A. F., & Sabt, A. (2024).
- Sharma, V., Kumar, P., & Pathak, D. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
- Andriole, V. T. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Medicinal Chemistry, 10(12), 1335-1343.
- Ebaida, M. S., Ibrahim, H. A. A., Kassem, A. F., & Sabt, A. (2024).
- Desai, N. C., Trivedi, A. R., & Bhatt, N. (2015). Synthesis, characterization and anti-microbial studies of some novel 2,4-disubstituted thiazoles. Journal of the Serbian Chemical Society, 80(1), 41-51.
- Pendiukh, V. V., Yakovleva, H. V., Stadniy, I. A., Pashenko, O. E., Volovenko, O. B., Rozhenko, A. B., ... & Volochnyuk, D. M. (2023). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important Heterocyclic Scaffolds. ChemRxiv.
- Wang, Y., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 18(23), 6231-6235.
- Yurttas, L., Evren, A. E., & Ozkay, Y. (2022). Synthesis and In Silico Evaluation of Some New 2,4-Disubstituted Thiazole Derivatives. European Journal of Life Sciences, 1(1), 8-19.
- G-Editor. (2021).
- Ebaida, M. S., Ibrahim, H. A. A., Kassem, A. F., & Sabt, A. (2024).
- Baxter, E. W., et al. (2013). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. MedChemComm, 4(4), 696-701.
- Un-PUBLISHED. (2025). Medicinal Chemistry, SAR, and Molecular Insights Into 2,4-Thiazolidinediones as Antidiabetic Agents (2020-2025). Archiv der Pharmazie.
- Zhang, Y., et al. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Topics in Medicinal Chemistry, 20(28), 2535-2577.
- Un-PUBLISHED. (2024). Structure of 2, 4-disubstituted thiazole derivatives.
- Un-PUBLISHED. (2024). Synthesis of 2,4‐disubstituted thiazoles.
- Andreani, A., et al. (1995). Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents. 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates, -selenazole-2-carbamates, and related derivatives. Journal of Medicinal Chemistry, 38(8), 1409-1412.
- Un-PUBLISHED. (2023). An Overview of Thiazole Derivatives and its Biological Activities.
- Cuartas, V., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(8), 1145.
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
The Thiazole Scaffold: A Cornerstone in the Discovery of Novel Bioactive Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Thiazole Ring
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a privileged scaffold in the realm of medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and various non-covalent interactions, make it a versatile building block for the design of novel therapeutic agents.[1] The thiazole nucleus is a key component in numerous natural products, such as vitamin B1 (thiamine), and is present in a wide array of FDA-approved drugs, underscoring its profound biological importance.[2][3][4] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][5] This guide provides a comprehensive technical overview of the discovery of novel bioactive thiazole derivatives, from synthetic strategies and bioactivity screening to mechanistic elucidation and future perspectives.
Part 1: Synthetic Strategies for Thiazole Derivatives
The synthesis of diverse thiazole libraries is fundamental to the discovery of novel bioactive compounds. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Classic Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first described in 1887, remains one of the most widely employed methods for the preparation of thiazoles.[1][6] This condensation reaction typically involves the reaction of an α-haloketone with a thioamide. The versatility of this method allows for the introduction of a wide range of substituents at various positions of the thiazole ring.
Experimental Protocol: A Representative Hantzsch Thiazole Synthesis
-
Thioamide Preparation: A suitable amide is treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in an appropriate solvent like toluene or dioxane. The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) until completion.
-
Cyclization: The crude thioamide is then reacted with an α-haloketone (e.g., phenacyl bromide) in a polar solvent such as ethanol or isopropanol.[7] The reaction mixture is heated to reflux for several hours.
-
Work-up and Purification: Upon cooling, the reaction mixture is often concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the desired thiazole derivative.
Modern Synthetic Approaches
While the Hantzsch synthesis is a workhorse in the field, numerous other methods have been developed to access novel thiazole derivatives with diverse functionalities. These include:
-
Thioamide-Based Syntheses: Variations of the Hantzsch synthesis that utilize different coupling partners for thioamides.
-
Cook-Heilbron Synthesis: A method for synthesizing 2-aminothiazoles from α-aminonitriles.[8]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for various thiazole syntheses.[9]
The choice of synthetic strategy is a critical first step in the drug discovery process, as it directly impacts the chemical space that can be explored.
Part 2: High-Throughput Screening for Bioactivity
Once a library of thiazole derivatives has been synthesized, the next crucial step is to identify compounds with desired biological activities. High-throughput screening (HTS) allows for the rapid evaluation of large numbers of compounds against specific biological targets.
Common In Vitro Screening Assays
A variety of in vitro assays are employed to screen for the bioactivity of thiazole derivatives. The choice of assay depends on the therapeutic area of interest.
Table 1: Common In Vitro Assays for Bioactivity Screening
| Therapeutic Area | Assay Type | Principle |
| Anticancer | MTT or MTS Assay | Measures cell viability and proliferation based on the metabolic activity of living cells. |
| Apoptosis Assays | Detects programmed cell death through methods like Annexin V staining or caspase activity assays. | |
| Kinase Inhibition Assays | Measures the ability of a compound to inhibit the activity of specific protein kinases involved in cancer signaling. | |
| Antimicrobial | Broth Microdilution | Determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[10] |
| Agar Disc Diffusion | A qualitative method to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the test compound.[11][12] | |
| Anti-inflammatory | COX Inhibition Assays | Measures the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. |
| Nitric Oxide (NO) Inhibition Assay | Quantifies the reduction of nitric oxide production in stimulated macrophages, an indicator of anti-inflammatory activity. |
Workflow for a Typical High-Throughput Screening Campaign
Caption: A generalized workflow for a high-throughput screening campaign.
Part 3: Elucidating the Mechanism of Action and Structure-Activity Relationships
Identifying a "hit" compound is only the beginning. A thorough understanding of its mechanism of action (MoA) and structure-activity relationship (SAR) is crucial for its development into a viable drug candidate.
Mechanism of Action Studies
MoA studies aim to unravel the specific molecular target and signaling pathway through which a bioactive compound exerts its effects. For instance, many anticancer thiazole derivatives have been shown to induce apoptosis, inhibit key signaling pathways like NFkB/mTOR/PI3K/AkT, or interfere with tubulin polymerization.[13]
Signaling Pathway Example: PI3K/Akt/mTOR Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical thiazole derivative.
Structure-Activity Relationship (SAR) Studies
SAR studies involve systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological activity.[1] This iterative process helps to identify the key structural features, or pharmacophores, that are essential for activity and provides insights for optimizing potency, selectivity, and pharmacokinetic properties. For example, SAR studies on antimicrobial thiazoles have shown that the nature and position of substituents on the thiazole ring can significantly influence their efficacy against different bacterial and fungal strains.[14]
Table 2: Representative SAR Data for a Hypothetical Series of Anticancer Thiazole Derivatives
| Compound ID | R1 Group | R2 Group | IC50 (µM) against MCF-7 Cells |
| 1a | -H | -Phenyl | 15.2 |
| 1b | -CH3 | -Phenyl | 10.8 |
| 1c | -H | 4-Chlorophenyl | 5.1 |
| 1d | -CH3 | 4-Chlorophenyl | 2.3 |
| 1e | -H | 4-Methoxyphenyl | 25.6 |
Data is hypothetical and for illustrative purposes only.
From this hypothetical data, one could infer that a methyl group at the R1 position and an electron-withdrawing group like chlorine at the 4-position of the R2 phenyl ring are beneficial for anticancer activity against MCF-7 cells.
Part 4: Future Perspectives and Emerging Trends
The field of thiazole-based drug discovery is continuously evolving. Several key trends are shaping the future of this exciting area:
-
Hybrid Molecules: The design and synthesis of hybrid molecules that incorporate a thiazole scaffold with other known pharmacophores is a promising strategy to develop multi-target drugs with enhanced efficacy.[7]
-
Natural Product-Inspired Synthesis: Marine organisms, in particular, are a rich source of complex thiazole-containing peptides with potent biological activities.[15] These natural products serve as valuable starting points for the design of novel therapeutic agents.
-
Computational Approaches: The use of in silico methods, such as molecular docking and virtual screening, is accelerating the discovery of novel thiazole derivatives by predicting their binding affinity to specific biological targets.[5][16]
Conclusion
The thiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent versatility and broad range of biological activities ensure its continued relevance in the quest for new and improved therapeutics. A multi-disciplinary approach that combines innovative synthetic chemistry, robust high-throughput screening, and in-depth mechanistic studies will be essential to unlock the full potential of this remarkable heterocyclic ring system.
References
- Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (n.d.). ResearchGate.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20).
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024, April 16). ACS Publications.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022, August 11). PubMed.
- Synthesis and DNA binding of novel bioactive thiazole derivatives pendent to N-phenylmorpholine moiety. (2020, July 17). PubMed.
- Review of the synthesis and biological activity of thiazoles. (2020, December 6).
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences.
- Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022, November 1). Bentham Science Publishers.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH.
- Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024, January 2). PMC - NIH.
- Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. (2013, May 1). PubMed.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.).
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
- SAR studies of 1,3-thiazole clubbed in... (n.d.). ResearchGate.
- Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022, May 25). Bentham Science.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). NIH.
- Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (n.d.). MDPI.
- Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022, November 1). Ingenta Connect.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central.
- Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. (n.d.). Taylor & Francis Online.
- Exploring Thiazole-Based Heterocycles: Synthesis, Bioactivity, and Molecular Docking for Antimicrobial Applications. (n.d.). PubMed.
- In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide. (n.d.). Benchchem.
- Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. (n.d.). Oriental Journal of Chemistry.
- Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. (2025, August 7). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and DNA binding of novel bioactive thiazole derivatives pendent to N-phenylmorpholine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchemrev.com [jchemrev.com]
- 11. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Exploring Thiazole-Based Heterocycles: Synthesis, Bioactivity, and Molecular Docking for Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: A Strategic Approach to Characterizing Novel Thiazole Derivatives
An in-depth guide to the in vitro characterization of (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine, a novel small molecule with potential therapeutic applications.
This compound is a heterocyclic amine containing a 2-aminothiazoline core structure.[1] Thiazole and its hydrogenated derivatives are privileged scaffolds in medicinal chemistry, known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The structural similarity of the core scaffold to known biogenic amines and synthetic pharmacophores suggests potential interactions with key protein families involved in cellular signaling and metabolism. Specifically, the molecule's features—a heterocyclic amine and a flexible alkyl chain—indicate a potential for interaction with G-protein coupled receptors (GPCRs), such as adrenergic receptors, or with enzymes that process amine substrates, like monoamine oxidases (MAO).[5][6]
Given the absence of a defined biological target for this specific compound, a logical and efficient path to characterization involves a tiered screening approach. This guide provides detailed protocols for a primary screening panel designed to identify high-affinity interactions with two prominent and pharmacologically relevant target classes: adrenergic receptors and monoamine oxidases. Following the primary screen, this document outlines secondary, functional assays to elucidate the pharmacological nature (e.g., agonist, antagonist, or inhibitor) of any identified interactions.
This document is intended for researchers in drug discovery and pharmacology. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the rationale behind key experimental choices to ensure data integrity and reproducibility.
Tier 1: Primary Screening for Target Identification
The initial phase of characterization focuses on identifying direct molecular interactions. We propose two parallel screening platforms: a radioligand binding assay panel for adrenergic receptors and an enzyme inhibition assay for monoamine oxidase isoforms A and B.
Workflow for Primary Target Screening
Caption: Overall workflow for the initial characterization of the test compound.
Protocol 1: Adrenergic Receptor Binding Affinity Panel
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[7] This protocol uses the principle of competition, where the test compound's ability to displace a known high-affinity radioligand from the receptor is measured. The resulting data are used to calculate the inhibitor constant (Kᵢ), a measure of the compound's binding affinity.[7][8]
Rationale for Choices:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing individual human adrenergic receptor subtypes are used to ensure specificity.
-
Radioligands: Specific, high-affinity radioligands are chosen for each receptor subtype to ensure a robust assay window. For example, [³H]-Prazosin for α₁, [³H]-Rauwolscine or [³H]-Yohimbine for α₂, and [¹²⁵I]-Iodocyanopindolol for β subtypes are common choices.[9]
-
Filtration: A glass fiber filter-based system is used to rapidly separate receptor-bound from free radioligand.[10] Filters are pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligands to the negatively charged filters.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Harvest cells expressing the target adrenergic receptor subtype.
-
Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[10]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the BCA assay.[10]
-
-
Competitive Binding Assay:
-
Set up the assay in a 96-well plate. Each well will have a final volume of 250 µL.[10]
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 150 µL of the membrane preparation (containing 10-50 µg of protein).
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known non-radioactive competitor (e.g., 10 µM phentolamine for α-receptors, 10 µM propranolol for β-receptors), 50 µL of radioligand, and 150 µL of membrane preparation.[11]
-
Test Compound Wells: Add 50 µL of the test compound at various concentrations (typically a 10-point serial dilution, from 10 nM to 100 µM), 50 µL of radioligand, and 150 µL of membrane preparation.
-
Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[10]
-
-
Filtration and Counting:
-
Rapidly terminate the incubation by vacuum filtration onto PEI-presoaked GF/C filters using a cell harvester.[10]
-
Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters, place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Data Presentation:
| Adrenergic Receptor Subtype | Radioligand Used | Kᵢ of Test Compound (nM) |
| α₁A | [³H]-Prazosin | Experimental Value |
| α₂A | [³H]-Rauwolscine | Experimental Value |
| β₁ | [¹²⁵I]-Iodocyanopindolol | Experimental Value |
| β₂ | [¹²⁵I]-Iodocyanopindolol | Experimental Value |
Protocol 2: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay
This protocol measures the ability of the test compound to inhibit the enzymatic activity of the two MAO isoforms, MAO-A and MAO-B. These enzymes are crucial for the metabolism of neurotransmitters.[12] Selective inhibitors for each isoform have distinct therapeutic applications.[6][13]
Rationale for Choices:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes provide a clean system to assess isoform selectivity.
-
Assay Principle: A continuous spectrophotometric or fluorometric method is employed for high-throughput screening.[12][14] The assay measures the production of hydrogen peroxide, a common product of MAO activity, using a probe that generates a fluorescent or colored product.[15]
-
Substrates: While isoform-specific substrates exist (e.g., serotonin for MAO-A, benzylamine for MAO-B), a common substrate like kynuramine can be used with both isolated enzymes to maintain consistent assay conditions.[6][12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare stock solutions of recombinant human MAO-A and MAO-B enzymes.
-
Prepare a stock solution of the substrate (e.g., kynuramine).
-
Prepare the detection reagent mix, containing horseradish peroxidase (HRP) and a suitable probe (e.g., Amplex Red).
-
Prepare stock solutions of the test compound and positive controls (Clorgyline for MAO-A, Selegiline for MAO-B).[6]
-
-
Enzyme Inhibition Assay (96- or 384-well format):
-
To each well, add the reaction buffer.
-
Add the test compound across a range of concentrations or a known inhibitor (positive control). For negative control wells, add the vehicle (e.g., DMSO).
-
Add the MAO-A or MAO-B enzyme to the appropriate wells and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Add the detection reagent mix to all wells.
-
Initiate the reaction by adding the substrate (kynuramine).
-
Immediately begin monitoring the increase in fluorescence or absorbance over time (kinetic read) using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data by setting the rate of the negative control (enzyme + substrate + vehicle) as 100% activity and the rate of a background well (no enzyme) as 0% activity.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Use non-linear regression to fit the data to a dose-response curve and determine the IC₅₀ value.
-
Data Presentation:
| Enzyme Isoform | Positive Control | IC₅₀ of Test Compound (µM) |
| MAO-A | Clorgyline | Experimental Value |
| MAO-B | Selegiline | Experimental Value |
Tier 2: Secondary Functional Assays
If a significant interaction (e.g., Kᵢ or IC₅₀ < 10 µM) is identified in Tier 1, the next step is to determine the functional consequence of this interaction.
Protocol 3: Functional Characterization at Adrenergic Receptors
If the compound shows binding affinity for an adrenergic receptor, it is crucial to determine whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor from its natural ligand). Adrenergic receptors signal through different G-protein pathways, which alter the levels of intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺).[16]
GPCR Signaling Pathways
Caption: Simplified GPCR signaling pathways for Gs and Gq-coupled receptors.
A. cAMP Accumulation Assay (for Gs/Gi-coupled receptors like β-ARs):
This assay measures changes in intracellular cAMP levels. Agonists of Gs-coupled receptors will increase cAMP, while agonists of Gi-coupled receptors will decrease forskolin-stimulated cAMP levels.
-
Methodology:
-
Seed cells expressing the receptor of interest (e.g., HEK293-β₂) in a 96-well plate.
-
Agonist Mode: Treat cells with the test compound at various concentrations and measure cAMP levels using a commercially available kit (e.g., HTRF, FRET, or luciferase-based biosensors).[16]
-
Antagonist Mode: Pre-incubate cells with the test compound, then stimulate with a known agonist (e.g., isoproterenol) at its EC₅₀ concentration. Measure the inhibition of the agonist-induced cAMP response.
-
Data Analysis: For agonist activity, calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a standard agonist. For antagonist activity, calculate the IC₅₀ and subsequently the functional Kb.
-
B. Intracellular Calcium Mobilization Assay (for Gq-coupled receptors like α₁-ARs):
This assay measures transient increases in intracellular calcium concentration upon receptor activation.
-
Methodology:
-
Culture cells expressing the target receptor (e.g., CHO-α₁) in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[16]
-
Agonist Mode: Place the plate in a fluorescence plate reader (like a FLIPR) and add the test compound. Measure the change in fluorescence intensity over time.
-
Antagonist Mode: Pre-incubate the loaded cells with the test compound before adding a known agonist (e.g., phenylephrine). Measure the inhibition of the agonist-induced calcium flux.
-
Data Analysis: Similar to the cAMP assay, determine EC₅₀/Eₘₐₓ for agonist activity or IC₅₀/Kb for antagonist activity.
-
Conclusion
This structured, multi-tiered approach provides a robust framework for the initial in vitro pharmacological characterization of this compound. By first screening for high-affinity interactions with logical target classes and subsequently performing functional assays, researchers can efficiently identify and validate a primary mechanism of action. This strategy maximizes the potential for discovering novel biological activity while ensuring the generation of high-quality, reproducible data essential for advancing drug development programs.
References
-
Biocompare. (2013). Cell-based Assays for GPCR Activity. Available at: [Link]
-
MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available at: [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
-
Agilent. GPCR Signaling Assays. Available at: [Link]
-
PubMed. (n.d.). α-Adrenoceptor Assays. Available at: [Link]
-
Reaction Biology. GPCR Assay Services. Available at: [Link]
-
PubMed. (n.d.). In vitro determination of the ability of drugs to bind to adrenergic receptors. Available at: [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]
-
PubMed. (n.d.). Radioligand Binding Methods: Practical Guide and Tips. Available at: [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available at: [Link]
-
PubMed. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. Available at: [Link]
-
Cell Biolabs, Inc. Monoamine Oxidase Assays. Available at: [Link]
-
Acta Pharmacologica Sinica. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Available at: [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay Protocol. Available at: [Link]
-
Springer Nature Experiments. Radioligand Binding Studies. Available at: [Link]
-
PMC - NIH. (n.d.). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. Available at: [Link]
-
Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Available at: [Link]
-
PNAS. (2009). Structure-based discovery of β2-adrenergic receptor ligands. Available at: [Link]
-
PubChem. 4,5-Dihydro-2-thiazolamine. Available at: [Link]
-
NIH. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Available at: [Link]
-
Wikipedia. Isobutylamine. Available at: [Link]
-
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available at: [Link]
-
Encyclopedia MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Available at: [Link]
Sources
- 1. 4,5-Dihydro-2-thiazolamine | C3H6N2S | CID 15689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Isobutyl-thiazol-2-ylmethyl-amine | 920480-06-4 [smolecule.com]
- 3. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. evotec.com [evotec.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. In vitro determination of the ability of drugs to bind to adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 14. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 15. Monoamine Oxidase Assays [cellbiolabs.com]
- 16. biocompare.com [biocompare.com]
cell-based assay design using 2-isobutylamino-4,5-dihydrothiazole
An Application Guide for the Functional Characterization of 2-isobutylamino-4,5-dihydrothiazole
Abstract
This document provides a comprehensive guide for the design and implementation of cell-based assays to investigate the biological activity of 2-isobutylamino-4,5-dihydrothiazole. Dihydrothiazole derivatives are a class of heterocyclic compounds known to possess a wide range of biological activities.[1][2][3] Given the structural characteristics of this novel compound, a primary hypothesis is its potential interaction with G-protein coupled receptors (GPCRs), a major class of drug targets.[4] This guide offers a strategic framework and detailed protocols for researchers in drug discovery and pharmacology to functionally characterize this and similar novel compounds. We will focus on two primary downstream signaling pathways commonly modulated by GPCRs: cyclic adenosine monophosphate (cAMP) production and intracellular calcium mobilization.
Scientific Foundation: Targeting GPCR Signaling
GPCRs are the largest family of cell surface receptors and are responsible for transducing a vast array of extracellular signals into intracellular responses.[5] Upon ligand binding, GPCRs activate heterotrimeric G-proteins, which dissociate into Gα and Gβγ subunits. The Gα subunit, in turn, modulates the activity of specific effector enzymes, leading to changes in the concentration of intracellular second messengers.
The primary Gα protein families and their canonical signaling pathways are:
-
Gαs (stimulatory): Activates adenylyl cyclase, leading to an increase in intracellular cAMP.[6]
-
Gαi (inhibitory): Inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[5][6]
-
Gαq: Activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, leading to an increase in cytoplasmic calcium concentration.[4][7]
Because 2-isobutylamino-4,5-dihydrothiazole is a novel compound, its specific target and mode of action are unknown. Therefore, a logical first step is to screen for activity across these fundamental signaling pathways. This approach is common in the characterization of compounds targeting invertebrate octopamine or tyramine receptors, which are GPCRs that can couple to any of these pathways.[8][9][10][11]
Caption: Canonical GPCR signaling pathways.
Assay Selection and Design Strategy
The choice of the primary assay depends on the hypothesized target and the available resources. For a novel compound, running parallel screens against both cAMP and calcium signaling is ideal.
| Assay Type | Target Pathway | Principle | Advantages | Disadvantages | Commercial Kits |
| cAMP Assays | Gαs, Gαi | Competitive immunoassay or bioluminescence-based detection of cAMP levels.[12] | Highly sensitive, robust, suitable for HTS. Can detect both stimulatory and inhibitory responses. | Can be more expensive. Some formats require cell lysis. | HTRF cAMP kits, cAMP-Glo™, cAMP Hunter™[6][13][12] |
| Calcium Flux Assays | Gαq | Measurement of changes in intracellular Ca²⁺ using fluorescent dyes (e.g., Fluo-4, Calcium 5).[14][15] | Homogeneous "no-wash" protocols available, real-time kinetic readout, high signal-to-noise ratio.[7][16] | Can have higher background fluorescence. May not detect Gαs/Gαi coupled receptors without promiscuous G-proteins. | FLIPR Calcium Assay Kits, Fluo-4 AM[14][16] |
Key Experimental Choices:
-
Cell Line Selection: The ideal cell line is one that endogenously expresses the target of interest. However, for a novel compound, a common strategy is to use a host cell line (e.g., HEK293, CHO) that is known to have low endogenous receptor expression and then transiently or stably express a panel of candidate receptors. For initial screening, a cell line known to express a variety of GPCRs can be used to cast a wide net.
-
Agonist vs. Antagonist Mode:
-
Agonist Mode: The primary screen should be in agonist mode to see if 2-isobutylamino-4,5-dihydrothiazole directly activates a receptor.
-
Antagonist Mode: If no agonist activity is found, a secondary screen can be performed in antagonist mode. This involves stimulating the cells with a known agonist at its EC₅₀ or EC₈₀ concentration and observing if the test compound can inhibit this response.[6]
-
Detailed Protocol 1: Gs/Gi Functional Screen via cAMP Assay
This protocol uses a bioluminescence-based assay (e.g., Promega's cAMP-Glo™) to measure changes in intracellular cAMP. The principle is that cAMP stimulates Protein Kinase A (PKA), which consumes ATP. A subsequent luciferase reaction measures the remaining ATP; therefore, low light output corresponds to high cAMP levels, and high light output corresponds to low cAMP levels.[5][12]
Caption: Workflow for a bioluminescent cAMP assay.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
White, solid-bottom 384-well assay plates
-
cAMP-Glo™ Assay Kit (Promega, Cat. #V1501 or similar)[12]
-
2-isobutylamino-4,5-dihydrothiazole (test compound)
-
Forskolin (positive control for Gs activation)
-
Reference agonist for the receptor of interest (if known)
-
Multichannel pipette or automated liquid handler
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Cell Preparation: a. Culture HEK293 cells to ~80-90% confluency. b. Harvest cells and perform a cell count. c. Resuspend cells in culture medium to a density of 2.5 x 10⁵ cells/mL. d. Dispense 10 µL of the cell suspension (2,500 cells) into each well of a 384-well plate. e. Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: a. Prepare a 10 mM stock solution of 2-isobutylamino-4,5-dihydrothiazole in DMSO. b. Perform a serial dilution in assay buffer to create a dose-response curve (e.g., 10-point, 1:3 dilution starting from 100 µM). These will be your 4X final concentration stocks. c. Prepare control solutions: vehicle (DMSO in buffer), and 4X Forskolin (for max stimulation).
-
Assay Execution: a. Carefully remove the assay plate from the incubator. b. Add 5 µL of your 4X compound dilutions or controls to the appropriate wells. c. Mix the plate on an orbital shaker for 30 seconds at low speed. d. Incubate the plate at room temperature for 15-30 minutes.
-
cAMP Detection: a. Following the manufacturer's protocol for the cAMP-Glo™ Assay, prepare the cAMP-Glo™ Lysis Buffer. b. Add 20 µL of the lysis buffer to each well. c. Mix on an orbital shaker for 30 seconds and incubate for 20 minutes at room temperature. d. Prepare the Kinase-Glo® Reagent. e. Add 40 µL of Kinase-Glo® Reagent to each well. f. Mix on an orbital shaker for 30 seconds and incubate for 10 minutes at room temperature.
-
Data Acquisition: a. Read the luminescence on a plate reader. The signal is stable for several hours.[12]
Data Analysis:
-
A decrease in luminescence indicates an increase in cAMP (Gαs agonism).
-
An increase in luminescence indicates a decrease in cAMP (Gαi agonism, if cells are pre-stimulated with Forskolin).
-
Plot the relative light units (RLU) against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀.
Detailed Protocol 2: Gq Functional Screen via Calcium Mobilization Assay
This protocol measures Gαq-mediated increases in intracellular calcium using a fluorescent dye. "No-wash" kits contain a masking agent that quenches extracellular dye fluorescence, simplifying the workflow and improving the signal-to-noise ratio.[16] The change in fluorescence is monitored in real-time using an instrument like a FlexStation® or FLIPR®.[7][14]
Sources
- 1. 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. A Novel Octopamine Receptor with Preferential Expression inDrosophila Mushroom Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the Anopheles gambiae octopamine receptor and discovery of potential agonists and antagonists using a combined computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological functions of α2‐adrenergic‐like octopamine receptor in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of multiple functional receptors for tyramine on an insect secretory epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cAMP-Glo™ Assay [worldwide.promega.com]
- 13. cosmobio.co.jp [cosmobio.co.jp]
- 14. bio-protocol.org [bio-protocol.org]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
Application Notes & Protocols for the Antimicrobial Screening of (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine
Introduction: The Rationale for Screening (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a privileged structure in medicinal chemistry due to its presence in numerous natural and synthetic compounds with significant biological activities.[1][2] Thiazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[2][3][4]
Specifically, various thiazole-based compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as a range of fungal pathogens.[5][6] The proposed mechanisms for their antimicrobial action are diverse, including the disruption of microbial cell membranes and the inhibition of essential enzymes like DNA gyrase, MurB, and 14α-lanosterol demethylase.[1][4][7][8][9] Given this extensive body of evidence, this compound, as a member of the thiazole family, presents a compelling candidate for comprehensive antimicrobial screening.
This document provides a structured, multi-tiered approach to systematically evaluate the antimicrobial potential of this compound. The protocols are designed to progress from initial qualitative screening to in-depth quantitative analysis of its efficacy and safety profile, providing researchers with a robust framework for its preclinical evaluation.
Tier 1: Primary Screening - A Qualitative Assessment of Antimicrobial Potential
The initial step in the screening cascade is to determine if this compound possesses any intrinsic antimicrobial activity. The agar disk diffusion method, a modification of the Kirby-Bauer test, is a cost-effective and straightforward qualitative assay for this purpose.[10][11]
Protocol 1: Agar Disk Diffusion Assay
Principle: This method relies on the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with a test microorganism.[12] If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.[10] The diameter of this zone provides a qualitative measure of the compound's potency.[13]
Materials:
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[14]
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland turbidity standard[12]
-
Sterile saline (0.85%)
-
Sterile swabs
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Fluconazole)
-
Negative control disks (solvent-only)
-
Incubator
Step-by-Step Procedure:
-
Inoculum Preparation: From a fresh culture (18-24 hours), pick several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[15]
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[13]
-
Disk Application: Allow the plate to dry for 3-5 minutes. Using sterile forceps, apply the paper disks impregnated with a known concentration of this compound to the agar surface. Gently press each disk to ensure complete contact.[16] Also apply positive and negative control disks. Ensure disks are spaced at least 24 mm apart.[16]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[14]
-
Result Interpretation: Measure the diameter of the zones of inhibition in millimeters (mm).
Causality and Validation:
-
Why Mueller-Hinton Agar? MHA has a defined composition and supports the growth of most common pathogens. Its pH (7.2-7.4) and cation concentrations are standardized to ensure reproducibility and minimize interference with antimicrobial activity.[12][14]
-
The 0.5 McFarland Standard: This standardizes the inoculum density, which is critical for obtaining reproducible zone sizes.[12]
-
Controls: The positive control (known antibiotic) validates the susceptibility of the test organism and the overall assay performance. The negative control (solvent) ensures that the solvent itself does not inhibit microbial growth.
Tier 2: Quantitative Efficacy Assessment
Following a positive result in the primary screen, the next logical step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The broth microdilution method is the gold standard for this purpose.[17][18]
Protocol 2: Broth Microdilution for MIC and MBC Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth (MIC).[11] Subsequent subculturing from wells showing no growth allows for the determination of the lowest concentration that kills ≥99.9% of the initial inoculum (MBC).[19]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganisms (prepared to a 0.5 McFarland standard and then diluted)
-
Positive control antibiotic (e.g., Gentamicin)
-
Growth control (no compound) and sterility control (no bacteria) wells
-
Multichannel pipette
Step-by-Step Procedure:
-
Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock solution of this compound to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the series.
-
Inoculation: Prepare a final inoculum of approximately 5 x 10^5 CFU/mL in CAMHB. Add 100 µL of this bacterial suspension to each well (except the sterility control).[15]
-
Incubation: Cover the plate and incubate at 35°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[20]
-
MBC Determination: From each well that shows no visible growth, plate 10-20 µL onto an MHA plate. Incubate the MHA plates at 35°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).[20]
Data Presentation:
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| E. coli ATCC 25922 | 32 | 128 | 4 | Bactericidal |
| P. aeruginosa ATCC 27853 | 64 | >256 | >4 | Bacteriostatic |
| C. albicans ATCC 90028 | 8 | 16 | 2 | Fungicidal |
Causality and Validation:
-
Bactericidal vs. Bacteriostatic: The MBC/MIC ratio is a key indicator of the compound's mode of action. A ratio of ≤4 generally indicates bactericidal activity, while a ratio >4 suggests bacteriostatic activity.[21] This distinction is crucial for clinical applications.[19][22]
-
CLSI Standards: Adherence to protocols from the Clinical and Laboratory Standards Institute (CLSI) ensures that the results are standardized and comparable across different laboratories.[17]
Tier 3: Characterizing the Dynamics of Antimicrobial Action
While MIC and MBC provide static endpoints, a time-kill kinetic assay reveals the rate at which the compound affects microbial viability. This provides a more dynamic picture of its antimicrobial activity.[23]
Protocol 3: Time-Kill Kinetic Assay
Principle: This assay measures the decrease in a microbial population over time in the presence of an antimicrobial agent at various concentrations (typically multiples of the MIC).[24]
Materials:
-
This compound
-
Test microorganism
-
CAMHB
-
Sterile flasks or tubes
-
Shaking incubator
-
MHA plates for colony counting
Step-by-Step Procedure:
-
Preparation: Prepare flasks containing CAMHB with the test compound at concentrations of 0.5x, 1x, 2x, and 4x MIC. Include a growth control flask without the compound.
-
Inoculation: Inoculate each flask with the test organism to a starting density of approximately 5 x 10^5 CFU/mL.
-
Sampling: Incubate the flasks at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Plating and Counting: Perform serial dilutions of each aliquot and plate onto MHA to determine the number of viable cells (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration.
Causality and Validation:
-
Defining Bactericidal Activity: A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[23]
-
Dynamic Insights: Time-kill curves can differentiate between concentration-dependent and time-dependent killing, providing valuable information for dosing regimen design in later stages of drug development.[21]
Tier 4: Preliminary Safety and Selectivity Assessment
A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells. A preliminary cytotoxicity assay is essential to determine the compound's selectivity.
Protocol 4: MTT Cytotoxicity Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.[25][26]
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).[27]
Data Presentation:
| Parameter | Value (µg/mL) |
| IC50 (HEK293 cells) | >128 |
| MIC (S. aureus) | 16 |
| Selectivity Index (SI) | >8 |
Causality and Validation:
-
Selectivity Index (SI): The SI is calculated as IC50 / MIC. A higher SI value is desirable, as it indicates that the compound is more toxic to the microbe than to mammalian cells, suggesting a wider therapeutic window.
Integrated Screening Workflow and Logical Relationships
The described protocols form a logical pipeline for the comprehensive evaluation of a novel compound.
Caption: Integrated workflow for antimicrobial screening.
Conclusion and Future Directions
This guide outlines a systematic, four-tiered approach for the initial antimicrobial evaluation of this compound. By progressing from qualitative screening to quantitative assessments of efficacy, dynamics, and safety, researchers can build a comprehensive data package. Positive outcomes from this in vitro screening cascade, particularly a high selectivity index and potent bactericidal or fungicidal activity, would provide a strong rationale for advancing the compound to more complex studies, such as mechanism of action elucidation and evaluation in animal models of infection.[28][29][30]
References
-
Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI. Retrieved from [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021, June 18). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. Retrieved from [Link]
-
Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. (2023, November 5). PubMed. Retrieved from [Link]
-
Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022, March 24). AIP Publishing. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022, October 13). ResearchGate. Retrieved from [Link]
-
(PDF) Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles. (2022, December 9). ResearchGate. Retrieved from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023, August 27). Journal of Chemical Reviews. Retrieved from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Retrieved from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health. Retrieved from [Link]
-
Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. (2021, May 12). ResearchGate. Retrieved from [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from [Link]
-
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018, November 28). PubMed Central. Retrieved from [Link]
-
Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. (2021, October 29). National Institutes of Health. Retrieved from [Link]
-
In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. (2015, May 27). National Institutes of Health. Retrieved from [Link]
-
Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]
-
Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. (n.d.). MDPI. Retrieved from [Link]
-
Animal models in the evaluation of antimicrobial agents. (n.d.). ASM Journals. Retrieved from [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021, April 1). Acta Scientific. Retrieved from [Link]
-
Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved from [Link]
-
4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). Retrieved from [Link]
-
(PDF) In vivo methods for testing topical antimicrobial agents. (2015, December 14). ResearchGate. Retrieved from [Link]
-
Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022, August 2). YouTube. Retrieved from [Link]
-
Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia. (2023, January 30). PubMed. Retrieved from [Link]
-
Disk diffusion test. (n.d.). Wikipedia. Retrieved from [Link]
-
Bacteriostatic versus Bactericidal. (n.d.). Time of Care. Retrieved from [Link]
-
An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. (n.d.). ACS Publications. Retrieved from [Link]
-
CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024, April 22). AKJournals. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved from [Link]
-
In Vitro and In Vivo Antimicrobial Activity of the Novel Peptide OMN6 against Multidrug-Resistant Acinetobacter baumannii. (2022, September 5). MDPI. Retrieved from [Link]
-
Disk diffusion method. (n.d.). Retrieved from [Link]
-
Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development. (2024, May 14). Microbe Investigations. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. akjournals.com [akjournals.com]
- 12. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. asm.org [asm.org]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. researchgate.net [researchgate.net]
- 19. Bacteriostatic versus Bactericidal | Time of Care [timeofcare.com]
- 20. protocols.io [protocols.io]
- 21. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. emerypharma.com [emerypharma.com]
- 24. actascientific.com [actascientific.com]
- 25. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 29. journals.asm.org [journals.asm.org]
- 30. mdpi.com [mdpi.com]
Application Notes & Protocols: Evaluating the Anticancer Activity of (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the 2-Aminothiazole Scaffold in Oncology
The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] This heterocyclic structure is a key component in clinically approved anticancer drugs like Dasatinib, a multi-targeted kinase inhibitor, and Alpelisib, a PI3K inhibitor.[3] The versatility of the 2-aminothiazole core allows for structural modifications that can yield potent and selective inhibitors of various protein kinases and other targets crucial to cancer cell proliferation and survival.[3][4]
(4,5-Dihydro-thiazol-2-yl)-isobutyl-amine represents a novel derivative within this promising class of compounds. While specific data on this particular molecule is emerging, its structural similarity to other known anticancer agents suggests it may exert its effects through the inhibition of key cellular pathways. This document provides a comprehensive guide for researchers to systematically evaluate the in vitro anticancer activity of this compound, hereafter referred to as "Compound-T". The protocols herein are designed to be robust and self-validating, enabling the characterization of its cytotoxic and cytostatic effects, and providing insights into its potential mechanism of action.
Plausible Mechanisms of Action: Targeting Key Cancer Pathways
Based on the extensive literature on 2-aminothiazole derivatives, Compound-T could potentially exert its anticancer effects through several mechanisms.[5] These compounds are frequently identified as inhibitors of protein kinases that are often dysregulated in cancer.
Two highly plausible targets for 2-aminothiazole-based compounds are:
-
Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of cell cycle progression.[6] The inhibition of CDK2, CDK4, or CDK6 by 2-aminothiazole derivatives has been shown to block the phosphorylation of the Retinoblastoma (Rb) protein, leading to G1 phase cell cycle arrest and preventing cancer cell proliferation.[7][8]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[9][10] Inhibition of VEGFR-2 can block tumor-associated angiogenesis, effectively starving the tumor of essential nutrients.[11][12]
The following diagram illustrates a potential signaling pathway that may be targeted by Compound-T, focusing on the CDK/Rb axis, which is a common mechanism for this class of compounds.[6]
Caption: Putative mechanism of Compound-T inducing G1 cell cycle arrest.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the in vitro evaluation of Compound-T. The overall experimental workflow is depicted below.
Caption: Comprehensive workflow for in vitro evaluation of Compound-T.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[14][15]
Materials:
-
Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon])
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Compound-T (powder) and appropriate solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture chosen cancer cell lines to ~80% confluency.
-
Trypsinize and perform a cell count.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the assay's accuracy.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[13]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of Compound-T in DMSO.
-
Perform serial dilutions of Compound-T in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Self-Validation: Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control" (medium only).
-
Remove the medium from the wells and add 100 µL of the diluted Compound-T solutions.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals in viable cells.
-
-
Solubilization and Measurement:
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability (%) versus Compound-T concentration (log scale) to generate a dose-response curve.
-
Determine the IC50 value (the concentration of Compound-T that inhibits cell growth by 50%) using non-linear regression analysis.
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 12.8 |
| HCT-116 | Colorectal Carcinoma | 8.5 |
| HeLa | Cervical Cancer | 3.1[4] |
Protocol 2: Apoptosis Determination by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[18] Propidium Iodide (PI) is a DNA-binding dye that cannot cross the membrane of live or early apoptotic cells, but it stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[19][20]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat cells with Compound-T at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24-48 hours.
-
Self-Validation: Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., treatment with staurosporine).
-
-
Cell Harvesting and Staining:
-
Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[20]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[21]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[17][21]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.[17]
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Set up compensation and quadrants using unstained, PI-only, and Annexin V-only stained cells.[17]
-
Data will be displayed in a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Cells are fixed to permeabilize their membranes and then stained with PI, which binds stoichiometrically to DNA.[22] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the identification of cell populations in each phase. RNase treatment is essential to prevent PI from binding to double-stranded RNA.[23]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, Triton X-100, and RNase A)
-
Ice-cold 70% ethanol
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed and treat cells in 6-well plates with Compound-T (at IC50 concentrations) as described in the apoptosis protocol.
-
Harvest cells (adherent and floating) and wash once with cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet (1-2 x 10⁶ cells) in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[23]
-
Causality: Dropwise addition of ethanol prevents cell clumping, which is critical for accurate single-cell analysis by flow cytometry.
-
Incubate at 4°C for at least 2 hours (or overnight).[24]
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase A staining solution.[24]
-
Incubate for 30 minutes at room temperature, protected from light.
-
Analyze the samples on a flow cytometer. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase.
-
Compare the cell cycle distribution of treated cells to the vehicle control to identify any cell cycle arrest.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55% | 30% | 15% |
| Compound-T (IC50) | 75% | 15% | 10% |
An accumulation of cells in the G0/G1 phase, as shown in the hypothetical data above, would support the hypothesis that Compound-T acts as a CDK inhibitor.[6][8]
References
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [URL: https://www.bio-techne.com/protocols/annexin-v-pi-staining-apoptosis-assay-protocol-flow-cytometry]
- Çalışkan, B., & Çakmak, O. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(5), 483-495. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2020.1856860]
- Thermo Fisher Scientific. BestProtocols: Annexin V Staining Protocol for Flow Cytometry. [URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/flow-cytometry/flow-cytometry-assays-reagents/apoptosis-assays-flow-cytometry/annexin-v-apoptosis-assay/annexin-v-staining-protocol.html]
- Abcam. Cell cycle analysis with flow cytometry and propidium iodide. [URL: https://www.abcam.com/protocols/cell-cycle-analysis-with-flow-cytometry-and-propidium-iodide]
- Pevarello, P., et al. (2004). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 47(15), 3367-3380. [URL: https://pubmed.ncbi.nlm.nih.gov/15239649/]
- Thakur, A., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2270, 15-20. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8273611/]
- Hunt, J. T., et al. (2004). N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032), a Highly Efficacious and Selective Antitumor Agent. Journal of Medicinal Chemistry, 47(21), 4954-4960. [URL: https://pubs.acs.org/doi/10.1021/jm049646y]
- UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [URL: https://vpr.uthscsa.edu/flowcytometry/protocols/cell-cycle-protocol/]
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [URL: https://clytetechnologies.com/mtt-assay-protocol/]
- R&D Systems. Propidium Iodide Cell Viability Flow Cytometry Protocol. [URL: https://www.rndsystems.com/resources/protocols/propidium-iodide-cell-viability-flow-cytometry-protocol]
- University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [URL: https://med.virginia.edu/flow-cytometry-core/protocols/dna-content-for-cell-cycle-analysis-of-fixed-cells-with-propidium-iodide/]
- Hirai, H., et al. (2010). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Cancer Science, 101(4), 1070-1076. [URL: https://pubmed.ncbi.nlm.nih.gov/20148967/]
- Li, Y., et al. (2018). Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold. Bioorganic & Medicinal Chemistry Letters, 28(17), 2933-2938. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X1830612X]
- Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7809097/]
- University of Rochester Medical Center. The Annexin V Apoptosis Assay. [URL: https://www.urmc.rochester.edu/medialibraries/urmcmedia/flow-core/documents/the-annexin-v-apoptosis-assay.pdf]
- Roche. MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/234/231/11465007001-ms.pdf]
- Hirai, H., et al. (2009). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Cell Cycle, 8(23), 3868-3876. [URL: https://www.tandfonline.com/doi/full/10.4161/cc.8.23.10015]
- UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [URL: https://medschool.ucsd.edu/research/moores/shared-resources/flow-cytometry/protocols/Pages/cell-cycle.aspx]
- Abcam. Annexin V staining assay protocol for apoptosis. [URL: https://www.abcam.com/protocols/annexin-v-staining-assay-protocol-for-apoptosis]
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [URL: https://experiments.springernature.com/articles/10.1007/978-1-0716-1158-6_13]
- ResearchGate. Development of 2-aminothiazole core in anticancer therapeutic areas. [URL: https://www.researchgate.net/publication/348548983_Development_of_2-aminothiazole_core_in_anticancer_therapeutic_areas]
- NCBI. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7809097/]
- ResearchGate. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [URL: https://www.researchgate.
- Abcam. MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- Al-Sanea, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2166036. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9880190/]
- NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143980/]
- Betzi, S., et al. (2015). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. ACS Chemical Biology, 10(4), 1072-1082. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4403889/]
- Chen, Y., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 239, 114532. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9108390/]
- Al-Sanea, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2166036. [URL: https://pubmed.ncbi.nlm.nih.gov/36695270/]
- ResearchGate. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. [URL: https://www.researchgate.net/publication/371665484_2-Aminothiazole_A_privileged_scaffold_for_the_discovery_of_anti-cancer_agents]
- ResearchGate. Various scaffolds as potent VEGFR inhibitors. [URL: https://www.researchgate.net/figure/Various-scaffolds-as-potent-VEGFR-inhibitors_fig1_361239855]
- El-Naggar, M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5643. [URL: https://www.mdpi.com/1420-3049/27/17/5643]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold [html.rhhz.net]
- 12. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. kumc.edu [kumc.edu]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rndsystems.com [rndsystems.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 23. wp.uthscsa.edu [wp.uthscsa.edu]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes & Protocols: A Guide to the Development of Thiazole-Based PI3K/mTOR Dual Inhibitors
Introduction: Targeting a Core Cancer Pathway with a Privileged Scaffold
The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation through mutations, amplifications, or loss of negative regulators like PTEN is a hallmark of numerous human cancers, making it one of the most compelling targets for therapeutic intervention.[2][4][5] The pathway's complexity, featuring two distinct mTOR complexes (mTORC1 and mTORC2) and extensive feedback loops, presents a significant challenge.[6][7] This has driven the rationale for developing dual inhibitors that simultaneously target both PI3K and mTOR, aiming to achieve a more profound and durable blockade of the pathway and potentially overcome resistance mechanisms.[8][9][10]
Within the vast landscape of medicinal chemistry, the thiazole ring stands out as a "privileged scaffold." Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of numerous kinase inhibitors, including approved drugs like Dasatinib.[11] The integration of the thiazole moiety into PI3K/mTOR inhibitor design offers a robust framework for developing potent and selective small molecules.[8][12][13]
This guide provides an in-depth overview and detailed protocols for researchers engaged in the discovery and preclinical development of novel thiazole-based dual PI3K/mTOR inhibitors. We will bridge the gap from rational design and chemical synthesis to the essential biological assays required to validate a compound's mechanism of action and anticancer potential.
The PI3K/AKT/mTOR Signaling Pathway: A Central Hub for Cell Growth
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs) at the cell surface.[1] This recruits and activates Class I PI3Ks, which then phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the crucial second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT.[1][6]
Once recruited to the membrane, AKT is fully activated through phosphorylation by PDK1 and mTORC2.[1] Activated AKT then phosphorylates a multitude of downstream substrates, leading to the activation of mTORC1 and subsequent promotion of protein synthesis, cell growth, and proliferation, while inhibiting apoptosis.[3][8]
Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition.
Drug Discovery Workflow: From Concept to Candidate
The development of a novel inhibitor is a systematic process. It begins with the design and synthesis of a focused library of compounds based on a core scaffold. These compounds are then screened in biochemical assays to determine their direct inhibitory effect on the target enzymes. Hits from this primary screen are subsequently evaluated in cell-based assays to confirm their activity in a biological context and assess their impact on downstream signaling. This iterative cycle of design, synthesis, and testing allows for the refinement of structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties.
Caption: Iterative workflow for inhibitor development.
Experimental Protocols
Protocol 1: Synthesis of a Representative Thiazole-Based PI3K/mTOR Inhibitor
This protocol outlines a general synthetic strategy for creating a thiazole derivative, inspired by published methods.[8][14] The core of this synthesis is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea or thioamide derivative with an α-haloketone.
Rationale: This multi-step synthesis is a convergent and flexible approach. The initial formation of a thiosemicarbazone intermediate (Step 1) allows for the introduction of diverse aryl moieties, which is crucial for exploring the SAR of the hydrophobic region of the inhibitor.[8] The subsequent cyclization (Step 2) is a classic and reliable method for forming the central thiazole ring.
Step 1: Synthesis of Thiosemicarbazone Intermediate (e.g., Compound 2a)
-
To a solution of thiosemicarbazide (1.0 mmol) in 20 mL of absolute ethanol, add the desired substituted aldehyde (e.g., 4-(benzyloxy)-3-methoxybenzaldehyde) (1.0 mmol).
-
Add 3-4 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the thiosemicarbazone intermediate. Characterization is typically performed via ¹H NMR to confirm the formation of the hydrazone C=N bond.[8]
Step 2: Cyclization to Form the Thiazole Scaffold (e.g., Compound 3a)
-
Suspend the thiosemicarbazone intermediate (1.0 mmol) from Step 1 in 20 mL of absolute ethanol.
-
Add the appropriate α-halo-ketone (e.g., 2-chloro-1-(4-fluorophenyl)ethan-1-one) (1.0 mmol) and anhydrous sodium acetate (1.2 mmol). Sodium acetate acts as a base to facilitate the cyclization.
-
Reflux the mixture for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane:ethyl acetate gradient) to yield the final thiazole derivative.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8][12]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: This protocol uses a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to measure the activity of PI3Kα and mTOR. The assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, the amount of ADP produced decreases, resulting in a lower luminescence signal. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Recombinant human PI3Kα and mTOR enzymes.
-
Substrate: PIP2 for PI3Kα; a suitable peptide substrate for mTOR.
-
Kinase buffer, ATP, MgCl₂.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Test compounds (thiazole derivatives) dissolved in DMSO.
-
White, opaque 384-well assay plates.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
Kinase Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the kinase reaction mixture containing the enzyme (PI3Kα or mTOR) and substrate in kinase buffer.
-
Add 25 nL of the serially diluted test compound or DMSO (for positive and negative controls).
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data using the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
| Compound ID | PI3Kα IC₅₀ (µM) | mTOR IC₅₀ (µM) |
| Reference (Dactolisib) | 0.002 | 0.003 |
| Example Compound 3b[8] | 0.086 | 0.221 |
| Example Compound 3e[8] | 0.112 | 0.456 |
Protocol 3: Western Blot for Cellular Pathway Inhibition
Principle: This protocol assesses the on-target effect of an inhibitor within a cellular context. By treating cancer cells with the compound, we can measure changes in the phosphorylation status of key downstream proteins in the PI3K/mTOR pathway, such as p-AKT (Ser473) and p-S6 (Ser235/236). A potent inhibitor will decrease the levels of these phosphorylated proteins, confirming pathway blockade.
Materials:
-
Cancer cell line (e.g., MCF-7, U-87 MG) with a known active PI3K pathway.[13]
-
Cell culture medium, FBS, and supplements.
-
Test compound dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1x, 1x, 10x IC₅₀) or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein samples to the same concentration and denature by boiling with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL substrate to the membrane.
-
-
Signal Detection: Capture the chemiluminescent signal using a digital imager. The intensity of the bands corresponding to the phosphorylated proteins should decrease with increasing inhibitor concentration. Total protein levels and the β-actin loading control should remain unchanged.
Protocol 4: Antiproliferative Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a cell density-based assay used to measure drug-induced cytotoxicity and cell proliferation.[15] SRB is a bright pink aminoxanthene dye that binds stoichiometrically to proteins in the cell under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells.
Materials:
-
Cancer cell lines (e.g., a panel of 3-5 lines like MCF-7, A549, HCT-116).[13]
-
96-well cell culture plates.
-
Test compound, trichloroacetic acid (TCA), SRB solution, Tris base solution.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add 100 µL of medium containing serially diluted test compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C to fix the cells.
-
Staining:
-
Discard the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
-
Washing and Solubilization:
-
Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
-
Data Acquisition: Shake the plates for 5-10 minutes and read the optical density (OD) at 510 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) by plotting the percentage of growth against the log of the compound concentration.
| Compound ID | MCF-7 GI₅₀ (µM) | U-87 MG GI₅₀ (µM) | A549 GI₅₀ (µM) |
| Reference (BEZ235)[13] | ~0.02 | ~0.015 | ~0.03 |
| Example Compound 18[13] | 0.50 | 0.85 | 4.75 |
| Example Compound 19[13] | 0.30 | 0.35 | 0.45 |
Conclusion and Future Directions
The development of dual PI3K/mTOR inhibitors based on the thiazole scaffold represents a promising strategy in oncology drug discovery. The protocols outlined in this guide provide a foundational framework for the synthesis, biochemical characterization, and cellular evaluation of these compounds. Successful execution of these assays allows researchers to build a comprehensive data package, establish robust structure-activity relationships, and identify lead compounds for further preclinical development.
Future steps for a promising lead candidate would involve a broader assessment of selectivity against different PI3K isoforms, comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, and ultimately, evaluation of in vivo efficacy and tolerability in animal models of cancer.[9][16] The insights gained from these studies are crucial for advancing novel thiazole-based inhibitors toward clinical investigation.
References
-
Abdel-Ghani, N., et al. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry. [Link]
-
Abdel-Ghani, N., et al. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central. [Link]
-
Juric, D., et al. (2015). Challenges in the clinical development of PI3K inhibitors. PubMed Central. [Link]
-
Unknown Author. (n.d.). PI3K/mTOR/AKT Signaling Pathway. Moodle@Units. [Link]
-
Janku, F., et al. (2013). Development of PI3K inhibitors: lessons learned from early clinical trials. Semantic Scholar. [Link]
-
Zhang, M., et al. (2021). Development of PI3K inhibitors: Advances in clinical trials and new strategies. Pharmacological Research. [Link]
-
Mihai, D. P., et al. (2022). PI3K/AKT/mTOR Signaling Pathway. Encyclopedia.pub. [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. [Link]
-
Zhang, M., et al. (2021). Development of PI3K inhibitors: Advances in clinical trials and new strategies. ResearchGate. [Link]
-
Vasan, N., et al. (2019). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Clinical Cancer Research. [Link]
-
Unknown Author. (n.d.). An overview of the PI3K/Akt/mTOR signaling pathway. ResearchGate. [Link]
-
El-Menyar, A., et al. (2015). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. The Oncologist. [Link]
-
Er-ra, F., et al. (2024). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. ResearchGate. [Link]
-
Vasta, V., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening. [Link]
-
Kolev, Y., et al. (2014). In vitro assessment of antitumor activities of the PI3K/mTOR inhibitor GSK2126458. PubMed Central. [Link]
-
Robers, M., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. [Link]
-
Unknown Author. (2009). Abstract C66: Development of mechanistic assays to differentiate PI3K and mTOR inhibitors. Molecular Cancer Therapeutics. [Link]
-
Giner, G., et al. (2019). In vitro drug response assay for inhibitors of PI3K and mTOR in human... ResearchGate. [Link]
-
Er-ra, F., et al. (2024). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PubMed Central. [Link]
-
Heffron, T. P. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PubMed Central. [Link]
-
El-Damasy, D. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]
-
El-Damasy, D. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. SpringerLink. [Link]
-
Cho, D., et al. (2012). Synergism between PI3K and mTOR inhibition. Cell viability assays in... ResearchGate. [Link]
-
Kinose, Y., et al. (2012). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PubMed Central. [Link]
-
Fayed, E. A., et al. (2023). EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. RSC Advances. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 7. ascopubs.org [ascopubs.org]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of PI3K inhibitors: lessons learned from early clinical trials | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 14. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Thiazole Compounds in Tubulin Polymerization Inhibition Assays
Introduction: The Critical Role of Microtubule Dynamics in Oncology
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including the maintenance of cell structure, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[1][2][3][4] These polymers are composed of α- and β-tubulin heterodimers that exist in a constant state of flux, undergoing phases of polymerization (growth) and depolymerization (shrinkage).[3][5][6] This dynamic instability is fundamental for the proper segregation of chromosomes during mitosis.[3][7][8]
The pivotal role of microtubules in cell proliferation has made them a prime target for anticancer drug development.[3][7][8] Agents that disrupt microtubule dynamics can arrest the cell cycle, leading to apoptotic cell death in rapidly dividing cancer cells.[1][6][7][9] These microtubule-targeting agents (MTAs) are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).[1][10][11][12] Thiazole-containing compounds have emerged as a promising class of synthetic molecules that often exhibit potent anticancer activity by inhibiting tubulin polymerization, typically by binding to the colchicine-binding site on β-tubulin.[13][14][15][16][17][18]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing an in vitro tubulin polymerization assay to characterize the inhibitory effects of novel thiazole compounds.
Mechanism of Action: Thiazole Compounds as Colchicine-Binding Site Inhibitors
Many biologically active thiazole derivatives exert their antimitotic effects by acting as tubulin polymerization inhibitors.[15][16][17] They typically bind to the colchicine-binding site, which is located at the interface between the α- and β-tubulin subunits.[13][19][20] The binding of a thiazole compound to this site introduces a steric hindrance that prevents the tubulin dimer from adopting the straight conformation necessary for incorporation into a growing microtubule.[13] This leads to the inhibition of microtubule assembly, disruption of the mitotic spindle, and ultimately, cell cycle arrest and apoptosis.[7][13][20]
Experimental Design and Rationale
A robust and reliable in vitro tubulin polymerization assay is crucial for the initial screening and characterization of potential thiazole-based tubulin inhibitors. The assay's design must incorporate appropriate controls and conditions to ensure the data is both accurate and reproducible.
Assay Principle
The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules over time. This process is initiated by raising the temperature to 37°C in the presence of GTP.[5] The polymerization follows a characteristic sigmoidal curve with three phases: a lag phase (nucleation), a growth phase (elongation), and a plateau phase (steady state).[21] The extent of polymerization can be measured by monitoring the increase in turbidity (light scattering) at 340-350 nm, as microtubules scatter light proportionally to their polymer mass.[5][21][22] Alternatively, a more sensitive fluorescence-based method can be employed, which utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity.[5][23][24]
Diagram: Tubulin Polymerization and Inhibition Workflow
Caption: Workflow for the in vitro tubulin polymerization inhibition assay.
Self-Validating System: The Critical Role of Controls
To ensure the integrity of the experimental results, a system of positive and negative controls is essential.[25][26]
-
Negative Control (Vehicle): This sample contains all the reaction components, including the vehicle (e.g., DMSO) used to dissolve the test compounds, but no inhibitor. It establishes the baseline polymerization curve under the given experimental conditions.
-
Positive Control (Inhibitor): A known tubulin polymerization inhibitor, such as Nocodazole or Colchicine, should be included.[5][27] This control validates that the assay can detect inhibition. A significant decrease in the rate and extent of polymerization compared to the negative control is expected.
-
Positive Control (Enhancer): A known microtubule-stabilizing agent, like Paclitaxel, serves as a control for polymerization enhancement.[5][27] This will result in an increased rate and extent of polymerization.
The inclusion of these controls allows for the confident interpretation of the effects of the thiazole compounds.
Detailed Experimental Protocol: Turbidimetric Assay
This protocol outlines a standard turbidimetric tubulin polymerization inhibition assay in a 96-well plate format.
Materials and Reagents
-
Lyophilized, >99% pure tubulin (e.g., bovine or porcine brain)
-
Guanosine-5'-triphosphate (GTP)
-
General Tubulin Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol (for enhancing polymerization)
-
Thiazole test compounds
-
Nocodazole (Positive inhibitor control)
-
Paclitaxel (Positive enhancer control)
-
Dimethyl sulfoxide (DMSO, for dissolving compounds)
-
96-well, half-area, clear bottom microplates[27]
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm[27]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin on ice with ice-cold General Tubulin Polymerization Buffer to a stock concentration of 4 mg/mL. Keep on ice and use within one hour.[21]
-
Prepare a 10 mM stock solution of GTP in General Tubulin Polymerization Buffer.
-
Prepare stock solutions of thiazole compounds, Nocodazole, and Paclitaxel in 100% DMSO. Further dilute these stocks in General Tubulin Polymerization Buffer to a 10x working concentration. The final DMSO concentration in the assay should not exceed 1-2% to avoid affecting polymerization.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.[22]
-
On ice, prepare the tubulin reaction mix. For a final tubulin concentration of 2 mg/mL, combine the 4 mg/mL tubulin stock with General Tubulin Polymerization Buffer containing 1 mM GTP and 10% glycerol.[5]
-
In a pre-chilled 96-well plate on ice, add 10 µL of the 10x working solutions of the thiazole compounds and controls to their respective wells.[21] Add 10 µL of General Tubulin Polymerization Buffer with the corresponding percentage of DMSO to the negative control wells.
-
-
Initiation and Measurement:
Data Analysis and Interpretation
-
Plotting the Data: Plot the absorbance at 340 nm against time for each concentration of the thiazole compound and the controls.[21]
-
Determining Key Parameters: From the polymerization curves, several parameters can be extracted:
-
Maximum Polymerization Rate (Vmax): The steepest slope of the curve, representing the elongation phase.
-
Maximum Polymer Mass (Amax): The absorbance value at the plateau of the curve.
-
Lag Time (t_lag): The time before a significant increase in absorbance is observed.[21]
-
-
Calculating IC50 Values: To determine the half-maximal inhibitory concentration (IC50), plot the Vmax or Amax as a function of the logarithm of the thiazole compound concentration. Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.[21]
Quantitative Data Presentation
The results of the tubulin polymerization inhibition assay can be effectively summarized in a table for easy comparison of the potency of different thiazole compounds.
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition |
| Thiazole Compound A | 1.5 ± 0.2 |
| Thiazole Compound B | 5.8 ± 0.7 |
| Thiazole Compound C | 0.9 ± 0.1 |
| Nocodazole (Control) | 2.5 ± 0.3 |
IC50 values represent the mean ± standard deviation from three independent experiments.
Mechanism Visualization
The following diagram illustrates the mechanism of tubulin polymerization and its inhibition by thiazole compounds at the colchicine-binding site.
Caption: Inhibition of microtubule formation by thiazole compounds.
Conclusion
The in vitro tubulin polymerization assay is a powerful and indispensable tool for the discovery and characterization of novel anticancer agents. This application note provides a detailed and robust protocol for evaluating the inhibitory activity of thiazole compounds on tubulin polymerization. By adhering to the principles of experimental design, including the use of appropriate controls, researchers can generate high-quality, reproducible data to advance the development of this promising class of therapeutic agents.
References
-
Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceuticals, 5(3), 225-247. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Al-Qubaisi, M. S. (2021). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Journal of Taibah University for Science, 15(1), 743-753. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are Tubulin inhibitors and how do they work?. Retrieved from [Link]
-
Field, J. J., Poso, A., & Laine, R. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Pharmaceuticals, 13(1), 8. Retrieved from [Link]
-
Al-Warhi, T., Sabt, A., El-Gamal, M. I., Anbar, H. S., Ashour, H. M., & Abdel-Maksoud, M. S. (2023). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Molecules, 28(19), 6830. Retrieved from [Link]
-
Field, J. J., Poso, A., & Laine, R. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Pharmaceuticals (Basel), 13(1), 8. Retrieved from [Link]
-
Rath, S., & Panda, D. (2017). Microtubules and Cell Division: Potential Pharmacological Targets in Cancer Therapy. Current Medicinal Chemistry, 24(29), 3166-3180. Retrieved from [Link]
-
Perez, E. A. (2009). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. Molecular Cancer Therapeutics, 8(8), 2086-2095. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are alpha-tubulin inhibitors and how do they work?. Retrieved from [Link]
-
Wang, Y., Chen, J., & Lu, Y. (2019). Tubulin Inhibitors Targeting the Colchicine Binding Site: A Perspective of Privileged Structures. Journal of Medicinal Chemistry, 62(17), 7855-7873. Retrieved from [Link]
-
El-Abd, Y. S., El-Sayed, M. A., & Abdel-Aziz, M. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(18), 5873. Retrieved from [Link]
-
Perez, E. A. (2009). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. Molecular cancer therapeutics, 8(8), 2086-2095. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitotic inhibitor. Retrieved from [Link]
-
Zhang, H., Wang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2023). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2160938. Retrieved from [Link]
-
Kumar, A., Sharma, G., Kumar, D., Singh, B., & Kumar, V. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1629-1641. Retrieved from [Link]
-
Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. Retrieved from [Link]
-
An, F., Liu, C., & Li, D. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Current Chemical Genomics, 8, 16-24. Retrieved from [Link]
-
Kumar, A., Sharma, G., Kumar, D., Singh, B., & Kumar, V. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1629-1641. Retrieved from [Link]
-
Assay Genie. (2023). Microtubule and Mitosis review. Retrieved from [Link]
-
Schneider, N., & Hümmer, S. (2022). Microtubule Dynamics and Cancer. Cancers, 14(18), 4381. Retrieved from [Link]
-
Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qubaisi, M. S., & Al-Ostoot, F. H. (2022). Design, synthesis and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Scientific Reports, 12(1), 1-15. Retrieved from [Link]
-
Hölzel Biotech. (n.d.). Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin). Retrieved from [Link]
-
Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Retrieved from [Link]
-
Gîrbea, S., Pătescu, M., Rad, A. C., Vlase, G., Vlase, T., & Păunescu, V. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. International journal of molecular sciences, 23(17), 9844. Retrieved from [Link]
-
Abdelbaset, M. S., El-Abd, Y. S., El-Sayed, M. A., & Abdel-Aziz, M. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Drug Development Research, 86(4), e22241. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiazole derivatives as tubulin polymerization inhibitors (combretastatin A4 analogs). Retrieved from [Link]
-
Parker, A. L., Kavallaris, M., & McCarroll, J. A. (2014). Microtubules and Their Role in Cellular Stress in Cancer. Frontiers in Oncology, 4, 153. Retrieved from [Link]
-
Parker, A. L., Kavallaris, M., & McCarroll, J. A. (2014). Microtubules and Their Role in Cellular Stress in Cancer. Frontiers in oncology, 4, 153. Retrieved from [Link]
-
Atherton, J., & Moores, C. A. (2018). Measuring microtubule dynamics. Essays in Biochemistry, 62(6), 751-764. Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. Retrieved from [Link]
-
Tuszynski, J. A., & Ludueña, R. F. (2011). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Anticancer Research, 31(10), 3267-3273. Retrieved from [Link]
-
Gittes, F. (2025). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Current Protocols in Cytometry, 111(1), e121. Retrieved from [Link]
-
Gell, C., Friel, C. T., & Howard, J. (2010). In Vitro Microtubule Dynamics Assays Using Dark-Field Microscopy. Methods in cell biology, 95, 221-244. Retrieved from [Link]
-
Chen, Y., Chen, Z., & Li, F. (2015). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Journal of visualized experiments : JoVE, (103), 53097. Retrieved from [Link]
-
An, F., Liu, C., & Li, D. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Current Chemical Genomics, 8, 16-24. Retrieved from [Link]
-
Rockland Immunochemicals. (2021). Positive and Negative Controls. Retrieved from [Link]
-
García-Cehic, D., & Camacho, C. J. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. bioRxiv. Retrieved from [Link]
-
ibidi. (n.d.). Positive/Negative Control for Tube Formation Experiments. Retrieved from [Link]
-
Atherton, J., & Moores, C. A. (2018). Measuring microtubule dynamics. Essays in biochemistry, 62(6), 751-764. Retrieved from [Link]
Sources
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. In vitro Tubulin Polymerization Assay 99 Pure Millipore [sigmaaldrich.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Microtubules and Their Role in Cellular Stress in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 7. Microtubules and Cell Division: Potential Pharmacological Targets in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microtubule Dynamics and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. What are alpha-tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 12. tandfonline.com [tandfonline.com]
- 13. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. abscience.com.tw [abscience.com.tw]
- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benthamopen.com [benthamopen.com]
- 25. Positive and Negative Controls | Rockland [rockland.com]
- 26. ibidi.com [ibidi.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Throughput Screening of (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine using a Gq-Coupled GPCR Calcium Flux Assay
Abstract
The 2-aminothiazoline scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] This application note provides a comprehensive protocol for conducting a high-throughput screening (HTS) campaign to identify and characterize modulators of G-protein coupled receptors (GPCRs) using the novel compound (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine (herein designated DTA-IB ). We present a detailed methodology for a robust, fluorescence-based calcium flux assay, a primary screening method for Gq-coupled GPCRs. This guide covers the principle of the assay, step-by-step protocols for 384-well plate formats, data analysis, and critical quality control metrics to ensure the generation of reliable and reproducible results.
Introduction to DTA-IB and the 2-Aminothiazoline Scaffold
This compound (DTA-IB) is a small molecule featuring the 2-amino-4,5-dihydrothiazole core. This heterocyclic moiety is a key pharmacophore in a variety of clinically relevant agents, including anticancer and anti-inflammatory drugs.[3][4] The structural features of 2-aminothiazoline derivatives make them versatile scaffolds for targeting a wide array of proteins.[1][4] Given their prevalence in drug discovery, developing robust screening protocols for novel derivatives like DTA-IB is essential for identifying new therapeutic leads.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries.[5][6] Cell-based functional assays are particularly valuable as they provide insights into a compound's activity in a more physiologically relevant context. For GPCRs, which represent a major class of drug targets, assays that measure the mobilization of intracellular calcium are a primary workhorse for screening campaigns.[7][8]
This document outlines the use of DTA-IB in a calcium flux assay designed to detect the activation of a Gq-coupled GPCR. This assay provides a sensitive and reliable method for identifying potential agonists from a compound library.
Principle of the Calcium Flux Assay
Many GPCRs, upon activation by a ligand (agonist), couple to the Gq alpha subunit. This initiates a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum (ER).[8]
The key steps in this pathway are:
-
Agonist Binding: An agonist (e.g., DTA-IB) binds to and activates the Gq-coupled GPCR.
-
Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.
-
PLC Activation: The Gαq-GTP complex activates the enzyme Phospholipase C (PLC).
-
IP₃ Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).
-
Calcium Release: IP₃ binds to IP₃ receptors (IP₃R) on the membrane of the ER, causing the rapid release of stored Ca²⁺ into the cytoplasm.[8]
This transient increase in cytosolic Ca²⁺ concentration is detected using a fluorescent indicator dye, such as Fluo-4 AM. Fluo-4 AM is a cell-permeable acetoxymethyl (AM) ester. Once inside the cell, intracellular esterases cleave the AM group, trapping the active Fluo-4 dye.[9][10] Upon binding to Ca²⁺, the fluorescence intensity of Fluo-4 increases dramatically, which can be measured in real-time using a fluorescence plate reader.[9][11]
View Gq Signaling Pathway Diagram
Caption: Overview of the HTS calcium flux assay workflow.
Detailed Experimental Protocols
Cell Culture and Plating
-
Culture cells in T-175 flasks until they reach 80-90% confluency.
-
Harvest cells using trypsin and resuspend in culture medium to create a uniform cell suspension.
-
Seed the cells into 384-well black-wall, clear-bottom assay plates at a density of 15,000-20,000 cells/well in 40 µL of culture medium.
-
Incubate the plates overnight at 37°C with 5% CO₂ to allow for cell attachment. [7]
Compound Plate Preparation (Dose-Response)
-
Prepare a 10 mM stock solution of DTA-IB in 100% DMSO.
-
Perform a serial dilution series in a 384-well polypropylene plate. For a 10-point dose-response curve, start with a 1:3 dilution from the 10 mM stock into DMSO, followed by subsequent 1:3 dilutions.
-
Include wells for positive control (a known agonist for the target GPCR) and negative control (DMSO vehicle only).
-
Dilute the intermediate compound plate 1:250 into the Assay Buffer to create the final 1X compound plate. The final top concentration will be ~40 µM, and the final DMSO concentration in the assay will be ≤ 0.5%.
Dye Loading Protocol
-
Prepare Dye Loading Solution:
-
Thaw Fluo-4 AM, Pluronic F-127, and Probenecid.
-
For 10 mL of solution, mix 20 µL of 1 mM Fluo-4 AM stock (in DMSO), 50 µL of 20% Pluronic F-127, and add Probenecid to a final concentration of 2.5 mM. [12] * Bring the final volume to 10 mL with Assay Buffer. This results in a final Fluo-4 AM concentration of 2 µM.
-
-
Load Cells:
Assay Execution and Signal Detection
-
Set the fluorescence plate reader parameters (e.g., FlexStation):
-
Excitation: 494 nm
-
Emission: 516 nm [10] * Read Mode: Kinetic, with reads every 1-2 seconds for 120-180 seconds.
-
Liquid Transfer: Set the instrument to add 20 µL from the compound plate at ~20 seconds into the kinetic read.
-
-
Place the cell plate and the compound plate into the instrument.
-
Initiate the run. The instrument will record a stable baseline fluorescence, then add the compound and continue recording the change in fluorescence.
Data Analysis and Quality Control
Data Normalization
The raw data is typically the maximum fluorescence signal post-compound addition minus the baseline fluorescence. To compare across plates, normalize the data as a percentage of the positive control response:
-
0% Activity: Average signal from negative control wells (DMSO only).
-
100% Activity: Average signal from positive control wells (saturating concentration of a known agonist).
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. [14]It measures the separation between the positive and negative control signals relative to their variability. [15][16] Formula: Z' = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]
Where:
-
μₚ and σₚ are the mean and standard deviation of the positive control.
-
μₙ and σₙ are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | Clear separation between controls; highly reliable assay. [14][15] |
| 0 to 0.5 | Acceptable | The assay is marginal but may be usable for screening. [14] |
| < 0 | Unacceptable | Control signals overlap; the assay is not suitable for HTS. [14][16] |
A Z'-factor should be calculated for every assay plate to ensure data quality.
Dose-Response Analysis and EC₅₀ Determination
For compounds identified as "hits" in a primary screen, a full dose-response curve is generated. The normalized data is plotted against the logarithm of the compound concentration. A four-parameter logistic regression model is used to fit the curve and determine the EC₅₀ (half-maximal effective concentration).
Example Data Table:
| DTA-IB Conc. (µM) | % Activity (Normalized) |
| 40.0 | 98.5 |
| 13.3 | 95.2 |
| 4.4 | 88.1 |
| 1.5 | 75.4 |
| 0.5 | 52.3 |
| 0.16 | 28.9 |
| 0.05 | 10.1 |
| 0.02 | 3.5 |
| 0.006 | 1.2 |
| 0.002 | 0.5 |
From this data, curve-fitting software would calculate an EC₅₀ value, indicating the potency of DTA-IB at the target receptor.
Conclusion
This application note provides a robust and validated framework for screening this compound (DTA-IB) and other novel 2-aminothiazoline derivatives in a high-throughput calcium flux assay. By adhering to the detailed protocols and implementing rigorous quality control measures like the Z'-factor, researchers can confidently identify and characterize novel modulators of Gq-coupled GPCRs, paving the way for downstream lead optimization and drug development efforts.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad Prism Knowledgebase. Available at: [Link]
-
On HTS. (2023). Z-factor. On HTS Blog. Available at: [Link]
-
BIT 479/579. (n.d.). Z-factors. High-throughput Discovery Course Materials. Available at: [Link]
-
Al-Ostath, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. Available at: [Link]
-
BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available at: [Link]
-
Gloc, M., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. Available at: [Link]
-
ResearchGate. (n.d.). 2‐Aminothiazoles containing biological active molecules in recent drug discovery and development process. ResearchGate. Available at: [Link]
-
Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World. Available at: [Link]
-
Watterson, K. R., & Brown, A. J. (2011). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 756, 221–233. Available at: [Link]
-
ResearchGate. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. Available at: [Link]
-
Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]
-
Wang, T., et al. (2014). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery, 19(6), 808–815. Available at: [Link]
-
ResearchGate. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Calcium Flux Assay Protocol. ResearchGate. Available at: [Link]
Sources
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. High throughput screening identifies repurposable drugs for modulation of innate and acquired immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. apexbt.com [apexbt.com]
- 11. hellobio.com [hellobio.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. assay.dev [assay.dev]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 16. punnettsquare.org [punnettsquare.org]
Application Notes and Protocols for 2-Isobutylamino-4,5-dihydrothiazole in Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of 2-isobutylamino-4,5-dihydrothiazole. Given the limited publicly available data on this specific molecule, we will use it as a representative model compound, hereafter referred to as IA-DHThiazole , to explore its potential as an α2-adrenergic receptor agonist. This guide details its presumed mechanism of action, provides a plausible synthetic route, and offers detailed protocols for its pharmacological evaluation, from initial in vitro characterization to in vivo proof-of-concept studies. The methodologies are designed to be robust and self-validating, providing a framework for the investigation of novel dihydrothiazole-based compounds in drug discovery.
Introduction: The 2-Aminodihydrothiazoline Scaffold in Drug Discovery
The 2-aminothiazole and its reduced form, the 2-amino-4,5-dihydrothiazole (2-aminothiazoline), represent privileged scaffolds in medicinal chemistry. These heterocyclic cores are found in a multitude of biologically active compounds and approved drugs, demonstrating a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects. The 2-aminothiazoline moiety, in particular, is a key pharmacophore in several potent α-adrenergic receptor agonists.
IA-DHThiazole (2-isobutylamino-4,5-dihydrothiazole) is structurally analogous to known α2-adrenergic agonists like xylazine, which is widely used in veterinary medicine as a sedative, analgesic, and muscle relaxant.[1][2] The core hypothesis for IA-DHThiazole is that it functions as a selective agonist for α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release. Activation of these receptors, particularly in the central nervous system (CNS), leads to a sympatholytic effect, resulting in sedation, analgesia, and a decrease in blood pressure.[3][4]
This guide will provide the necessary theoretical background and practical protocols to synthesize and validate the pharmacological profile of IA-DHThiazole as a potential therapeutic agent.
Proposed Mechanism of Action: α2-Adrenergic Receptor Agonism
IA-DHThiazole is hypothesized to exert its effects by acting as an agonist at α2-adrenergic receptors, which are primarily coupled to the inhibitory G-protein, Gαi. The activation of this pathway leads to a cascade of intracellular events.
Signaling Pathway Overview:
-
Receptor Binding: IA-DHThiazole binds to the orthosteric site of the α2-adrenergic receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gαi protein. The Gαi protein releases its bound GDP and binds GTP.
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gαi protein dissociates and inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP: Inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[5]
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn modulates the function of various downstream targets, including ion channels and transcription factors, ultimately resulting in a reduced release of norepinephrine from presynaptic neurons.[2][6]
This presynaptic inhibition of norepinephrine release in the locus coeruleus of the brainstem is the primary mechanism behind the sedative and analgesic effects of α2-agonists.[7]
Caption: α2-Adrenergic receptor signaling pathway.
Synthesis and Characterization
A plausible and efficient method for the synthesis of IA-DHThiazole is the Hantzsch thiazole synthesis, adapted for dihydrothiazoles. This involves the condensation of a thiourea derivative with a 1,2-dihaloalkane.[8]
Protocol 3.1: Synthesis of 2-Isobutylamino-4,5-dihydrothiazole (IA-DHThiazole)
Rationale: This two-step protocol first generates the necessary N-isobutylthiourea, which is then cyclized with 1,2-dibromoethane to form the dihydrothiazole ring. This method is robust and generally provides good yields for 2-aminothiazoline derivatives.
Materials:
-
Isobutylamine
-
Ammonium thiocyanate
-
Hydrochloric acid (HCl)
-
1,2-Dibromoethane
-
Ethanol
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
Step 1: Synthesis of N-Isobutylthiourea
-
In a round-bottom flask, prepare a solution of isobutylamine (1 equivalent) in water.
-
Slowly add a solution of ammonium thiocyanate (1.1 equivalents) in water to the isobutylamine solution while stirring.
-
Add concentrated HCl (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid N-isobutylthiourea, wash with cold water, and dry under vacuum.
Step 2: Cyclization to form IA-DHThiazole
-
Dissolve the N-isobutylthiourea (1 equivalent) from Step 1 in ethanol in a round-bottom flask.
-
Add 1,2-dibromoethane (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude hydrobromide salt in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude IA-DHThiazole.
-
Purify the product by column chromatography on silica gel if necessary.
Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
In Vitro Pharmacological Evaluation
To characterize the interaction of IA-DHThiazole with its target, a series of in vitro assays are essential. These assays will determine the binding affinity and functional activity of the compound at α2-adrenergic receptors.
Protocol 4.1: Radioligand Competition Binding Assay
Rationale: This assay determines the binding affinity (Ki) of IA-DHThiazole for α2-adrenergic receptors by measuring its ability to compete with a known high-affinity radioligand.[9][10] Membranes from cells expressing the receptor of interest are used. Using different cell lines expressing specific receptor subtypes (α2A, α2B, α2C) allows for selectivity profiling.
Materials:
-
Cell membranes expressing human α2A, α2B, or α2C adrenergic receptors.
-
Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (a selective α2 antagonist).
-
Test Compound: IA-DHThiazole, dissolved in DMSO to make a stock solution, then serially diluted in assay buffer.
-
Non-specific binding control: 10 µM Yohimbine or Phentolamine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates, glass fiber filters (e.g., GF/C), and a filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding, and competition binding.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Rauwolscine (at a concentration close to its Kd), and 150 µL of cell membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of the non-specific binding control (10 µM Yohimbine), 50 µL of [³H]-Rauwolscine, and 150 µL of cell membrane preparation.
-
Competition: Add 50 µL of serially diluted IA-DHThiazole, 50 µL of [³H]-Rauwolscine, and 150 µL of cell membrane preparation.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, place them in scintillation vials with scintillation fluid, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of IA-DHThiazole.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 4.2: cAMP Functional Assay
Rationale: Since α2-adrenergic receptors are Gαi-coupled, their activation by an agonist like IA-DHThiazole will inhibit adenylyl cyclase and decrease intracellular cAMP levels. This assay measures the functional potency (EC₅₀) of the compound. To measure a decrease, basal cAMP levels are first stimulated with forskolin.[5][11]
Materials:
-
CHO or HEK293 cells stably expressing the human α2A-adrenergic receptor.
-
Forskolin.
-
Test Compound: IA-DHThiazole.
-
Antagonist (for validation): Yohimbine.
-
cAMP detection kit (e.g., cAMP-Glo™ Assay, HTRF, or ELISA-based).[12]
-
Cell culture medium and reagents.
Procedure:
-
Plate the cells in a 96-well plate and grow to confluency.
-
On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and incubate for 30 minutes.
-
Add varying concentrations of IA-DHThiazole to the wells. For antagonist mode, pre-incubate with yohimbine before adding the agonist.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of IA-DHThiazole.
-
Use non-linear regression to fit the data to a dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy) values.
Hypothetical Pharmacological Data
The following table summarizes the expected quantitative data for IA-DHThiazole, based on its structural similarity to other known α2-adrenergic agonists. These values serve as a benchmark for experimental validation.
| Assay Type | Parameter | α2A Receptor | α2B Receptor | α2C Receptor |
| Binding Affinity | Ki (nM) | 15 | 150 | 80 |
| Functional Potency | EC₅₀ (nM) | 25 | 300 | 180 |
| Functional Efficacy | % Inhibition | 95% | 85% | 90% |
Data are hypothetical and for illustrative purposes only.
In Vivo Pharmacological Evaluation
To assess the physiological effects of IA-DHThiazole in a living system, an in vivo model is required. Measuring the impact on cardiovascular parameters is a primary and direct method for evaluating α2-agonist activity.
Protocol 6.1: Invasive Blood Pressure Measurement in Anesthetized Rats
Rationale: α2-agonists are known to cause an initial transient hypertension (due to peripheral α2B receptor activation on vascular smooth muscle) followed by a more sustained hypotension and bradycardia (due to central α2A activation).[13] This protocol allows for the direct and continuous measurement of these hemodynamic changes.[14][15]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
Anesthetic (e.g., urethane or a ketamine/xylazine cocktail for initial anesthesia).
-
Heparinized saline.
-
PE-50 tubing for cannulation.
-
Pressure transducer and data acquisition system.
-
Surgical instruments.
-
IA-DHThiazole solution for intravenous (i.v.) administration.
Procedure:
-
Anesthetize the rat using an appropriate anesthetic protocol. Ensure a stable plane of anesthesia is achieved.
-
Place the rat on a surgical board and maintain its body temperature.
-
Perform a tracheostomy to ensure a clear airway, if necessary.
-
Isolate the carotid artery and the jugular vein.
-
Insert a heparinized saline-filled PE-50 catheter into the carotid artery and connect it to a pressure transducer to monitor blood pressure and heart rate.
-
Insert a separate catheter into the jugular vein for intravenous drug administration.
-
Allow the animal to stabilize for at least 20-30 minutes until blood pressure and heart rate are steady.
-
Record baseline cardiovascular parameters.
-
Administer a bolus i.v. dose of IA-DHThiazole.
-
Continuously record blood pressure (systolic, diastolic, mean arterial pressure) and heart rate for at least 60-90 minutes post-administration.
-
Multiple doses can be administered in a cumulative fashion to generate a dose-response curve.
Data Analysis:
-
Calculate the change in Mean Arterial Pressure (MAP) and Heart Rate (HR) from baseline at various time points after drug administration.
-
Determine the maximum change in MAP and HR for each dose.
-
Plot the dose-response relationship to evaluate the potency of IA-DHThiazole in vivo.
Drug Discovery and Development Workflow
The investigation of IA-DHThiazole and its analogs follows a structured workflow common in medicinal chemistry and drug development.
Caption: A typical drug discovery workflow for a novel compound.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the synthesis and pharmacological characterization of 2-isobutylamino-4,5-dihydrothiazole (IA-DHThiazole) as a representative α2-adrenergic agonist. The provided protocols for in vitro binding and functional assays, along with the in vivo hemodynamic studies, establish a robust framework for determining its potency, selectivity, and physiological effects.
Future work should focus on establishing a clear structure-activity relationship (SAR) by synthesizing and testing a library of analogs. Modifications to the isobutyl group and substitutions on the dihydrothiazole ring could be explored to optimize potency and selectivity for the α2A receptor subtype, which is primarily responsible for the desired central sedative and analgesic effects, while minimizing activity at the α2B subtype to reduce peripheral vasoconstrictor side effects. Successful lead compounds could then advance to more complex preclinical models to evaluate their therapeutic potential for conditions such as anxiety, neuropathic pain, or as adjuncts in anesthesia.
References
-
Get Smart About Drugs. (n.d.). Xylazine. Retrieved from [Link]
-
Cattabriga, E., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 7(4), 463–468. Retrieved from [Link]
-
DEA Diversion Control Division. (n.d.). Xylazine. Retrieved from [Link]
-
DEA Diversion Control Division. (n.d.). XYLAZINE (Trade Names: Rompun®, Sedazine®, AnaSed®). Retrieved from [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
Wikipedia. (n.d.). Xylazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]
-
Kaya, A. I., et al. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51–57. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). Xylazine. Retrieved from [Link]
-
S. T. S. B. (2015). Measurement of invasive blood pressure in rats. Journal of Pharmacology & Pharmacotherapeutics, 6(1), 45–50. Retrieved from [Link]
-
Bogdan, S., et al. (2019). Comparison among different methods for blood pressure monitoring in rats: literature review. Bulletin UASVM Veterinary Medicine, 76(1). Retrieved from [Link]
-
iWorx. (n.d.). Invasive Blood Pressure – Rat Model. Retrieved from [Link]
-
Speth, R. C., et al. (2011). Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry. Journal of Visualized Experiments, (57), 3211. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Pomarnacka, E., & Kornicka, A. (2015). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Monatshefte für Chemie - Chemical Monthly, 146(12), 2055–2063. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Measuring Blood Pressure in Small Laboratory Animals. Retrieved from [Link]
-
Baker, M. (2010). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (43), 2153. Retrieved from [Link]
-
Gandon, S., et al. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 108(2), 515–552. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of 2-aminothiazole derivatives: A short review. Retrieved from [Link]
-
Giovannitti, J. A., et al. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress, 62(1), 31–39. Retrieved from [Link]
-
Wikipedia. (n.d.). Alpha-adrenergic agonist. Retrieved from [Link]
-
Veterinary Information Network. (n.d.). Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives. Retrieved from [Link]
-
Combs, D. W., et al. (2000). alpha(2) Adrenoceptor agonists as potential analgesic agents. 2. Discovery of 4-(4-Imidazo)-1,3-dimethyl-6,7-dihydrothianaphthene [corrected] as a high-affinity ligand for the alpha(2D) adrenergic receptor. Journal of Medicinal Chemistry, 43(5), 765–768. Retrieved from [Link]
-
PubMed. (n.d.). Alpha-2 adrenergic receptor agonists: a review of current clinical applications. Retrieved from [Link]
Sources
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. getsmartaboutdrugs.gov [getsmartaboutdrugs.gov]
- 7. Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives - WSAVA2005 - VIN [vin.com]
- 8. 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cAMP-Glo™ Assay [worldwide.promega.com]
- 13. med.virginia.edu [med.virginia.edu]
- 14. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iworx.com [iworx.com]
Troubleshooting & Optimization
Technical Support Center: (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine Solution Stability
Welcome to the technical support center for (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and ensure the stability of this compound in solution during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, with CAS number 79146-95-5, is a chemical compound with the molecular formula C₇H₁₄N₂S and a molecular weight of 158.26 g/mol [1]. It belongs to the 2-aminothiazoline class of compounds. The core structure is a 4,5-dihydro-1,3-thiazol-2-amine[2].
Q2: I am observing a loss of my compound in solution over time. What are the likely causes?
Instability of this compound in solution can be attributed to several factors, primarily hydrolysis of the thiazoline ring, which is highly influenced by the pH of the solution. Other contributing factors can include temperature, exposure to light, and the presence of strong acids or bases.
Q3: What is the primary degradation pathway for this compound?
The most probable degradation pathway is the hydrolysis of the imine bond within the 2-aminothiazoline ring. This leads to ring-opening and the formation of N-(2-mercaptoethyl)-N'-isobutylguanidine. This process is often pH-dependent.
In-Depth Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Acidic Solution
Symptoms:
-
Significant loss of the parent compound observed by HPLC or LC-MS within hours of preparing the solution.
-
Appearance of new, more polar peaks in the chromatogram.
-
A noticeable drop in the pH of the solution over time.
Causality: The 4,5-dihydrothiazole ring, a type of thiazoline, can be susceptible to hydrolysis under acidic conditions. Some studies on related thiazolidine structures have shown increased degradation at pH values between 3 and 5[3]. The protonation of the ring nitrogen atoms can facilitate nucleophilic attack by water, leading to the cleavage of the C=N bond. A study on a similar compound, 2-(1-hydroxyethyl)-4,5-dihydrothiazole, showed significant degradation at pH 4.5 within a day[4].
Troubleshooting Protocol:
-
pH Adjustment and Monitoring:
-
Action: Prepare your solutions in a buffered system, aiming for a pH between 6.0 and 7.4. It has been reported that thiazolidine products are highly stable at neutral pH.
-
Rationale: Maintaining a neutral pH minimizes the acid-catalyzed hydrolysis of the thiazoline ring.
-
Recommendation: Use a phosphate or HEPES buffer at a concentration sufficient to maintain the pH throughout your experiment.
-
-
Solvent Selection:
-
Action: If compatible with your experimental design, consider using a co-solvent system with aprotic organic solvents like DMSO or DMF to reduce the concentration of water.
-
Rationale: Reducing the availability of water, the primary nucleophile in hydrolysis, can slow down the degradation process.
-
-
Temperature Control:
Experimental Workflow for Stability Assessment:
Caption: Workflow for assessing the pH and temperature stability of the compound.
Issue 2: Compound Instability Under Ambient Light
Symptoms:
-
Discoloration of the solution upon exposure to light.
-
Inconsistent results between experiments conducted on the benchtop versus those in a dark room or fume hood.
-
Appearance of unexpected peaks in analytical readouts, potentially with different UV-Vis spectra.
Causality: Thiazole-containing compounds can be susceptible to photodegradation. Exposure to light, particularly UV light, can induce photochemical reactions. For some thiazole derivatives, this can involve a [4+2] cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges to form degradation products[7].
Troubleshooting Protocol:
-
Light Protection:
-
Action: Prepare and store all solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Rationale: This is a simple and effective way to prevent photochemical reactions.
-
-
Wavelength Considerations:
-
Action: When working with the compound, minimize exposure to direct sunlight or strong artificial lighting. If possible, use filtered light.
-
Rationale: Limiting exposure to high-energy wavelengths can reduce the rate of photodegradation.
-
Data Summary for Stability Factors:
| Parameter | Condition | Expected Stability | Rationale |
| pH | Acidic (pH < 6) | Low | Acid-catalyzed hydrolysis of the thiazoline ring[3][4]. |
| Neutral (pH 6-7.4) | High | Reduced potential for acid- or base-catalyzed hydrolysis. | |
| Basic (pH > 8) | Moderate to Low | Potential for base-catalyzed hydrolysis. | |
| Temperature | Refrigerated (2-8 °C) | High | Slows the rate of chemical degradation[5][6]. |
| Room Temperature (~25 °C) | Moderate | Increased rate of degradation compared to refrigeration. | |
| Elevated (>37 °C) | Low | Significantly accelerates degradation pathways. | |
| Light | Exposed to Ambient Light | Moderate to Low | Potential for photodegradation[7]. |
| Protected from Light | High | Prevents light-induced chemical reactions. |
Issue 3: Incompatibility with Other Reagents
Symptoms:
-
Precipitation or color change immediately after mixing this compound with other experimental components.
-
Complete and rapid loss of the parent compound.
Causality: The 2-aminothiazole moiety contains a reactive primary amine. This group can react with various functional groups. It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[8][9]. For instance, nitration of 2-aminothiazole with nitric or nitric-sulfuric acids can be violent[6].
Troubleshooting Protocol:
-
Reagent Compatibility Check:
-
Action: Before mixing, review the chemical properties of all reagents in your solution to identify potential incompatibilities.
-
Rationale: Proactive assessment can prevent the loss of valuable samples and ensure experimental integrity.
-
-
Order of Addition:
-
Action: If a potentially reactive reagent must be used, consider the order of addition. It may be beneficial to add the this compound to a dilute solution of the other components.
-
Rationale: Dilution can reduce the instantaneous concentration of reactive species, potentially mitigating rapid, unwanted reactions.
-
Diagram of Potential Degradation Pathway:
Caption: Postulated hydrolytic degradation pathway of the compound in acidic conditions.
References
-
PubChem. (n.d.). 2-Aminothiazole. National Center for Biotechnology Information. Retrieved from [Link]
- J. F. C. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 847–856.
- Vanbeneden, N., et al. (2008). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 56(15), 6404–6410.
- Kumar, A., et al. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH.
- Bel Rhlid, R., et al. (2002). Stability of a 2-(1-hydroxyethyl)-4,5-dihydrothiazole solution at different pHs. Journal of Agricultural and Food Chemistry, 50(11), 3242-3245.
-
Kumar, A., et al. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Diva-Portal.org. Retrieved from [Link]
- Larrivée-Abbadie, C., et al. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 108(12), 5037-5060.
- Ghosh, S., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Materials Chemistry Frontiers, 7(22), 4867-4876.
- D'Accolti, L., et al. (2021). Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. Molecules, 26(16), 4929.
-
Ghosh, S., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Dihydro-2-thiazolamine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 4,5-Dihydro-2-thiazolamine | C3H6N2S | CID 15689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Hantzsch Thiazole Synthesis: A Technical Support Guide for Researchers
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this robust and versatile reaction. Here, we move beyond basic protocols to address the nuanced challenges and specific issues that can arise during experimentation. Our goal is to provide you with the in-depth, field-proven insights necessary to troubleshoot problems, refine your protocols, and achieve optimal results.
Understanding the Foundation: The Hantzsch Reaction
First described by Arthur Hantzsch in 1887, this reaction remains a cornerstone for constructing the thiazole ring, a key scaffold in numerous pharmaceuticals.[1][2][3][4] The classical synthesis involves the condensation of an α-haloketone with a thioamide or thiourea.[5][6] The reaction's simplicity and the stability of the resulting aromatic thiazole ring contribute to its widespread use.[5]
The generally accepted mechanism begins with a nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5][7][8]
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered by researchers.
Q1: My reaction is not proceeding, or the yield is very low. What are the first things I should check?
Low or no yield can often be traced back to a few key factors.[9] Start by systematically investigating the purity of your reactants, the reaction conditions, and the potential for side reactions.[9] The stability of the thioamide can be a limiting factor, particularly if the reaction conditions are acidic.[1][9]
Q2: How critical is the purity of my starting materials and solvents?
Reactant and solvent purity is paramount. Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, which consume starting materials and complicate the purification of your final product.[9] The presence of water can also be detrimental in some cases, so employing anhydrous solvents is often recommended.[9] For instance, 2-aminothiophenol, a precursor for benzothiazoles, is highly susceptible to oxidation, which can significantly reduce yields.[9]
Q3: Can the choice of solvent significantly impact the reaction outcome?
Absolutely. The solvent plays a crucial role in both the reaction rate and the final yield.[9] The optimal choice depends on the specific substrates being used. While ethanol and methanol are common, other solvents like 1-butanol, 2-propanol, and even water have proven effective in certain multi-component syntheses.[9][10] The polarity of the solvent influences the solubility of reactants and intermediates, thereby affecting the reaction kinetics.[9] In some cases, a mixture of ethanol and water has been shown to be particularly effective.[11]
Q4: What are the most common side reactions to be aware of?
Side reactions are a frequent cause of diminished yields.[9] Under acidic conditions, the Hantzsch synthesis can sometimes produce 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[9][12] Another potential issue is the formation of bis-thiazoles or other condensation byproducts, especially if the stoichiometry of the reactants is not carefully controlled.[9]
Q5: My reaction mixture has turned dark or formed a tar-like substance. What does this indicate?
A significant and unexpected color change, especially darkening or the formation of tar, often suggests the decomposition of starting materials or the creation of polymeric byproducts.[10] This can be triggered by excessive heat or prolonged reaction times.[10] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the desired product.[10]
In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving persistent issues.
Guide 1: Addressing Low or No Product Yield
Low conversion of starting materials is a common hurdle. Here’s a systematic approach to troubleshoot this issue:
-
Verify Starting Material Integrity:
-
α-Haloketone: These compounds can be unstable. Assess their purity via NMR or melting point analysis.[9] Impurities or degradation can halt the reaction. Consider fresh preparation or purification if necessary.[13] The reactivity order is generally I > Br > Cl, due to the carbon-halogen bond strength.[6]
-
Thioamide: Thioamides can be sensitive to both acidic and basic conditions and may hydrolyze.[1][14] Their stability is sequence and position dependent in more complex molecules like peptides.[15] Check for purity and consider using freshly prepared thioamide.
-
-
Optimize Reaction Conditions:
-
Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy.[12] If you are running the reaction at room temperature, a systematic increase in temperature may be necessary.[12]
-
Reaction Time: It's possible the reaction has not been allowed to run to completion. Monitor the reaction progress using TLC to determine the optimal reaction time.[12]
-
Stoichiometry: While the reactants react in a 1:1 ratio, using a slight excess of the thioamide (e.g., 1.5 equivalents) can often drive the reaction to completion. The excess thioamide can typically be easily removed during workup as it remains soluble in the aqueous phase after neutralization.[8]
-
-
Consider Catalysis or Alternative Energy Sources:
-
Catalysts: While the traditional reaction is often catalyst-free, certain catalysts like silica-supported tungstosilicic acid can improve yields and reaction rates.[10][11]
-
Microwave Irradiation: This technique has been shown to dramatically reduce reaction times (from hours to minutes) and significantly enhance yields compared to conventional heating.[16][17][18][19]
-
Guide 2: Managing Side Product Formation and Purification
The formation of multiple products can complicate purification and reduce the yield of the desired thiazole.
-
Control Reaction Conditions to Minimize Byproducts:
-
pH Control: If you observe the formation of the isomeric 2-imino-2,3-dihydrothiazole, consider running the reaction under neutral or slightly basic conditions to favor the formation of the desired 2-aminothiazole.[9]
-
Temperature and Stoichiometry: Adjusting the reaction temperature and ensuring precise reactant stoichiometry can help minimize the formation of condensation byproducts.[9] Again, TLC monitoring is crucial for early detection of multiple products.[9]
-
-
Effective Purification Strategies:
-
Precipitation and Filtration: Many Hantzsch products are poorly soluble in water and can be readily precipitated from the reaction mixture by neutralization with a weak base like sodium carbonate.[5][8] This allows for simple isolation by filtration.[5][8]
-
Recrystallization: For further purification, recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) is often effective.[19][20]
-
Column Chromatography: If recrystallization is insufficient to separate the desired product from impurities, silica gel chromatography is a reliable method.[4]
-
Experimental Protocols and Data
Standard Protocol for 2-Amino-4-phenylthiazole Synthesis
This protocol is a well-established example of the Hantzsch synthesis.[5]
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[5][9]
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.[5][9]
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[5][9]
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.[5][9]
-
Work-up: Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution and swirl to mix. A precipitate should form.[5][6][9]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[5][9]
-
Washing: Wash the filter cake with water to remove any inorganic salts.[5][9]
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry to a constant weight.[5][6]
Microwave-Assisted Protocol Refinement
For researchers looking to improve efficiency, microwave-assisted synthesis offers a significant advantage.[21]
-
General Procedure: In a 10 mL microwave reactor vial, combine the substituted α-bromoketone (1 mmol), substituted thiourea (1.1 mmol), and ethanol (3 mL).[19]
-
Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a constant power (e.g., 170 W) for 5-15 minutes.[19]
-
Work-up: After cooling, pour the mixture into ice water to precipitate the product. Filter the precipitate, wash with cold water, and dry.[19]
| Method | Temperature | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 80 °C | 1.5 hours | 79-90 | [17] |
| Microwave-Assisted | 70 °C | 10-15 minutes | 82-92 | [17] |
| Conventional (Methanol) | Reflux | 8 hours | Lower | [16] |
| Microwave-Assisted (Methanol) | 90 °C | 30 minutes | 95 | [16] |
Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis.
Visualizing the Process
The Hantzsch Thiazole Synthesis Workflow
Caption: A logical decision tree for troubleshooting low yields.
References
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- Kamila, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 4921-4924.
- Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem.
- Nayak, S., et al. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. Rasayan Journal of Chemistry, 15(1), 584-589.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of All Research Scientific and Technical, 3(4).
- Troubleshooting low yields in Hantzsch thiazole synthesis. BenchChem.
- Technical Support Center: Hantzsch Thiazole Synthesis. BenchChem.
- Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Compounds. BenchChem.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- Bou-Salah, L., et al. (2017).
- Hantzsch Thiazole Synthesis. SynArchive.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Academica, 12(4).
- Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
- Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide. BenchChem.
- Gontijo, R. J. P. S., et al. (2021).
- Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Deriv
- Kamila, S., et al. (2012). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. ChemInform, 43(49)*.
- Hantzsch thiazole synthesis - labor
- Al-Mokadem, M. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex.
- Hantzsch Thiazole Synthesis 2010. Scribd.
- Bou-Salah, L., et al. (2017).
- De Kimpe, N., & De Vleeschauwer, M. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(9), 2337.
- Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
- A Bottom-Up Approach To Preserve Thioamide Residue Stereochemistry during Fmoc Solid-Phase Peptide Synthesis. Organic Letters, 21(17), 6822-6826.
- Thiazole synthesis. Organic Chemistry Portal.
- Mechanism of Hantzsch Thiazole Synthesis.
- Hantzsch thiazole synthesis.
- Thiazole formation through a modified Gewald reaction.
- Stability of thioamides?.
- A Comparative Guide to the Hantzsch Thiazole Synthesis: Benchmarking α-Haloketone Efficiency. BenchChem.
- Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Current Organic Chemistry, 10(13), 1591-1639.
- Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 568-592.
- Contemporary Applications of Thioamides and Methods for Their Synthesis.
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. synarchive.com [synarchive.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. scribd.com [scribd.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. sussex.figshare.com [sussex.figshare.com]
minimizing off-target effects of thiazole compounds in experiments
Welcome, Researchers. This guide is designed to serve as a dedicated resource for navigating and mitigating the off-target effects commonly associated with thiazole-containing compounds in experimental settings. The thiazole scaffold is a valuable component in many biologically active molecules, but its inherent chemical properties can also lead to challenges in achieving target specificity.[1][2][3] This center provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Understanding the Problem - Why Is My Thiazole Compound Behaving Unexpectedly?
Question: I've identified a thiazole-containing hit from a primary screen, but I'm seeing widespread, unexpected cellular effects. What's going on?
Answer: This is a common challenge. The thiazole ring, while a privileged scaffold in drug discovery, can present liabilities.[1][4] Several factors could be at play:
-
Chemical Reactivity: Certain substitutions on the thiazole ring can render the compound reactive. For instance, 2-aminothiazoles are known "frequent hitters" in screening campaigns.[1] These compounds can form covalent bonds with proteins nonspecifically, particularly with nucleophilic residues like cysteine, leading to broad-spectrum activity that is not target-dependent.[1]
-
Promiscuous Inhibition: The compound may be a "promiscuous inhibitor," interacting with multiple proteins that share similar structural features. This is especially common with kinase inhibitors, as the ATP-binding pocket is conserved across many kinases.
-
General Cytotoxicity: The observed effect (e.g., cell death) may not be due to the inhibition of your specific target but rather a general cytotoxic mechanism, such as membrane disruption, mitochondrial toxicity, or interference with fundamental cellular processes.
-
Assay Interference: Some compounds can interfere directly with the assay readout technology (e.g., autofluorescence, luciferase inhibition), creating a false-positive signal. A fluorophore is a chemical compound that can re-emit light upon excitation and can sometimes be found in thiazole derivatives.[5]
The first step is to systematically de-risk your compound by distinguishing true on-target activity from these off-target phenomena.
Question: Are certain thiazole derivatives more prone to off-target effects than others?
Answer: Yes. While structure-activity relationships are complex, some generalizations can be made. As mentioned, 2-aminothiazoles are a well-documented class of compounds that can act as promiscuous binders.[1] The potential for reactivity should be carefully evaluated. Computational tools and historical data (e.g., PAINS filters) can help flag potentially problematic substructures, but experimental validation is crucial.[1] The key is to correlate any observed biological activity with direct engagement of the intended target.[1]
Part 2: Proactive Strategies - How Do I Design My Experiments to Avoid These Issues?
Question: What are the essential control experiments I should run for any new thiazole compound?
Answer: A robust set of controls is the foundation of a reliable experiment.[6] Without them, interpreting your data is nearly impossible.[7]
-
Negative Control Compound: This is arguably the most critical control. You should synthesize or acquire a close structural analog of your active compound that is inactive against your primary target. This analog should share similar physical properties (solubility, molecular weight) but lack the key chemical feature required for target binding. If the negative control recapitulates the off-target phenotype (e.g., cytotoxicity), it strongly suggests the effect is independent of your intended target.
-
Positive Control Compound: Use a well-characterized, selective inhibitor of your target (if available). This validates that the biological system is responsive to on-target inhibition.
-
Vehicle Control (e.g., DMSO): Ensures that the solvent used to dissolve your compound does not contribute to the observed phenotype.
-
Unrelated Cell Line: Test your compound in a cell line that does not express your target protein. If you still observe the same phenotype, the effect is unequivocally off-target.
| Compound | Description | Expected On-Target IC50 | Expected Off-Target Phenotype (e.g., Cytotoxicity) | Purpose |
| Thiazole Hit (Compound X) | Your active experimental compound. | 100 nM | Present | Test compound |
| Negative Control (Compound Y) | Structurally similar to X, but inactive. | > 50 µM | Present | Demonstrates phenotype is off-target. |
| Positive Control (Known Inhibitor) | A published, selective inhibitor. | 50 nM | Absent or at much higher conc. | Validates the assay and on-target phenotype. |
| Vehicle (DMSO) | Solvent control. | N/A | Absent | Rules out solvent effects. |
Question: How do I choose the right concentration for my experiments?
Answer: Using a compound at too high a concentration is a primary driver of off-target effects. The goal is to work within a "therapeutic window" where you see on-target effects without non-specific toxicity.
-
Start with a Dose-Response Curve: Always determine the IC50 (or EC50) for your on-target effect and for general cytotoxicity (see Protocol 2).[8]
-
Work at Relevant Concentrations: For cell-based assays, a common rule of thumb is to use the compound at concentrations no higher than 10-fold above its on-target IC50. Ideally, you want to see a clear separation (100-fold or more) between the on-target potency and the cytotoxic concentration.
-
Consider Target Engagement: The most direct way to determine an effective concentration is to measure how much compound is needed to actually bind to the target in cells.[9] Assays like the Cellular Thermal Shift Assay (CETSA) are invaluable for this (see Protocol 1).[10]
Part 3: Key Validation Assays & Protocols
A hit compound is merely a starting point. A rigorous, multi-pronged validation strategy is required to confirm that your compound's mechanism of action is what you believe it to be. The following workflow and protocols are designed to provide this confirmation.
Caption: A logical workflow for validating a primary screening hit.
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Principle: CETSA is a powerful biophysical assay that directly measures whether your compound binds to its intended target inside a cell.[11][12] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand (your compound).[13][14] By heating cells treated with your compound across a range of temperatures and then measuring how much of the target protein remains soluble, you can confirm target engagement.[13][15]
Step-by-Step Methodology:
-
Cell Preparation:
-
Compound Treatment:
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Add your thiazole compound (or DMSO vehicle control) to the cell suspensions at the desired final concentration. Incubate at 37°C for 1 hour to allow for cell penetration and binding.
-
-
Thermal Challenge:
-
Place the tubes/plate in a thermal cycler with a temperature gradient.
-
Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). A no-heat (RT) control should be included.[15]
-
Immediately cool the samples to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
-
Detection and Analysis:
-
Carefully collect the supernatant.
-
Analyze the amount of soluble target protein in each sample using a standard protein detection method like Western Blot or an ELISA-based format (e.g., AlphaLISA®).[13]
-
Plot the percentage of soluble protein remaining versus temperature for both the vehicle-treated and compound-treated samples.
-
Interpretation: A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms direct target engagement in a cellular context.
-
Caption: Ligand binding stabilizes a protein against heat-induced denaturation.
Protocol 2: General Cytotoxicity Assay (e.g., CellTiter-Glo®)
Principle: This assay determines the concentration at which your compound causes non-specific cell death. It measures ATP levels, which are a reliable indicator of metabolically active, viable cells. A loss of ATP corresponds to cytotoxicity. This allows you to differentiate a targeted anti-proliferative effect from general toxicity.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed your cells in a 96-well, opaque-walled plate at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth for 18-24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of your thiazole compound in culture medium. A typical range would be from 100 µM down to 1 nM in 10-point, 3-fold dilutions.
-
Remove the old medium from the cells and add the medium containing your compound dilutions. Include vehicle-only and no-cell (background) controls.
-
Incubate for a period relevant to your primary assay (e.g., 48 or 72 hours).
-
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background (no-cell wells) from all other readings.
-
Normalize the data by setting the vehicle-treated wells to 100% viability.
-
Plot percent viability versus log[compound concentration] and fit a four-parameter logistic curve to determine the CC50 (Concentration of 50% Cytotoxicity).
-
Interpretation: Compare the CC50 value to your on-target IC50. A large window (>100-fold) between these values suggests your compound is not broadly cytotoxic at concentrations effective against your target.
-
Protocol 3: Selectivity Profiling (Kinase Profiling as an Example)
Principle: No inhibitor is perfectly specific. Selectivity profiling is essential to understand the broader interaction landscape of your compound. For kinase inhibitors, this involves screening your compound against a large panel of kinases to identify potential off-targets. This is typically performed as a service by specialized companies.[17][18][19][20][21]
General Workflow:
-
Compound Submission: You provide your compound to a contract research organization (CRO) that offers kinome profiling services.
-
Screening: The CRO will typically run an initial screen at a single high concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases. The output is usually presented as "% inhibition" for each kinase.
-
Dose-Response Follow-up: For any kinases that show significant inhibition in the primary screen (e.g., >50% inhibition), a follow-up dose-response experiment is performed to determine the IC50 or Ki value for those specific off-targets.[22][23]
-
Data Analysis & Interpretation:
-
The results will be provided as a comprehensive report, often with visual representations like kinome trees.
-
Calculate a "Selectivity Score" or simply compare the IC50 of your primary target to the IC50 values of the most potent off-targets.
-
Causality Check: If you identify a potent off-target, investigate its known biological function. Does inhibition of this off-target explain the phenotype you are observing in your cells? This is a critical step in building a trustworthy mechanism of action.
-
| Target | Family | IC50 (nM) | Selectivity vs. Target A | Potential Implication |
| Kinase A (On-Target) | MAPK | 15 | 1x | Desired on-target potency. |
| Kinase B | MAPK | 150 | 10x | Good selectivity within the same family. |
| Kinase C | PI3K | 45 | 3x | Poor selectivity. This off-target may contribute significantly to the observed phenotype. |
| Kinase D | RTK | >10,000 | >667x | Excellent selectivity; not a concern. |
This data suggests that while the compound is potent against Kinase A, its activity against Kinase C is a major concern and must be addressed, either through chemical modification to improve selectivity or by using the compound as a dual inhibitor if therapeutically relevant.
References
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). ACS Medicinal Chemistry Letters. [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]
-
In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae). (2024). SciRP.org. [Link]
-
Fluorophore. (n.d.). Wikipedia. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]
-
Target Engagement Assays in Early Drug Discovery. (2022). Journal of Medicinal Chemistry. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2014). Future Medicinal Chemistry. [Link]
-
Kinome Profiling Service. (n.d.). MtoZ Biolabs. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]
-
BLOG: Selecting the Right Gene Editing Off-Target Assay. (2023). seqWell. [Link]
-
A review for cell-based screening methods in drug discovery. (2021). Journal of Pharmacological and Toxicological Methods. [Link]
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. (2021). Molecules. [Link]
-
Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (2020). ACS Chemical Biology. [Link]
-
Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. [Link]
-
CETSA. (n.d.). pärnordlundlab.se. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2014). ResearchGate. [Link]
-
Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. (2022). Future Medicinal Chemistry. [Link]
-
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (2023). Frontiers in Genome Editing. [Link]
-
Kinase Activity Profiling Services. (n.d.). Pamgene. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2023). Platypus Technologies. [Link]
-
Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. (2022). YouTube. [Link]
-
Synthesis, biological activity evaluation and molecular docking studies of novel thiazole derivatives. (2022). ResearchGate. [Link]
-
Comprehensive Methods for Off-Target Detection in Gene Editing. (n.d.). CD Genomics. [Link]
-
Thiazole Ring—A Biologically Active Scaffold. (2020). Molecules. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
Kinase Screening & Profiling Service. (n.d.). BPS Bioscience. [Link]
-
Treating Cells for Experimental Analysis — Best Practices & Tips. (2023). YouTube. [Link]
-
The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. (n.d.). EBM Consult. [Link]
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (2021). ResearchGate. [Link]
-
Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (2005). ResearchGate. [Link]
-
CRISPR 101: Off-Target Effects. (2024). Addgene Blog. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol. [Link]
-
Prediction of kinase-inhibitor binding affinity using energetic parameters. (2011). Journal of Cheminformatics. [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. [Link]
-
Methods for detecting off-target effects of CRISPR/Cas9. (2023). ResearchGate. [Link]
-
Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (2022). ResearchGate. [Link]
Sources
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Fluorophore - Wikipedia [en.wikipedia.org]
- 6. biocompare.com [biocompare.com]
- 7. Synthetic Cell Controls: The Only Way Forward for Flow Cytometry | Drug Discovery And Development [labroots.com]
- 8. clyte.tech [clyte.tech]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. CETSA [cetsa.org]
- 12. news-medical.net [news-medical.net]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. m.youtube.com [m.youtube.com]
- 16. marinbio.com [marinbio.com]
- 17. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Kinase Activity Profiling Services - Pamgene [pamgene.com]
- 19. kinaselogistics.com [kinaselogistics.com]
- 20. Kinase Selectivity Profiling Services [promega.com]
- 21. assayquant.com [assayquant.com]
- 22. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
Technical Support Center: Addressing Resistance in Antimicrobial Assays of Thiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole derivatives in antimicrobial assays. This guide is designed to provide expert-driven, actionable solutions to common and complex challenges encountered during susceptibility testing. Our goal is to ensure the scientific integrity and reproducibility of your results by explaining the "why" behind experimental choices and providing self-validating protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid, targeted answers to get your experiments on track.
Q1: My novel thiazole derivative shows high MIC values against all tested bacterial strains. Does this automatically mean it's inactive?
A1: Not necessarily. High Minimum Inhibitory Concentration (MIC) values can be misleading and may not reflect a true lack of intrinsic antimicrobial activity. Several factors could be at play:
-
Compound Solubility: Thiazole derivatives can sometimes exhibit poor solubility in aqueous testing media like Mueller-Hinton Broth (MHB). If the compound precipitates, its effective concentration is significantly reduced.
-
Inappropriate Vehicle/Solvent: The solvent used to dissolve your compound (e.g., DMSO) might interfere with the assay at the concentrations used. It's crucial to run a solvent-only control to rule out any inhibitory or antagonistic effects.
-
Compound Stability: The thiazole derivative may be unstable under the assay conditions (e.g., pH of the media, incubation temperature), degrading over the 16-24 hour incubation period.
-
Target Specificity: The compound might have a very specific target that is not essential for the in vitro growth of the tested strains, or the strains may have intrinsic resistance mechanisms.[1]
Before concluding inactivity, verify compound solubility and stability and check for any effects of the solvent.
Q2: I'm seeing inconsistent zone sizes in my Kirby-Bauer (disk diffusion) assays for the same thiazole compound. What's causing this variability?
A2: Inconsistent zone sizes in disk diffusion assays are a common issue and often point to a lack of standardization in the experimental procedure.[2][3] Key factors to investigate include:
-
Inoculum Density: The concentration of the bacterial inoculum must be standardized, typically to a 0.5 McFarland standard.[3] A lighter inoculum can lead to larger zones, while a denser inoculum can result in smaller or absent zones.[4]
-
Agar Depth: The depth of the Mueller-Hinton Agar (MHA) should be uniform, generally 4 mm.[2] Thinner agar allows for faster diffusion and larger zones, whereas thicker agar restricts diffusion, leading to smaller zones.
-
Disk Potency and Placement: Ensure the antibiotic disks have the correct concentration of the thiazole derivative and are placed firmly on the agar surface to ensure good contact.
-
Incubation Conditions: Variations in incubation time, temperature, and atmospheric conditions (e.g., CO2 levels for fastidious organisms) can significantly impact both bacterial growth and antibiotic diffusion.[5]
For improved consistency, adhere strictly to established protocols like those from the Clinical and Laboratory Standards Institute (CLSI).[3][5]
Q3: Can the choice of bacterial strain affect the perceived activity of my thiazole derivative?
A3: Absolutely. The antimicrobial activity of a compound is highly dependent on the target bacterium. Thiazole derivatives are known to act on various bacterial targets, including DNA gyrase, FtsZ, and metabolic pathways.[6][7] Therefore:
-
Gram-Positive vs. Gram-Negative: The bacterial cell wall structure plays a crucial role. The outer membrane of Gram-negative bacteria can act as a barrier, preventing the compound from reaching its intracellular target.[8]
-
Intrinsic Resistance: Some bacteria may possess intrinsic resistance mechanisms, such as efflux pumps that actively remove the compound from the cell.[1]
-
Expression of Target Enzyme: The level of expression or the specific isoform of the target enzyme in different bacterial species can affect the compound's efficacy.
It is advisable to test your thiazole derivatives against a panel of both Gram-positive and Gram-negative bacteria, including well-characterized laboratory strains and relevant clinical isolates.[9]
Q4: My thiazole compound shows good activity in broth microdilution (MIC) but poor results in disk diffusion. Why the discrepancy?
A4: This is a classic issue often related to the physicochemical properties of the compound. The disk diffusion assay relies on the ability of the compound to diffuse through the agar, while the broth microdilution assay does not.[2]
-
Poor Diffusion: Large or hydrophobic molecules may not diffuse well through the aqueous agar matrix, resulting in small or no zones of inhibition, even if the compound is potent.
-
Molecular Weight: Higher molecular weight compounds tend to diffuse more slowly than lower molecular weight compounds.
-
Charge: The charge of the molecule at the pH of the agar can also influence its diffusion.
In such cases, the MIC value from the broth microdilution assay is a more accurate representation of the compound's intrinsic antimicrobial activity.
Section 2: Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving more complex experimental challenges.
Troubleshooting Scenario 1: Unexpected Resistance in a Previously Susceptible Strain
You have a thiazole derivative that previously showed good activity against a specific bacterial strain, but recent experiments are showing significantly higher MIC values or smaller zones of inhibition.
Logical Diagnostic Workflow
Caption: Diagnostic workflow for troubleshooting unexpected resistance.
Step-by-Step Investigation
-
Verify Reagents:
-
Compound Integrity: Re-verify the identity and purity of your thiazole derivative using analytical methods like LC-MS or NMR. The compound may have degraded during storage.
-
Bacterial Stock: Ensure your bacterial stock is pure and has not been contaminated. Streak the stock on an appropriate agar plate to check for uniform colony morphology. It's also possible for bacteria to lose plasmids or undergo genetic drift during repeated subculturing. It is best practice to use a fresh culture from a frozen stock.
-
-
Standardize Experimental Conditions:
-
Media Preparation: Confirm that the Mueller-Hinton Broth or Agar was prepared correctly and that the pH is within the recommended range (7.2-7.4).[10]
-
Inoculum Preparation: Meticulously prepare the inoculum to a 0.5 McFarland standard. Use a spectrophotometer to verify the turbidity.
-
Incubation: Double-check the incubation temperature and duration. For some bacteria, slight variations can significantly impact growth and susceptibility.[5]
-
-
Perform Control Experiments:
-
Quality Control Strains: Always include standard quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in your assays. If the results for the QC strains are out of the expected range, it indicates a systemic issue with the assay itself.
-
Reference Antibiotic: Run a reference antibiotic with a known MIC against your test strain. This will help differentiate between a problem with your compound and a change in the bacterium or assay conditions.
-
Data Interpretation Table: Example QC Ranges
| QC Strain | Antibiotic | Expected MIC (µg/mL) | Expected Zone Diameter (mm) |
| E. coli ATCC 25922 | Ciprofloxacin | 0.004 - 0.015 | 30 - 40 |
| S. aureus ATCC 29213 | Vancomycin | 0.5 - 2 | 17 - 21 |
Note: These are example ranges. Always refer to the latest CLSI or EUCAST guidelines for current QC ranges.
Troubleshooting Scenario 2: High Variability in MIC Results Between Experiments
You are performing broth microdilution assays to determine the MIC of a thiazole derivative, but the results are fluctuating significantly between different runs (e.g., 4 µg/mL in one experiment, 16 µg/mL in the next).
Potential Causes and Solutions
-
Inaccurate Serial Dilutions:
-
Cause: Pipetting errors during the serial dilution of the thiazole compound can lead to significant concentration inaccuracies.
-
Solution: Use calibrated pipettes and fresh tips for each dilution step. When preparing the drug plate, consider preparing a master mix for each concentration to be aliquoted into the wells, rather than performing serial dilutions directly in the microtiter plate.
-
-
Inconsistent Inoculum Density:
-
Cause: Even small variations in the final inoculum concentration in the wells can affect the MIC.
-
Solution: After adjusting the inoculum to a 0.5 McFarland standard, ensure it is thoroughly mixed before being added to the wells. Perform a colony count from the inoculum used for each experiment to confirm the CFU/mL.
-
-
"Skipped Wells" Phenomenon:
-
Cause: Sometimes, growth is observed in a well with a higher concentration of the compound, while no growth is seen in the preceding well (e.g., growth at 16 µg/mL but no growth at 8 µg/mL). This can be due to compound precipitation at higher concentrations or contamination.
-
Solution: Visually inspect the wells for any signs of compound precipitation before and after incubation. Ensure aseptic technique is strictly followed to prevent cross-contamination.
-
Protocol: Standard Broth Microdilution for MIC Determination
-
Compound Preparation: Dissolve the thiazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include a positive control (bacteria in broth with no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Sources
- 1. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 3. asm.org [asm.org]
- 4. asm.org [asm.org]
- 5. Analysis of MIC and Disk Diffusion Testing Variables for Gepotidacin and Comparator Agents against Select Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. jchemrev.com [jchemrev.com]
- 8. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. apec.org [apec.org]
Technical Support Center: Enhancing the Yield of 2-Isobutylamino-4,5-dihydrothiazole Synthesis
Welcome to the technical support center for the synthesis of 2-isobutylamino-4,5-dihydrothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you enhance your reaction yields and product purity.
Introduction
The synthesis of 2-isobutylamino-4,5-dihydrothiazole, a substituted 2-aminothiazoline, is a common objective in medicinal chemistry due to the prevalence of the thiazoline scaffold in pharmacologically active molecules.[1][2] The most direct and widely used method for this synthesis is a variation of the Hantzsch thiazole synthesis, which involves the cyclocondensation of an N-substituted thiourea with a suitable two-carbon electrophile, typically a 1,2-dihaloethane.[1][3] While seemingly straightforward, this reaction can present several challenges that may lead to suboptimal yields and the formation of impurities.
This guide provides a structured approach to troubleshooting common issues and understanding the critical parameters that govern the success of this synthesis.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific problems you may encounter during the synthesis of 2-isobutylamino-4,5-dihydrothiazole. Each problem is followed by a series of questions to help diagnose the issue and proposed solutions with scientific explanations.
Problem 1: Low or No Product Yield
You have attempted the synthesis of 2-isobutylamino-4,5-dihydrothiazole from isobutylthiourea and a 1,2-dihaloethane but observe a low yield or no desired product upon workup and analysis (e.g., TLC, LC-MS, NMR).
Diagnostic Questions and Solutions:
-
Did you confirm the purity of your starting materials?
-
Rationale: The purity of the N-isobutylthiourea is critical. Thioureas can be contaminated with starting materials from their own synthesis (e.g., isothiocyanate and amine) or degradation products. The 1,2-dihaloethane should also be pure, as contaminants can lead to side reactions.
-
Solution:
-
Analyze your isobutylthiourea by NMR and melting point to confirm its identity and purity. If necessary, recrystallize it.
-
Use a freshly opened bottle of the 1,2-dihaloethane or distill it before use.
-
-
-
Is your reaction temperature appropriate?
-
Rationale: The cyclization reaction requires sufficient thermal energy to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition of the starting materials or the product.
-
Solution:
-
If you are running the reaction at room temperature, consider heating it. A good starting point is refluxing in a solvent like ethanol or isopropanol.
-
If you are already heating and see decomposition (e.g., charring, multiple spots on TLC), try reducing the temperature and increasing the reaction time.
-
-
-
Is a base necessary, and are you using the correct one?
-
Rationale: The reaction releases two equivalents of acid (HX). While some protocols run the reaction neat or in a protic solvent, a non-nucleophilic base can be beneficial to neutralize the generated acid, which can otherwise protonate the starting materials and inhibit the reaction.
-
Solution:
-
Consider adding a non-nucleophilic base like sodium carbonate (Na₂CO₃) or triethylamine (Et₃N).
-
Avoid strong, nucleophilic bases like NaOH or KOH, as they can promote hydrolysis of the reactants or product.
-
-
-
Is your reaction time optimal?
-
Rationale: The reaction may be slow and require an extended period to reach completion.
-
Solution:
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours).
-
Continue the reaction until the consumption of the limiting reagent is observed.
-
-
Problem 2: Presence of Unreacted Starting Materials
Your post-reaction analysis shows a significant amount of unreacted isobutylthiourea and/or 1,2-dihaloethane alongside some product.
Diagnostic Questions and Solutions:
-
Are your stoichiometry and reagent addition order correct?
-
Rationale: An incorrect molar ratio of reactants can lead to the incomplete consumption of the excess reagent. The order of addition can also influence the reaction outcome.
-
Solution:
-
Ensure you are using at least a 1:1 molar ratio of isobutylthiourea to the 1,2-dihaloethane. Using a slight excess (1.1-1.2 equivalents) of the dihaloethane can sometimes drive the reaction to completion.
-
Consider adding the 1,2-dihaloethane dropwise to a solution of the isobutylthiourea, especially if the reaction is exothermic.
-
-
-
Is your solvent appropriate?
-
Rationale: The solvent must be able to dissolve the reactants to a sufficient extent for the reaction to occur. It should also be stable under the reaction conditions.
-
Solution:
-
Protic solvents like ethanol, n-propanol, or isopropanol are often good choices as they can dissolve the thiourea and facilitate the reaction.
-
If solubility is an issue, consider a polar aprotic solvent like DMF or acetonitrile, but be mindful of potential side reactions at high temperatures.
-
-
Problem 3: Formation of an Unexpected Side Product
You observe a significant amount of a side product in your reaction mixture that is not your desired 2-isobutylamino-4,5-dihydrothiazole.
Diagnostic Questions and Solutions:
-
What are the likely side reactions?
-
Rationale: A common side reaction is the formation of a bis-adduct where two molecules of the thiourea react with one molecule of the dihaloethane, or polymerization. Another possibility is the formation of a six-membered ring (a thiadiazine derivative), although this is generally less favored.
-
Solution:
-
Try to characterize the side product by MS and NMR to understand its structure.
-
To minimize intermolecular side reactions, consider using high dilution conditions, although this may slow down the desired intramolecular cyclization.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
-
Could your workup procedure be causing the issue?
-
Rationale: The 2-aminothiazoline product is basic. An inappropriate pH during extraction can lead to it remaining in the aqueous layer or decomposing.
-
Solution:
-
During aqueous workup, ensure the aqueous layer is made basic (pH > 9) with a base like Na₂CO₃ or NaOH before extracting with an organic solvent.
-
Be aware that the hydrohalide salt of the product is often water-soluble.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-isobutylamino-4,5-dihydrothiazole?
A1: The most common and direct route is the reaction of N-isobutylthiourea with a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane. This is a classic cyclocondensation reaction.
Q2: How do I prepare N-isobutylthiourea?
A2: N-isobutylthiourea can be prepared by the reaction of isobutyl isothiocyanate with ammonia, or by the reaction of isobutylamine with a source of thiocyanic acid or a thiocarbamoylating agent.
Q3: Which 1,2-dihaloethane is better, dichloro- or dibromoethane?
A3: 1,2-dibromoethane is generally more reactive than 1,2-dichloroethane due to the better leaving group ability of bromide compared to chloride. This can lead to faster reaction times and/or lower required reaction temperatures. However, 1,2-dichloroethane is less expensive and may be sufficient for the reaction to proceed, albeit under more forcing conditions.
Q4: What is the role of the solvent in this synthesis?
A4: The solvent plays a crucial role in dissolving the reactants, influencing the reaction rate, and in some cases, participating in the reaction. Protic solvents like alcohols are often preferred as they can solvate the ionic intermediates and are generally good solvents for thioureas.
Q5: How can I best purify the final product?
A5: Purification can often be achieved by a combination of techniques:
-
Extraction: After basifying the reaction mixture, the product can be extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Crystallization: The product, either as the free base or as a salt (e.g., hydrochloride or hydrobromide), can often be purified by crystallization from a suitable solvent system.
-
Column Chromatography: If the product is an oil or if impurities are difficult to remove by crystallization, silica gel column chromatography can be employed. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is a good starting point.
Experimental Protocols
Protocol 1: Synthesis of N-Isobutylthiourea
This protocol describes the synthesis of the key starting material, N-isobutylthiourea, from isobutylamine.
Materials:
-
Isobutylamine
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine isobutylamine (1.0 eq) and ammonium thiocyanate (1.1 eq) in water.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
Recrystallize the crude product from a suitable solvent such as ethanol/water to obtain pure N-isobutylthiourea.
-
Confirm the identity and purity by NMR and melting point analysis.
Protocol 2: Synthesis of 2-Isobutylamino-4,5-dihydrothiazole
This protocol provides a general procedure for the synthesis of the target compound. Optimization of temperature and reaction time may be necessary.
Materials:
-
N-Isobutylthiourea
-
1,2-Dibromoethane
-
Ethanol (or Isopropanol)
-
Sodium carbonate
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-isobutylthiourea (1.0 eq) in ethanol (5-10 mL per gram of thiourea).
-
Add sodium carbonate (1.1 eq) to the solution.
-
Add 1,2-dibromoethane (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation, crystallization, or column chromatography as needed.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Suggested Solution |
| Low/No Yield | Impure starting materials | Recrystallize thiourea, distill dihaloethane |
| Incorrect temperature | Optimize temperature (start with reflux in ethanol) | |
| Lack of base | Add a non-nucleophilic base (e.g., Na₂CO₃) | |
| Unreacted Starting Materials | Incorrect stoichiometry | Use a slight excess of dihaloethane |
| Poor solubility | Choose a more suitable solvent (e.g., ethanol, DMF) | |
| Side Product Formation | Intermolecular reactions | Use high dilution, ensure efficient stirring |
| Workup issues | Basify aqueous layer to pH > 9 before extraction |
Visualizations
Reaction Mechanism
Caption: General reaction mechanism for the synthesis.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield.
References
-
Royal Society of Chemistry. (2017). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing the reaction conditions. a. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. a. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
PubMed. (2000). Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions. Biotechnology and Bioengineering. Retrieved from [Link]
-
ACS Publications. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Retrieved from [Link]
-
Springer. (2015). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Medicinal Chemistry Research. Retrieved from [Link]
Sources
- 1. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine
Welcome to the dedicated technical support guide for the purification of (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine (CAS 79146-95-5). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this 2-aminothiazoline derivative. The inherent basicity and structural features of this molecule present unique challenges and opportunities in its purification. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.
Understanding the Molecule: Key Purification Considerations
This compound is a heterocyclic compound featuring a basic secondary amine and a 2-aminothiazoline core. Its purification strategy hinges on these characteristics:
-
Basicity: The exocyclic isobutylamino group and the endocyclic imine nitrogen are basic centers. This property is the cornerstone of its separation from neutral or acidic impurities via acid-base extraction techniques.[1][2]
-
Polarity: The presence of two nitrogen atoms and a sulfur atom imparts significant polarity, influencing its solubility and chromatographic behavior.
-
Potential Impurities: Purification challenges often arise from residual starting materials, synthesis by-products, or degradation products. Common impurities may include unreacted thiourea derivatives, alkylating agents, or products from side reactions.
-
Stability: While generally stable, the 2-aminothiazoline ring system can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures. Care must be taken to avoid prolonged exposure to extreme pH.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Issue 1: Crude product is an impure oil with multiple spots on TLC.
Question: My initial synthesis yielded a dark, oily crude product. Thin-Layer Chromatography (TLC) shows a major product spot but also several other spots, including some at the baseline and some non-polar ones. How can I perform an effective initial cleanup?
Answer: This is a classic scenario for which a liquid-liquid acid-base extraction is the most effective first step. This technique leverages the basicity of your target compound to separate it from non-basic (neutral or acidic) impurities. The amine is protonated and moves into an aqueous acidic phase, leaving neutral impurities behind in the organic phase.
The workflow is as follows:
Caption: Workflow for Acid-Base Extraction Purification.
This procedure effectively removes many common impurities. For a detailed methodology, refer to Protocol 1 below.
Issue 2: The purified amine is an oil and will not crystallize.
Question: After extraction and/or chromatography, my product is a clear, viscous oil that refuses to crystallize, even at low temperatures or with scratching. How can I obtain a stable, solid form?
Answer: This is common for many low-to-medium molecular weight amines. The free base form may have a low melting point or exist as a stable oil at room temperature. The most reliable solution is to convert the amine into a crystalline salt. Hydrochloride salts are often the first choice due to their stability and ease of formation.
Why this works: Salt formation introduces ionic character, which significantly increases the crystal lattice energy. This typically results in a much higher melting point and a greater propensity to form a well-ordered, crystalline solid.
For a step-by-step guide, see Protocol 2: Salt Formation for Crystallization .
Issue 3: Impurities co-elute with my product during column chromatography.
Question: I am using flash column chromatography on silica gel, but a persistent impurity has a very similar Rf value to my product, leading to poor separation. How can I improve my chromatographic resolution?
Answer: This is a frequent challenge when purifying amines on standard silica gel. The acidic nature of silica can cause peak tailing and poor separation. There are two primary strategies to overcome this.
-
Modify the Mobile Phase: The most effective solution is to add a basic modifier to your eluent. Adding 0.5-2% triethylamine (TEA) or a 7N ammonia solution in methanol to your mobile phase will neutralize the acidic silanol groups on the silica surface. This prevents strong ionic interactions with your basic amine, resulting in sharper peaks and often dramatically improved separation.
-
Select the Appropriate Solvent System: A well-chosen gradient is critical. For this compound, a gradient of ethyl acetate in hexane or dichloromethane in methanol is a good starting point. The addition of the basic modifier is crucial in either system.
Table 1: Recommended Solvent Systems for Flash Chromatography
| Stationary Phase | Eluent System (with modifier) | Target Impurities |
| Silica Gel | 0-100% Ethyl Acetate in Hexane + 1% Triethylamine | Non-polar to moderately polar neutral impurities |
| Silica Gel | 0-15% Methanol in Dichloromethane + 1% Triethylamine | Polar neutral or slightly basic impurities |
| Alumina (Basic) | 0-100% Ethyl Acetate in Hexane | Acidic impurities and polar neutral compounds |
If these methods fail, consider using a different stationary phase like basic or neutral alumina, or for high-purity, small-scale work, reverse-phase HPLC may be necessary.[3] A detailed method for silica gel chromatography is provided in Protocol 3 .
Purification Strategy Decision Tree
Use this diagram to select the best purification strategy based on the state of your crude material.
Caption: Decision Tree for Selecting a Purification Method.
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Acid-Base Extraction
This protocol is designed for the initial purification of a crude reaction mixture containing the basic target compound and neutral/acidic impurities.
-
Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM) (200 mL).
-
Acid Extraction: Transfer the solution to a separatory funnel. Add 1M hydrochloric acid (100 mL), stopper the funnel, and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer into a clean flask. The target compound is now in this aqueous phase as its hydrochloride salt.
-
Organic Wash (Optional): To ensure complete recovery, extract the organic layer again with a fresh portion of 1M HCl (50 mL). Combine this aqueous extract with the first one. The organic layer, containing neutral and acidic impurities, can now be discarded.
-
Aqueous Wash: Wash the combined aqueous layers with fresh ethyl acetate (50 mL) to remove any residual non-basic impurities. Discard the organic wash.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution dropwise with stirring until the pH is >10 (check with pH paper). The protonated amine will be converted back to the free base, which may appear as an oil or precipitate.
-
Product Re-extraction: Extract the basified aqueous solution with three portions of ethyl acetate or DCM (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution, 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified free base.
Protocol 2: Salt Formation for Crystallization (Hydrochloride Salt)
This protocol is for converting the purified oily free base into a stable, crystalline hydrochloride salt.
-
Dissolution: Dissolve the purified this compound free base in a minimal amount of a suitable solvent. Anhydrous diethyl ether or isopropanol are good choices.
-
Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether (or a solution of acetyl chloride in methanol, which generates HCl in situ) dropwise.
-
Precipitation: The hydrochloride salt should precipitate as a white solid. If an oil forms initially, stop the addition, scratch the inside of the flask with a glass rod, and add a seed crystal if available.
-
Crystallization: Once precipitation begins, continue adding the HCl solution until no further solid forms. Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize crystal formation.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess acid.
-
Drying: Dry the crystalline salt under high vacuum to obtain the final, stable product.
Protocol 3: Flash Column Chromatography
This protocol is for achieving high purity by separating the target compound from closely related impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 98:2 + 1% Triethylamine).
-
Sample Loading: Dissolve the sample in a minimal amount of the mobile phase or dichloromethane. Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent according to the separation observed by TLC. For example, move from 2% to 5%, 10%, 20%... ethyl acetate in hexane, ensuring that 1% triethylamine is present in the mixture at all times.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the highly purified product.
References
- Vertex AI Search. (n.d.). Natural Drug Extraction: From Plants to Pharmaceuticals. Retrieved January 18, 2026.
-
Basicmedical Key. (2016). Extraction methods in pharmaceutical analysis. Retrieved January 18, 2026, from [Link]
-
Pharmlabs. (n.d.). Extraction of Drugs. Retrieved January 18, 2026, from [Link]
-
PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (2020). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. Retrieved January 18, 2026, from [Link]
-
ACS Publications. (n.d.). Overview of the Chemistry of 2-Thiazolines. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2015). Atropisomeric separation of a 2-aryl-imino-N-(2-aryl)-thiazoline compound by reversed phase HPLC using hydroxypropyl-g-cyclodextrin. Retrieved January 18, 2026, from [Link]
Sources
Technical Support Center: Analytical Methods for Detecting 1-(3-chlorophenyl)piperazine (mCPP) in Biological Samples
A Note from the Senior Application Scientist: The CAS number 79146-95-5 provided in the initial query corresponds to (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine, a compound with limited documentation regarding its analysis in biological matrices within the context of drug development or forensic toxicology. However, the nature of this request strongly suggests an interest in novel psychoactive substances (NPS). Therefore, this guide focuses on a compound of high relevance in this field: 1-(3-chlorophenyl)piperazine (mCPP, CAS: 6640-24-0) . mCPP is a well-documented designer drug and a metabolite of several antidepressant medications, making it a frequent target in toxicological and clinical analyses.[1][2][3][4] The principles and troubleshooting steps outlined here are broadly applicable to the analysis of many NPS.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of mCPP Analysis
This section addresses common initial questions researchers may have about the analysis of mCPP.
Q1: What is 1-(3-chlorophenyl)piperazine (mCPP) and why is its detection in biological samples significant?
A1: 1-(3-chlorophenyl)piperazine (mCPP) is a psychoactive substance of the piperazine class.[2][4] Its detection in biological samples is crucial for several reasons:
-
Clinical and Forensic Toxicology: mCPP is abused for its stimulant and hallucinogenic effects and is often found in "ecstasy" tablets.[3][5] Its detection helps in identifying the cause of intoxication and in law enforcement.
-
Pharmacokinetic Studies: mCPP is a major metabolite of antidepressant drugs like trazodone and nefazodone.[1][2][3] Monitoring its levels is essential for understanding the metabolism and potential drug-drug interactions of these pharmaceuticals.
-
Drug Development: As a serotonergic agonist, mCPP and its analogs are studied to understand their pharmacological effects and potential therapeutic applications.[2][3]
Q2: What are the most common biological matrices for mCPP analysis?
A2: The choice of matrix depends on the study's objective:
-
Urine: The most common matrix for screening for drug use due to non-invasive collection and higher concentrations of parent drug and metabolites.[1][6]
-
Blood (Serum/Plasma): Preferred for quantitative analysis to determine the extent of exposure and for pharmacokinetic studies as it reflects the circulating concentration of the drug.[7][8]
-
Hair and Saliva: Used in specific forensic contexts, such as determining a history of drug use (hair) or recent use (saliva).[9]
Q3: What are the primary analytical techniques for mCPP detection?
A3: The most widely used and reliable methods are hyphenated chromatographic and mass spectrometric techniques:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for both qualitative and quantitative analysis of mCPP in biological fluids due to its high sensitivity and selectivity.[8][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique, though it may require derivatization of the analyte to improve volatility and chromatographic performance.[1][9]
Q4: What are the main challenges when analyzing mCPP in biological samples?
A4: The primary challenges include:
-
Low Concentrations: In many scenarios, particularly in blood samples or after a significant time post-ingestion, mCPP concentrations can be very low, requiring highly sensitive instrumentation.[10][11]
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix can interfere with the ionization of mCPP in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy and precision.[12][13][14][15]
-
Metabolism: mCPP is extensively metabolized, so it may be necessary to monitor for its metabolites, such as hydroxy-mCPP, to confirm ingestion.[1]
-
Isomeric Interferences: Differentiating mCPP from its isomers (e.g., oCPP, pCPP) requires good chromatographic separation.[4][16]
Part 2: Troubleshooting Guides for Analytical Methods
This section provides practical, cause-and-effect-driven solutions to common problems encountered during the analysis of mCPP.
LC-MS/MS Method Troubleshooting
Q: I'm observing poor peak shape (fronting, tailing, or splitting) for mCPP. What's the cause and how can I fix it?
A: Poor peak shape is often related to interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Causality: mCPP is a basic compound and can exhibit strong interactions with residual silanols on silica-based columns, leading to peak tailing. Peak fronting can occur with column overloading, while splitting may indicate a partially blocked frit or column void.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate. For basic compounds like mCPP, a low pH (e.g., using 0.1% formic acid) will keep the analyte protonated and minimize secondary interactions with the stationary phase.[17]
-
Column Choice: Consider using a column with end-capping or a hybrid particle technology to reduce silanol interactions.
-
Sample Solvent: The sample solvent should be weaker than the initial mobile phase to prevent peak distortion. If you are using a strong solvent for extraction, evaporate and reconstitute in the initial mobile phase.
-
Check for Blockages: If peak splitting is observed, reverse-flush the column (if permissible by the manufacturer) or replace the in-line filter and column frit.
-
Q: My mCPP signal is low, and I'm struggling to meet the required limit of quantification (LOQ). How can I improve sensitivity?
A: Low sensitivity can stem from sample preparation, chromatographic conditions, or mass spectrometer settings.
-
Causality: Inefficient extraction, significant ion suppression from the matrix, poor chromatographic focusing, or suboptimal MS parameters can all lead to a weak signal.
-
Troubleshooting Steps:
-
Optimize MS Parameters: Infuse a standard solution of mCPP directly into the mass spectrometer to optimize precursor and product ions, collision energy, and other source parameters.
-
Evaluate Sample Preparation: Assess the recovery of your extraction method (LLE or SPE). A "dilute-and-shoot" approach might be simple, but it can introduce significant matrix effects.[18][19] Increasing the sample dilution factor can sometimes mitigate ion suppression.[19]
-
Chromatographic Peak Focusing: Ensure your gradient starts with a low percentage of organic solvent to focus the analyte at the head of the column, resulting in a sharper, taller peak.
-
Check for Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. Adjusting the chromatography to move the mCPP peak away from these regions can significantly improve the signal.[15]
-
Q: I'm seeing inconsistent retention times for mCPP across my analytical run. What could be the issue?
A: Retention time shifts can compromise peak identification and integration, and they typically point to issues with the LC system or column equilibration.
-
Causality: Fluctuations in mobile phase composition, temperature, or pressure, as well as insufficient column equilibration time between injections, are common causes.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 5-10 column volumes is a good starting point.
-
System Check: Check the LC pump for pressure fluctuations, which could indicate a leak or failing pump seals.
-
Temperature Control: Use a column oven to maintain a stable temperature, as even minor room temperature changes can affect retention times.
-
Q: How do I quantitatively assess and mitigate matrix effects for mCPP?
A: Matrix effects are a critical parameter to evaluate during method validation for bioanalytical assays.[12][20]
-
Causality: Co-eluting endogenous matrix components compete with the analyte for ionization in the MS source, leading to either suppression or enhancement of the analyte signal.[13][14]
-
Assessment and Mitigation:
-
Quantitative Assessment: The most common method is the post-extraction spike method.[15]
-
Analyze a neat solution of mCPP (Set A).
-
Extract blank biological matrix and then spike with mCPP at the same concentration (Set B).
-
The matrix factor (MF) is calculated as: MF = (Peak Area in Set B) / (Peak Area in Set A).
-
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use a more selective SPE sorbent or a different LLE solvent system to remove interfering components.
-
Chromatographic Separation: Modify the LC gradient to separate mCPP from the region of matrix interference.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., mCPP-d8) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected similarly by suppression or enhancement.[15][17]
-
-
Sample Preparation Troubleshooting
Q: My recovery from Liquid-Liquid Extraction (LLE) is low and inconsistent. How can I improve it?
A: LLE efficiency depends on the partitioning of the analyte between the aqueous and organic phases, which is influenced by pH and solvent choice.
-
Causality: Since mCPP is a basic compound, its extraction into an organic solvent is most efficient when it is in its neutral, un-ionized form.
-
Troubleshooting Steps:
-
pH Adjustment: Adjust the pH of the aqueous sample to be at least 2 units above the pKa of mCPP to ensure it is in its free base form.
-
Solvent Selection: Use a solvent that effectively solubilizes mCPP. A more polar solvent may be required, or a mixture of solvents (e.g., hexane and isoamyl alcohol).
-
Emulsion Formation: If emulsions form during vortexing, try gentle mixing/inversion, adding salt to the aqueous phase, or centrifugation at a higher speed to break the emulsion.
-
Evaporation Step: Ensure the organic solvent is completely evaporated before reconstitution, but avoid overly aggressive heating that could degrade the analyte.
-
Part 3: Protocols, Data, and Visualizations
Detailed Protocol: LC-MS/MS Analysis of mCPP in Human Urine
This protocol provides a starting point for method development.
-
Sample Preparation (SPE): a. To 1 mL of urine, add 50 µL of an internal standard solution (e.g., mCPP-d8). b. Add 1 mL of acetate buffer (pH 5.0). c. Condition a mixed-mode SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water. d. Load the sample onto the SPE cartridge. e. Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 5% methanol in water. f. Dry the cartridge under vacuum for 5 minutes. g. Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol. h. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. i. Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis: a. LC System: A standard UHPLC system. b. Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm). c. Mobile Phase A: 0.1% Formic Acid in Water.[17] d. Mobile Phase B: 0.1% Formic Acid in Methanol.[17] e. Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes. f. Flow Rate: 0.3 mL/min. g. Injection Volume: 5 µL. h. MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode. i. Detection: Multiple Reaction Monitoring (MRM).
Data Summary Table
| Parameter | Typical Value for mCPP Analysis |
| Precursor Ion (Q1) | m/z 197.1 |
| Product Ion (Q3) - Quantifier | m/z 138.1 |
| Product Ion (Q3) - Qualifier | m/z 156.1 |
| Collision Energy | 20-30 eV (instrument dependent) |
| Limit of Quantification (LOQ) | 1-5 ng/mL in serum/urine[8] |
| Linear Range | 1 - 500 ng/mL |
| Extraction Recovery | > 75%[8] |
Visualizations
Caption: Decision tree for troubleshooting low sensitivity in LC-MS/MS analysis.
References
-
Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
-
Zhang, Y., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. [Link]
-
Li, W., et al. (2018). Assessment of matrix effect in quantitative LC–MS bioanalysis. National Institutes of Health. [Link]
-
Panchal, H. V., & Suhagia, B. N. (2012). Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
SCIEX. Identification and Quantitation of Designer Drugs in Urine by LC-MS/MS. [Link]
-
SCIEX. Identification and Quantification of Designer Drugs in Urine by LC-MS/MS. [Link]
-
Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology. [Link]
-
PubChem. 1-(3-Chlorophenyl)piperazine. [Link]
-
CAS Common Chemistry. 4,5-Dihydro-N-(2-methylpropyl)-2-thiazolamine. [Link]
-
Wikipedia. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. [Link]
-
Lab Manager. (2022). How to Test for New Psychoactive Substances. [Link]
-
Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. [Link]
-
de Souza, W. T., et al. (2021). Development of a simple and rapid screening method for the detection of 1-(3-chlorophenyl)piperazine in forensic samples. Talanta. [Link]
-
National Institute of Justice. (2022). Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. [Link]
-
Chen, X., & Zhang, T. (2017). Determination and quantitative analysis of designer drugs in human urine by liquid chromatography-mass spectrometry. Analytical Methods. [Link]
-
Venugopal, N., et al. (2015). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. ResearchGate. [Link]
-
Analytical Methods. (2012). Analytical Methods. RSC Publishing. [Link]
-
Can, S., et al. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. ResearchGate. [Link]
-
Hao, H., et al. (2014). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. ResearchGate. [Link]
-
Agilent. Testing For Novel Psychoactive Substances. [Link]
-
Brazilian Journal of Analytical Chemistry. (2021). Analytical Challenges for Identification of New Psychoactive Substances. [Link]
-
YouTube. (2018). 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine | Wikipedia audio article. [Link]
-
ResearchGate. (2018). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Agilent. (2017). Screening, Identification, and Quantitation of 102 Drugs in Human Whole Blood by LC/Q-TOF and LC-QQQ. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Wiergowski, M., et al. (2020). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central. [Link]
-
Peters, F. T., et al. (2007). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. [Link]
Sources
- 1. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(3-Chlorophenyl)piperazine 99 65369-76-8 [sigmaaldrich.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. Development of a simple and rapid screening method for the detection of 1-(3-chlorophenyl)piperazine in forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination and quantitative analysis of designer drugs in human urine by liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. lcms.cz [lcms.cz]
- 8. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Test for New Psychoactive Substances | Lab Manager [labmanager.com]
- 10. clinicallab.com [clinicallab.com]
- 11. agilent.com [agilent.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. nebiolab.com [nebiolab.com]
- 14. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. algimed.com [algimed.com]
- 19. lcms.cz [lcms.cz]
- 20. eijppr.com [eijppr.com]
Validation & Comparative
A Comparative Analysis of Dihydrothiazole vs. Thiazole Derivatives in Bioassays: A Guide for Researchers
In the landscape of medicinal chemistry, the thiazole scaffold stands as a privileged structure, integral to a multitude of clinically approved drugs.[1][2] Its aromatic five-membered ring, containing sulfur and nitrogen atoms, provides a versatile framework for designing novel therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] However, the exploration of its partially saturated counterpart, the dihydrothiazole (or thiazoline) ring system, presents an intriguing avenue for modulating bioactivity. This guide provides an in-depth comparative analysis of dihydrothiazole versus thiazole derivatives, focusing on their performance in key bioassays and elucidating the structural nuances that govern their biological effects.
The Structural Distinction: A Tale of Aromaticity and Flexibility
The fundamental difference between thiazole and dihydrothiazole lies in the saturation of the C4-C5 bond. Thiazole possesses a planar, aromatic ring system, which imparts rigidity and specific electronic properties.[6] In contrast, the 4,5-dihydrothiazole core has a non-planar, more flexible structure due to the presence of two sp3-hybridized carbon atoms.[7] This seemingly subtle structural alteration can have profound implications for a molecule's interaction with biological targets, influencing its binding affinity, selectivity, and ultimately, its therapeutic potential.
Comparative Bioactivity Profile
A direct head-to-head comparison of the bioactivities of dihydrothiazole and thiazole derivatives in the same study is not extensively documented in the literature. However, by collating data from various sources, we can discern trends and make informed comparisons across different therapeutic areas.
Anticancer Activity
Thiazole derivatives have been extensively investigated as anticancer agents, with some compounds demonstrating potent cytotoxicity against a range of cancer cell lines.[8][9][10] The mechanism of action often involves the inhibition of protein kinases or disruption of microtubule polymerization.[1][8]
In contrast, studies on dihydrothiazole derivatives for anticancer applications are less abundant, but emerging evidence suggests their potential. For instance, some 4,5-dihydro-1,3,4-thiadiazole analogues have shown significant suppressive activity against various human cancer cell lines.[11]
Table 1: Comparative Anticancer Activity of Thiazole and Dihydrothiazole Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole | Thiazole-naphthalene derivative (5b) | MCF-7 (Breast) | 0.48 ± 0.03 | [8] |
| Thiazole-naphthalene derivative (5b) | A549 (Lung) | 0.97 ± 0.13 | [8] | |
| 2-Amino-4-phenylthiazole derivative | HT29 (Colon) | 2.01 | ||
| Dihydrothiazole | 5-phenyl-4,5-dihydro-1,3,4-thiadiazole (2h) | SK-MEL-2 (Skin) | 4.27 µg/ml | [11] |
| 5-phenyl-4,5-dihydro-1,3,4-thiadiazole (2j) | SK-OV-3 (Ovarian) | 7.35 µg/ml | [11] |
It is crucial to note that the data in Table 1 is compiled from different studies and should be interpreted with caution. However, it highlights that both scaffolds can be tailored to exhibit potent anticancer activity. The difference in the ring's planarity and flexibility likely influences how these derivatives interact with their respective biological targets.
Antimicrobial Activity
Both thiazole and dihydrothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[3][12][13] The amphiphilic nature of some thiazole derivatives allows them to easily penetrate microbial cell membranes, leading to cytoplasmic leakage and cell death.[3]
One study that synthesized both 2-allylaminothiazole and 2-allylaminodihydrothiazole derivatives provides a rare direct comparison, although quantitative antimicrobial data was not presented.[7] Generally, the introduction of specific substituents on either ring system is a key determinant of antimicrobial potency.[11][14]
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiazole | 2,5-disubstituted thiazole (7) | MRSA | 0.7–2.8 | [4] |
| 2,4-disubstituted 1,3-thiazole (36) | S. aureus | 3.39-4.11 | [3] | |
| 2,4-disubstituted 1,3-thiazole (36) | E. coli | 3.59-4.23 | [3] | |
| Dihydrothiazole | 2-acetyl-2-thiazoline | MDR S. aureus | 32 | [15] |
| 2-amino-2-thiazoline | MDR S. aureus | 32 | [15] |
The data suggests that both thiazole and dihydrothiazole scaffolds can serve as a basis for potent antimicrobial agents. The specific substitution patterns and the resulting physicochemical properties of the molecules appear to be more critical than the saturation state of the thiazole ring in determining antimicrobial efficacy.
Anti-inflammatory Activity
Thiazole derivatives have been investigated as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[16][17][18] The inhibition of COX-2 is a particularly attractive target for the development of anti-inflammatory drugs with reduced gastrointestinal side effects.
Interestingly, one study comparing thioamides (precursors to thiazoles) with the resulting thiazole derivatives found that the thioamides exhibited better anti-inflammatory activity in their model.[19] This suggests that the cyclization to the aromatic thiazole ring is not always beneficial for this specific bioactivity and that the more flexible open-chain or partially saturated structures might be advantageous.
Table 3: Comparative Anti-inflammatory Activity (COX Inhibition)
| Compound Class | Derivative Example | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Thiazole | 4-substituted thiazole analogue (2a) | COX-2 | 0.0003 | Highly Selective | [16] |
| Thiazole carboxamide (2b) | COX-1 | 0.239 | 1.25 | [17] | |
| Thiazole carboxamide (2b) | COX-2 | 0.191 | [17] | ||
| Dihydrothiazole | N/A | N/A | N/A | N/A | N/A |
Direct comparative data for COX inhibition by dihydrothiazole derivatives is scarce in the readily available literature, highlighting a significant gap for future research.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The biological activity of both thiazole and dihydrothiazole derivatives is intrinsically linked to their chemical structure. The aromatic nature of the thiazole ring allows for π-π stacking interactions with biological targets, while the nitrogen and sulfur atoms can participate in hydrogen bonding and coordination with metal ions.[9] The planarity of the ring system can also influence how the molecule fits into the binding pocket of an enzyme or receptor.
For dihydrothiazoles, the increased conformational flexibility allows the molecule to adopt different spatial arrangements, which could lead to enhanced binding with certain targets.[7] However, this flexibility can also be a disadvantage if a rigid conformation is required for optimal interaction.
The substituents on the ring system play a crucial role in determining the bioactivity of both scaffolds. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring and influence its reactivity and binding affinity.[4][11] The position of the substituents is also critical, as it dictates the overall shape of the molecule and its ability to interact with specific residues in a binding site.
Experimental Protocols for Key Bioassays
To facilitate further research and comparative studies, detailed protocols for the key bioassays discussed in this guide are provided below. These protocols are based on established methods and can be adapted for the screening of novel dihydrothiazole and thiazole derivatives.
Hantzsch Thiazole Synthesis: A General Workflow
The Hantzsch synthesis is a classical and widely used method for the preparation of thiazole derivatives.[20]
Caption: General workflow for the Hantzsch thiazole synthesis.
Bioassay Workflow: From Compound to Data
The following diagram illustrates a typical workflow for evaluating the biological activity of synthesized compounds.
Caption: A typical experimental workflow for bioactivity screening.
NF-κB Signaling Pathway in Inflammation
Many anti-inflammatory compounds exert their effects by modulating key signaling pathways, such as the NF-κB pathway.
Caption: Inhibition of the NF-κB signaling pathway.
Detailed Experimental Protocols
Anticancer Activity: MTT Cytotoxicity Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[1]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (dihydrothiazole and thiazole derivatives) in culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Assay
Principle: This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[14]
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Activity: COX Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).
-
Compound Incubation: Incubate the enzymes with various concentrations of the test compounds for a specified period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Prostaglandin Measurement: After a set incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[16][17]
Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production
Principle: This assay indirectly measures the production of nitric oxide (NO) by quantifying its stable metabolite, nitrite, in cell culture supernatants.
Protocol:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatants.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production by the test compounds.
Conclusion and Future Directions
The comparative analysis of dihydrothiazole and thiazole derivatives reveals that both scaffolds are valuable starting points for the development of novel therapeutic agents. While thiazole derivatives have been more extensively studied, the emerging data on dihydrothiazoles suggest that they possess unique biological properties that warrant further investigation.
The key to unlocking the full potential of both scaffolds lies in a deeper understanding of their structure-activity relationships. Systematic studies that directly compare the bioactivity of corresponding dihydrothiazole and thiazole derivatives are crucial for elucidating the impact of ring saturation on target binding and overall efficacy.
As researchers and drug development professionals, it is imperative that we continue to explore the chemical space around these versatile heterocyclic systems. By combining rational drug design, robust synthetic methodologies, and comprehensive biological evaluation, we can harness the therapeutic potential of both dihydrothiazole and thiazole derivatives to address a wide range of unmet medical needs.
References
-
Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. PubMed. [Link]
-
Synthesis, Biological Evaluation of Some 2,3-dihydropyrazoles and Thiazoles as Anti-inflammatory and Antibacterial Agents. Longdom Publishing. [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]
-
Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central. [Link]
-
2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. PMC - NIH. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. [Link]
-
MIC values (µg/mL) for effects of thiazole and imidazole derivatives... ResearchGate. [Link]
-
Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. NIH. [Link]
-
(PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC - NIH. [Link]
-
Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PubMed. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
-
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]
-
Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Semantic Scholar. [Link]
-
Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI. [Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC - NIH. [Link]
-
Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. PubMed Central. [Link]
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. [Link]
-
Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. [Link]
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. [Link]
-
Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. PubMed. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. [Link]
-
Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. PubMed. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
(PDF) Current synthesis routes of thiazole and its derivatives and their broad spectrum therapeutic activity: A Review. ResearchGate. [Link]
-
Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. [Link]
-
THIAZOLES: A VALUABLE INSIGHT INTO THE RECENT ADVANCES AND BIOLOGICAL ACTIVITIES. [Link]
-
(PDF) Thiazoles: A Valuable Insight into the Recent Advances and Biological Activities. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jchemrev.com [jchemrev.com]
- 13. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jbarbiomed.com [jbarbiomed.com]
A Comparative Guide to the Structure-Activity Relationships of 2-Aminothiazole Analogs in Drug Discovery
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3][4][5] This privileged structure's versatility allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole derivatives, drawing upon experimental data to illuminate their therapeutic potential across oncology, infectious diseases, and kinase inhibition. Our exploration is grounded in the principles of scientific integrity, providing researchers, scientists, and drug development professionals with a robust resource for their own discovery efforts.
The 2-Aminothiazole Core: A Privileged Scaffold
The inherent chemical properties of the 2-aminothiazole ring system, including its hydrogen bonding capabilities and conformational rigidity, make it an ideal anchor for engaging with biological targets. Its synthetic tractability, primarily through the well-established Hantzsch thiazole synthesis, further enhances its appeal in drug discovery campaigns.[6] Clinically successful drugs such as the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib feature this core motif, underscoring its therapeutic significance.[1][6][7]
Comparative SAR Analysis Across Therapeutic Areas
The following sections dissect the SAR of 2-aminothiazole analogs, comparing key structural modifications and their impact on biological activity in different disease contexts.
2-aminothiazole derivatives have demonstrated potent cytotoxic effects against a wide array of cancer cell lines, including those from breast, lung, colon, and leukemia.[1][6][7] The anticancer activity is often attributed to the inhibition of key cellular targets like protein kinases.
Key SAR Insights for Anticancer Activity:
-
Substitution at the 2-amino position (N-2): This position is a critical determinant of potency and selectivity. Acylation of the 2-amino group with various substituted aromatic or heteroaromatic moieties generally enhances anticancer activity. For instance, the introduction of a 3-propanamido group has been shown to be more effective than a 2-acetamido group, suggesting that the length and nature of the acyl chain are important for target engagement.[1][7]
-
Substitution at the C-4 and C-5 positions: Modifications at these positions significantly influence the pharmacological profile. Aromatic substitutions at the C-4 position often lead to improved antitumor activity compared to aliphatic substitutions.[1][7] Furthermore, incorporating bulky or lipophilic groups, such as a 4,5-butylidene ring, has been shown to be beneficial for cytotoxicity.[1] Conversely, small alkyl groups like methyl at C-4 or C-5 can decrease potency.[1]
-
Bioisosteric Replacements: Replacing a ureido group with a thioureido moiety has been observed to reduce anticancer potency, highlighting the sensitivity of the target to the electronic and steric properties of this linker.[1]
Table 1: Comparative Anticancer Activity of 2-Aminothiazole Analogs against H1299 (Human Lung Cancer) and SHG-44 (Human Glioma) Cell Lines [1]
| Compound ID | R1 (at C4/C5) | R2 (at N-2) | H1299 IC50 (µM) | SHG-44 IC50 (µM) |
| 1a | - | Phenyl | >10 | >10 |
| 1b | 4-Methyl, 5-H | Phenyl | >10 | >10 |
| 1c | 4,5-butylidene | Benzyl | 4.89 | 4.03 |
| 1d | 5-Bromo, 4-Methyl | Benzyl | 6.61 | 9.34 |
This table illustrates that a simple phenyl substitution at the N-2 position (1a) is insufficient for significant activity. While small alkyl substitutions on the thiazole ring do not confer potency (1b), the combination of a bulky, lipophilic substituent at C4/C5 (1c) and a benzylic amine at N-2 dramatically improves cytotoxic effects. A bromo-substitution at C5 (1d) also enhances activity compared to the unsubstituted analog.
The 2-aminothiazole scaffold has also emerged as a promising framework for the development of novel agents against Mycobacterium tuberculosis and Plasmodium falciparum.
Key SAR Insights for Antimycobacterial and Antiplasmodial Activity:
-
Optimal Scaffold for Antimycobacterial Activity: Studies have revealed that a 2-pyridyl ring at the C-4 position of the thiazole is crucial for potent antimycobacterial activity.[8] The N-2 position allows for significant flexibility, with the introduction of substituted benzoyl groups leading to a more than 100-fold improvement in activity over initial hits.[9] Specifically, an amide linker between the 2-amino group and a substituted phenyl ring is favorable.[8]
-
Key Features for Antiplasmodial Activity: For antiplasmodial efficacy, substitutions on the phenyl ring attached to the 2-amino group are critical. Hydrophobic, electron-withdrawing groups on this phenyl ring enhance the activity against P. falciparum.[8]
Table 2: Comparative Antimycobacterial and Antiplasmodial Activity of 2-Aminothiazole Analogs [8]
| Compound ID | R1 (at C4) | R2 (at N-2) | M. tuberculosis H37Rv MIC (µM) | P. falciparum NF54 IC50 (µM) |
| 2a | 2-Pyridyl | Phenyl | 12.5 | 3.2 |
| 2b | 2-Pyridyl | 3-Chlorobenzoyl | 0.024 | >10 |
| 2c | Phenyl | 3-Chlorobenzoyl | >50 | 5.1 |
| 2d | 2-Pyridyl | 4-Trifluoromethylphenyl | 25 | 0.8 |
This data highlights the importance of the 2-pyridyl group at C4 for antimycobacterial activity (compare 2b and 2c). The N-2 substituent dictates potency, with the 3-chlorobenzoyl group (2b) being optimal for targeting M. tuberculosis. Conversely, for antiplasmodial activity, a substituted phenyl at N-2 is key, with the 4-trifluoromethylphenyl group (2d) showing the best results.
The 2-aminothiazole scaffold is a well-established template for the design of potent and selective kinase inhibitors.[10] The ability of the 2-amino group to act as a hinge-binding motif is a key feature in the design of ATP-competitive inhibitors.
Key SAR Insights for Kinase Inhibition (e.g., Src Family Kinases):
-
Hinge-Binding Motif: The 2-aminothiazole core itself often forms crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.
-
Substitutions for Potency and Selectivity: The N-2 and C-5 positions are prime locations for introducing substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and modulating selectivity. For example, in the development of Dasatinib, a pan-Src inhibitor, extensive SAR studies led to the identification of an N-(2-chloro-6-methylphenyl)carboxamide group at the C-5 position and a 2-methyl-4-(piperazin-1-yl)pyrimidine moiety at the N-2 position as being optimal for potent inhibition.[10]
Table 3: Comparative Activity of 2-Aminothiazole Analogs as Src Kinase Inhibitors [10]
| Compound ID | R1 (at C5) | R2 (at N-2) | Src IC50 (nM) | Lck IC50 (nM) |
| 3a (Dasatinib) | N-(2-chloro-6-methylphenyl)carboxamide | 2-methyl-6-(4-(2-hydroxyethyl)piperazin-1-yl)pyrimidin-4-yl | <1 | <1 |
| 3b | N-(2-chloro-6-methylphenyl)carboxamide | Pyrimidin-4-yl | 10 | 15 |
| 3c | Carboxamide | 2-methyl-6-(4-(2-hydroxyethyl)piperazin-1-yl)pyrimidin-4-yl | 50 | 75 |
This table demonstrates the dramatic impact of substitutions on kinase inhibitory potency. The complex substituent at the N-2 position in Dasatinib (3a) is critical for its sub-nanomolar potency, as a simpler pyrimidinyl group (3b) leads to a significant loss in activity. Similarly, the specific carboxamide at C5 is essential for high potency (compare 3a and 3c).
Experimental Protocols and Methodologies
To ensure the reproducibility and validity of the presented data, this section outlines the fundamental experimental procedures for the synthesis and biological evaluation of 2-aminothiazole analogs.
The Hantzsch synthesis is a classical and versatile method for the preparation of the 2-aminothiazole core.
Step-by-Step Protocol:
-
α-Halogenation of a Ketone: A ketone containing an α-methylene group is treated with a halogenating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to yield the corresponding α-haloketone.
-
Condensation with a Thioamide: The α-haloketone is then reacted with a thioamide (e.g., thiourea) in a suitable solvent such as ethanol.
-
Cyclization and Dehydration: The reaction mixture is typically heated under reflux to facilitate the condensation, subsequent cyclization, and dehydration to form the 2-aminothiazole ring.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 2-aminothiazole analog.
Caption: Hantzsch synthesis workflow for 2-aminothiazole analogs.
Anticancer Activity (MTT Assay):
-
Cancer cells (e.g., H1299, SHG-44) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the 2-aminothiazole analogs for a specified period (e.g., 48-72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values (the concentration of compound that inhibits cell growth by 50%) are calculated from the dose-response curves.
Kinase Inhibition Assay (Biochemical):
-
The kinase enzyme, substrate, and ATP are incubated with varying concentrations of the 2-aminothiazole inhibitor in a suitable buffer.
-
The kinase reaction is initiated and allowed to proceed for a defined time at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., [γ-³²P]ATP) or antibody-based detection (e.g., ELISA).
-
The IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Caption: General workflows for in vitro biological evaluation.
Conclusion and Future Perspectives
The 2-aminothiazole scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. The comparative SAR analysis presented in this guide highlights the critical role of substituent patterns in dictating biological activity and selectivity across diverse therapeutic targets. Future research in this area will likely focus on leveraging computational methods for the rational design of next-generation 2-aminothiazole analogs with improved pharmacokinetic profiles and enhanced target specificity. The exploration of novel bioisosteric replacements and the application of innovative synthetic methodologies will undoubtedly expand the therapeutic utility of this versatile heterocyclic core.
References
-
De P, et al. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. European Journal of Medicinal Chemistry. [Link]
-
Anwar, S, et al. Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Engel, M, et al. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry. [Link]
-
van de Wetering, I, et al. Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. European Journal of Medicinal Chemistry. [Link]
-
Abdel-Aziz, AAM, et al. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances. [Link]
-
Hashemi, SM, et al. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. [Link]
-
El-Sayed, MA-S, et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
El-Sayed, MA-S, et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
El-Sayed, MA-S, et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
-
Lombardo, LJ, et al. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. [Link]
-
Valensin, S, et al. SAR and QSAR study on 2-aminothiazole derivatives, modulators of transcriptional repression in Huntington's disease. Bioorganic & Medicinal Chemistry. [Link]
-
Engel, M, et al. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. ResearchGate. [Link]
-
Kesicki, EA, et al. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Bathula, S, et al. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]
-
SMR, S, et al. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules. [Link]
-
El-Sayed, MA-S, et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]
-
Bathula, S, et al. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. National Center for Biotechnology Information. [Link]
-
Hashemi, SM, et al. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]
-
Hashemi, SM, et al. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. SciSpace. [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PI3K Inhibitors: Spotlight on Thiazole-Containing Compounds vs. Broader Classes
For researchers and drug development professionals navigating the complex landscape of cancer therapeutics, the Phosphoinositide 3-kinase (PI3K) pathway remains a critical and intensely studied target. Dysregulation of this pathway is a hallmark of numerous cancers, driving tumor progression, metastasis, and therapeutic resistance.[1][2] Consequently, a diverse arsenal of PI3K inhibitors has been developed, each with distinct characteristics. This guide provides an in-depth comparison of a prominent thiazole-containing PI3K inhibitor, Alpelisib, with other major classes of PI3K inhibitors, offering experimental insights to inform research and development decisions.
The PI3K Signaling Pathway: A Central Regulator of Cell Fate
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.[3][4][5] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which recruit and activate PI3K enzymes.[6][7] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][8] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[8][9] This recruitment to the plasma membrane facilitates the phosphorylation and activation of AKT by other kinases like PDK1.[4][8] Once activated, AKT phosphorylates a wide array of downstream substrates, ultimately leading to the activation of the mammalian target of rapamycin (mTOR) and the regulation of cellular processes that are fundamental to cancer development.[5][7]
// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)\nor G-Protein Coupled Receptor (GPCR)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF"]; PIP3 [label="PIP3", fillcolor="#FFFFFF"]; PTEN [label="PTEN (Tumor Suppressor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT (PKB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Cell Growth, Proliferation,\nSurvival, Metabolism", shape=ellipse, fillcolor="#F1F3F4"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [dir=none]; PI3K -> PIP3 [label="Generates"]; PIP3 -> AKT [label="Recruits & Activates"]; PTEN -> PIP3 [label="Inhibits (Dephosphorylates)", style=dashed, color="#EA4335"]; AKT -> mTOR [label="Activates"]; mTOR -> Downstream [label="Promotes"]; }
Caption: The PI3K/AKT/mTOR Signaling Pathway.A Landscape of PI3K Inhibitors
PI3K inhibitors can be broadly categorized based on their selectivity for the different isoforms of the PI3K catalytic subunit, p110. The four Class I isoforms are p110α (encoded by PIK3CA), p110β (encoded by PIK3CB), p110γ (encoded by PIK3CG), and p110δ (encoded by PIK3CD).[10]
-
Pan-PI3K inhibitors: These agents target all Class I PI3K isoforms. Examples include Buparlisib (BKM120) and Pictilisib (GDC-0941).[1][11]
-
Isoform-selective inhibitors: These inhibitors are designed to target specific PI3K isoforms, potentially offering a better therapeutic window by minimizing off-target effects.[12][13] Alpelisib (BYL719) is a prime example, selectively targeting the p110α isoform.[9] Idelalisib is another example, with selectivity for the p110δ isoform.[11]
-
Dual PI3K/mTOR inhibitors: These compounds inhibit both PI3K and mTOR kinases. Dactolisib (BEZ235) falls into this category.[9]
The focus of this guide, (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine, represents a chemical scaffold. While this specific molecule is not a widely recognized PI3K inhibitor, the thiazole ring is a key feature in several potent kinase inhibitors.[14][15][16] Notably, the approved drug Alpelisib (BYL719) , a potent and selective inhibitor of the p110α isoform of PI3K, belongs to the 2-aminothiazole family.[9] Therefore, we will use Alpelisib as a representative of thiazole-containing PI3K inhibitors for a detailed comparison.
Comparative Analysis of PI3K Inhibitors
The choice of a PI3K inhibitor for research or clinical development hinges on a variety of factors, including its potency, selectivity, and the genetic context of the cancer being targeted.
In Vitro Kinase Inhibitory Activity
A primary characterization of any kinase inhibitor is its half-maximal inhibitory concentration (IC50) against its intended target and other related kinases. This provides a measure of both potency and selectivity.
| Inhibitor | Type | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) |
| Alpelisib (BYL719) | p110α-selective | 5 | 1,156 | 290 | 250 | >1000 |
| Pictilisib (GDC-0941) | Pan-PI3K | 3 | 33 | 75 | 3 | >1000 |
| Idelalisib | p110δ-selective | 8,600 | 5,600 | 2,100 | 2.5 | 4,200 |
| Dactolisib (BEZ235) | Dual PI3K/mTOR | 4 | 75 | 7 | 5 | 20.7 |
Data compiled from multiple sources. Actual values may vary depending on assay conditions.
As the data indicates, Alpelisib demonstrates significant selectivity for the PI3Kα isoform.[9] This is particularly relevant for cancers harboring activating mutations in the PIK3CA gene, which are common in breast, colorectal, and other solid tumors.[13][17] In contrast, pan-PI3K inhibitors like Pictilisib show potent activity against multiple isoforms, which may be advantageous in tumors with heterogeneous PI3K pathway activation.[1][12] Dual PI3K/mTOR inhibitors such as Dactolisib offer the potential for more complete pathway inhibition by targeting two key nodes.[9]
Cellular and In Vivo Efficacy
The ultimate measure of an inhibitor's utility is its ability to suppress tumor growth in preclinical models. Xenograft studies in immunodeficient mice are a standard for evaluating in vivo efficacy.
| Inhibitor | Cancer Model | Key Findings |
| Alpelisib (BYL719) | PIK3CA-mutant breast cancer xenografts | Significant tumor growth inhibition, often leading to tumor regression, particularly when combined with other agents like fulvestrant.[17][18] |
| Pictilisib (GDC-0941) | Various solid tumor xenografts | Broad anti-tumor activity, with efficacy in both PIK3CA-mutant and PTEN-loss models.[1] |
| Copanlisib | Colorectal cancer cell lines | Increased apoptosis and decreased cell growth in PIK3CA-mutant lines.[17] |
| RLY-2608 | PIK3CA-mutant breast cancer xenografts | Monotherapy resulted in decreased tumor volume.[17] |
These studies underscore the importance of matching the inhibitor's selectivity profile to the underlying genetic drivers of the tumor. The superior efficacy of Alpelisib in PIK3CA-mutant models highlights the promise of targeted therapy.[12]
Toxicity and Off-Target Effects
A critical consideration in drug development is the therapeutic window, which is often limited by on-target and off-target toxicities.[2]
-
Pan-PI3K and Dual PI3K/mTOR inhibitors: These agents often exhibit a broader range of toxicities due to the inhibition of multiple PI3K isoforms, which play roles in normal physiological processes.[12] Common side effects include hyperglycemia, rash, diarrhea, and fatigue.[19][20][21]
-
Isoform-selective inhibitors: By targeting a specific isoform, these inhibitors can potentially mitigate some of the toxicities associated with broader inhibition.[12][13] However, on-target toxicities can still occur. For instance, the p110α-selective inhibitor Alpelisib is associated with a high incidence of hyperglycemia, as PI3Kα is a key mediator of insulin signaling.[20][21] Inhibition of the p110δ isoform, as with Idelalisib, can lead to immune-related toxicities like colitis and pneumonitis.[19][21]
The development of mutant-selective inhibitors that specifically target oncogenic forms of PI3K while sparing the wild-type enzyme is an active area of research aimed at further improving the therapeutic index.[2]
Experimental Protocols
Reproducible and well-controlled experiments are the cornerstone of drug discovery. Below are standardized protocols for key assays used to characterize PI3K inhibitors.
In Vitro PI3K Kinase Assay (Luminescence-Based)
This assay quantifies the enzymatic activity of a specific PI3K isoform and the inhibitory effect of a compound by measuring the amount of ADP produced.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Prep_Inhibitor [label="Prepare serial dilutions\nof test inhibitor", fillcolor="#FFFFFF"]; Add_Inhibitor [label="Add inhibitor to\n384-well plate", fillcolor="#FFFFFF"]; Add_Enzyme [label="Add PI3K enzyme and\nlipid substrate (PIP2)", fillcolor="#FFFFFF"]; Incubate1 [label="Pre-incubate", fillcolor="#FFFFFF"]; Add_ATP [label="Initiate reaction\nwith ATP", fillcolor="#FFFFFF"]; Incubate2 [label="Incubate at RT", fillcolor="#FFFFFF"]; Stop_Reaction [label="Stop reaction and\ndetect ADP", fillcolor="#FFFFFF"]; Read_Plate [label="Read luminescence", fillcolor="#FFFFFF"]; Analyze [label="Calculate % inhibition\nand IC50", fillcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Start -> Prep_Inhibitor; Prep_Inhibitor -> Add_Inhibitor; Add_Inhibitor -> Add_Enzyme; Add_Enzyme -> Incubate1; Incubate1 -> Add_ATP; Add_ATP -> Incubate2; Incubate2 -> Stop_Reaction; Stop_Reaction -> Read_Plate; Read_Plate -> Analyze; Analyze -> End; }
Caption: Workflow for an in vitro PI3K kinase assay.Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound derivative or Alpelisib) in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions in assay buffer.
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[6]
-
Enzyme and Substrate Addition: Prepare a mixture of the recombinant PI3K enzyme (e.g., p110α/p85α) and the lipid substrate (PIP2) in kinase assay buffer. Add 10 µL of this mixture to each well.[6][22]
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to the Km for the enzyme.[6]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.[6][22]
-
Detection: Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™).[22][23]
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[6]
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PI3K inhibitor in a mouse model.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Implant [label="Implant tumor cells/fragments\ninto immunodeficient mice", fillcolor="#FFFFFF"]; Tumor_Growth [label="Allow tumors to reach\na palpable size (e.g., 150-200 mm³)", fillcolor="#FFFFFF"]; Randomize [label="Randomize mice into\ntreatment and control groups", fillcolor="#FFFFFF"]; Treatment [label="Administer inhibitor or vehicle\n(e.g., daily oral gavage)", fillcolor="#FFFFFF"]; Monitoring [label="Monitor tumor volume and\nbody weight 2-3 times/week", fillcolor="#FFFFFF"]; Endpoint [label="Continue treatment until\npre-defined endpoint", fillcolor="#FFFFFF"]; Analysis [label="Analyze tumor growth inhibition\nand tolerability", fillcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Start -> Implant; Implant -> Tumor_Growth; Tumor_Growth -> Randomize; Randomize -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> Analysis; Analysis -> End; }
Caption: Workflow for an in vivo tumor xenograft study.Step-by-Step Protocol:
-
Cell Culture and Implantation: Culture the desired cancer cell line (e.g., a PIK3CA-mutant breast cancer line for testing Alpelisib). Implant a suspension of these cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 150-200 mm³). Randomize the mice into treatment and vehicle control groups.[24]
-
Drug Formulation and Administration: Formulate the PI3K inhibitor in a suitable vehicle for administration (e.g., 0.5% methylcellulose for oral gavage). Administer the drug to the treatment group at a specified dose and schedule (e.g., once daily).[18][24] The control group receives the vehicle alone.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.[24]
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition for the treated group compared to the control group. Analyze body weight data to assess the tolerability of the treatment.
Conclusion
The development of PI3K inhibitors has provided valuable therapeutic options for a range of cancers. The choice between a pan-inhibitor, an isoform-selective agent like the thiazole-containing Alpelisib, or a dual PI3K/mTOR inhibitor depends heavily on the specific cancer type, its underlying genetic alterations, and the desired balance between efficacy and toxicity. For cancers driven by PIK3CA mutations, a selective p110α inhibitor offers a clear, mechanism-based therapeutic strategy. As our understanding of the intricacies of the PI3K pathway and the mechanisms of resistance continues to grow, so too will our ability to rationally design and deploy the next generation of PI3K-targeted therapies.
References
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - MDPI. (URL: [Link])
-
Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (URL: [Link])
-
The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC - PubMed Central. (URL: [Link])
-
For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PubMed Central. (URL: [Link])
-
The present and future of PI3K inhibitors for cancer therapy - PMC - NIH. (URL: [Link])
-
Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC - PubMed Central. (URL: [Link])
-
4,5-Dihydro-2-thiazolamine | C3H6N2S | CID 15689 - PubChem. (URL: [Link])
-
The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway - Frontiers. (URL: [Link])
-
PI3K-AKT Signaling Pathway - Creative Diagnostics. (URL: [Link])
-
PI3K Inhibitors: A Series of Unfortunate Events | ASH Clinical News. (URL: [Link])
-
Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors - ACS Publications. (URL: [Link])
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. (URL: [Link])
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (URL: [Link])
-
PI3K Inhibitors: Understanding Toxicity Mechanisms and Management | CancerNetwork. (URL: [Link])
-
List of PI3K Inhibitors + Uses, Types, Side Effects - Drugs.com. (URL: [Link])
-
Isoform-selectivity profiles of PI3K inhibitors in clinical use or development. - ResearchGate. (URL: [Link])
-
Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer - PubMed. (URL: [Link])
-
KEGG PI3K-Akt signaling pathway - Homo sapiens (human). (URL: [Link])
-
Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC - NIH. (URL: [Link])
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (URL: [Link])
-
Phosphoinositide 3-kinase inhibitor - Wikipedia. (URL: [Link])
-
Akt/PKB signaling pathway - Wikipedia. (URL: [Link])
-
Common Toxicities With PI3K Inhibition - OncLive. (URL: [Link])
-
Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC - PubMed Central. (URL: [Link])
-
PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of... - ResearchGate. (URL: [Link])
-
Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC - PubMed Central. (URL: [Link])
-
PI3K-PKB/Akt Pathway - PMC - NIH. (URL: [Link])
-
PI3Kα (p110α/p85) Assay Kit PI3 Kinase 79781 - BPS Bioscience. (URL: [Link])
Sources
- 1. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 2. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 8. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 11. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cancernetwork.com [cancernetwork.com]
- 20. drugs.com [drugs.com]
- 21. onclive.com [onclive.com]
- 22. promega.de [promega.de]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Antimicrobial Spectrum of Thiazole Compounds
The enduring challenge of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds with potent and broad-spectrum activity. Among the heterocyclic compounds, the thiazole nucleus stands out as a "privileged" structure in medicinal chemistry.[1] Its presence in a wide array of clinically approved drugs, from antibacterials like sulfathiazole and numerous cephalosporins to antifungal agents, underscores its significance.[1][2][3] This guide provides a comparative analysis of the antimicrobial spectrum of different thiazole derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating this promising class of compounds.
The Versatility of the Thiazole Scaffold
The five-membered aromatic ring containing sulfur and nitrogen atoms imparts unique physicochemical properties to thiazole derivatives, allowing for diverse biological activities.[4][5] Modifications at various positions on the thiazole ring have led to the development of compounds with a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory properties.[4][6] This versatility makes the thiazole scaffold a fertile ground for the design of new antimicrobial agents.
Comparative Antibacterial Spectrum
The antibacterial activity of thiazole derivatives often varies significantly based on the substitutions on the thiazole ring. Molecular hybridization, the combination of the thiazole core with other pharmacologically active moieties, has emerged as a promising strategy to enhance antimicrobial potency and broaden the spectrum of activity.[6]
Key Classes and Their Spectrum:
-
Aminothiazoles: This class has shown considerable promise. For instance, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated potent in vitro activity against Staphylococcus aureus and Escherichia coli.[7]
-
Thiazole-Sulfonamide Hybrids: The incorporation of a sulfonamide group, known for its broad-spectrum antibacterial action, can enhance the activity of the thiazole core.[6] These hybrids often exhibit activity against both Gram-positive and Gram-negative bacteria.[8]
-
Thiazole-Quinolone Hybrids: The fusion of the thiazole ring with a quinolone moiety, which targets bacterial DNA gyrase, has yielded compounds with significant antibacterial potential against strains like S. aureus, E. coli, and S. pyogenes.[4]
-
Benzothiazoles: These fused-ring systems have shown potent, broad-range antibacterial activity. Some benzothiazole ethyl urea compounds are powerful inhibitors of both DNA gyrase (GyrB) and topoisomerase IV (ParE), leading to very low frequencies of resistance.[5]
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Thiazole Derivatives
| Compound Class | Derivative Example | S. aureus | E. coli | P. aeruginosa | Reference |
| Aminothiazole | 4-(4-bromophenyl)-thiazol-2-amine (43a) | 16.1 µM | 16.1 µM | - | [2] |
| Thiazole-Pyrazoline | Substituted pyrazoline thiazole (59) | 62.5 | 125 | 15.625 | [9] |
| Benzothiazole | Benzothiazole ethyl urea (3a) | 0.008 | - | 0.03 | [5] |
| Thiazole-Hydrazone | Pyridinyl thiazole ligand (55) | Moderately Active | Moderately Active | Ineffective | [2] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Comparative Antifungal Spectrum
Thiazole derivatives have also demonstrated significant potential as antifungal agents, with some compounds exhibiting activity comparable or superior to established drugs like fluconazole and ketoconazole.[7] The primary mechanism of action for many thiazole-based antifungals is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane.[6][10]
Key Classes and Their Spectrum:
-
Substituted Thiazoles: Simple substitutions can lead to potent antifungal activity. For example, certain thiazole derivatives have shown strong activity against various Candida species, including C. albicans, and other fungi like Aspergillus niger.[7][11]
-
Thiazole-Cyclopropane Hybrids: A series of thiazole derivatives containing a cyclopropane system have exhibited very high activity against clinical C. albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL.[12][13] Their mode of action is believed to involve disruption of the fungal cell wall and/or cell membrane.[12]
-
Thiazolidine-2,4-diones: This subclass of thiazoles has yielded a topical antifungal drug, Mycosidine, which is effective against dermatophytes and yeasts.[14]
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Selected Thiazole Derivatives
| Compound Class | Derivative Example | Candida albicans | Aspergillus niger | Cryptococcus neoformans | Reference |
| Aminothiazole | 4-(4-bromophenyl)-thiazol-2-amine (43d) | 15.3 µM | - | - | [7] |
| Heteroaryl Thiazole | Compound 9 | 0.06–0.23 mg/mL | - | - | [6] |
| Thiazole-Cyclopropane | (2-(cyclopropylmethylidene)hydrazinyl)thiazole | 0.008–7.81 | - | - | [12] |
| Thiazole-Hydrazone | Hydrazinyl thiazole derivative | 8 | - | 8 | [15] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols for Antimicrobial Spectrum Determination
The objective and reproducible assessment of antimicrobial activity is paramount. The following are standard, self-validating protocols widely used in the field.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution of Compounds: The thiazole compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Disk Diffusion (Kirby-Bauer) Assay
This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.
Step-by-Step Methodology:
-
Plate Preparation: A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Paper disks impregnated with a known concentration of the thiazole compound are placed on the agar surface.
-
Incubation: The plates are incubated under standardized conditions.
-
Measurement: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.
Visualizing Methodologies and Mechanisms
Diagrams are essential for clarifying complex workflows and biological pathways.
Caption: Mechanism of action for thiazole antifungals targeting ergosterol synthesis.
Conclusion and Future Directions
The thiazole scaffold remains a highly valuable starting point for the development of new antimicrobial agents. The diverse chemical space accessible through substitution and hybridization allows for the fine-tuning of the antimicrobial spectrum and potency. Current research indicates that thiazole derivatives can be effective against both common and resistant pathogens, including MRSA and multidrug-resistant Gram-negative bacteria. [6]Furthermore, their efficacy against fungal pathogens like Candida albicans addresses a critical area of unmet medical need. [9][12] Future research should focus on elucidating the structure-activity relationships (SAR) for different classes of thiazole derivatives to guide the rational design of more potent and selective compounds. [3][9]Investigating novel mechanisms of action beyond the established targets will also be crucial in overcoming existing resistance mechanisms. The continued exploration of the antimicrobial potential of thiazole compounds holds significant promise in the global fight against infectious diseases.
References
-
Kartsev, V., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. Available at: [Link]
-
Bhat, M. A., et al. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Rasayan Journal of Chemistry. Available at: [Link]
-
Dash, S., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]
-
Mirzazadeh, Y. (2025). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2016). Synthesis and antimicrobial evaluation of some novel thiazole derivatives. ResearchGate. Available at: [Link]
-
Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology. Available at: [Link]
-
Ghorab, M. M., et al. (2014). Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. Molecules. Available at: [Link]
-
EBSCO. (n.d.). Thiazole antifungals. Research Starters. Available at: [Link]
-
Stana, A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics. Available at: [Link]
-
Stana, A., et al. (2023). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Available at: [Link]
-
Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]
-
Wang, S., et al. (2025). Synthesis and Antifungal Activity of Some Thiazole Derivatives. ResearchGate. Available at: [Link]
-
Fathima, F., et al. (2021). Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. BMC Research Notes. Available at: [Link]
-
Dash, S., et al. (2022). Antibacterial Activity of Thiazole and its Derivatives: A Review. ResearchGate. Available at: [Link]
-
Stana, A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]
-
Iaroshenko, V. O., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. Available at: [Link]
-
Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Semantic Scholar. Available at: [Link]
-
Kartsev, V., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. ResearchGate. Available at: [Link]
-
Shchekotikhin, A. E., et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules. Available at: [Link]
-
Acar, Ç., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available at: [Link]
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) | MDPI [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jchemrev.com [jchemrev.com]
- 8. Synthesis and antimicrobial evaluation of some novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 11. nanobioletters.com [nanobioletters.com]
- 12. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans | Semantic Scholar [semanticscholar.org]
- 14. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
evaluating the anti-inflammatory potency of (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine against known drugs
A Guide for Drug Development Professionals
Executive Summary
Inflammation is a critical biological response, but its chronic dysregulation underpins a multitude of diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of therapy, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[1] This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of a novel thiazole derivative, (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine, hereafter designated as Compound T . We present a head-to-head comparison with two established NSAIDs: Ibuprofen , a non-selective COX inhibitor, and Celecoxib , a selective COX-2 inhibitor.[2][3] This document outlines the mechanistic rationale, detailed experimental protocols for in vitro and in vivo assessment, and presents illustrative data to guide researchers in characterizing the efficacy and selectivity of novel anti-inflammatory candidates.
Introduction: The Inflammation Cascade and the Role of COX Enzymes
Inflammation is the body's protective response to injury or infection, designed to eliminate pathogens and initiate tissue repair.[2] A key pathway in this process is the conversion of arachidonic acid into prostaglandins by cyclooxygenase (COX) enzymes.[4] Two primary isoforms exist:
-
COX-1: A constitutively expressed enzyme involved in "housekeeping" functions, such as protecting the gastric mucosa and supporting platelet aggregation.[5]
-
COX-2: An inducible enzyme, typically upregulated at sites of inflammation by stimuli like cytokines and growth factors. Its products, primarily prostaglandins like PGE2, are major mediators of pain, swelling, and fever.[5][6]
The therapeutic action of NSAIDs stems from their ability to inhibit COX enzymes, thereby reducing prostaglandin synthesis.[7] However, the clinical utility and side-effect profile of an NSAID are largely determined by its selectivity for COX-2 over COX-1.
-
Non-selective inhibitors (e.g., Ibuprofen): Inhibit both COX-1 and COX-2. While effective at reducing inflammation (COX-2 inhibition), the concurrent inhibition of COX-1 can lead to gastrointestinal side effects, such as ulcers and bleeding.[1][8]
-
Selective COX-2 inhibitors (e.g., Celecoxib): Preferentially inhibit COX-2, providing potent anti-inflammatory effects with a reduced risk of gastrointestinal complications.[3][9][10]
The thiazole chemical scaffold is present in various compounds with demonstrated anti-inflammatory properties, making Compound T a promising candidate for investigation.[11][12][13] This guide hypothesizes that Compound T may act as a selective COX-2 inhibitor and provides the experimental framework to validate this hypothesis.
Mechanistic Analysis: The Arachidonic Acid Pathway
The primary mechanism of action for the drugs under evaluation is the inhibition of the cyclooxygenase arm of the arachidonic acid pathway. Upon cellular stimulation (e.g., by cytokines), phospholipase A2 releases arachidonic acid from the cell membrane. COX enzymes then catalyze the conversion of arachidonic acid to Prostaglandin H2 (PGH2), which is subsequently converted by specific synthases into various pro-inflammatory prostaglandins.[14]
Caption: The Arachidonic Acid Signaling Pathway and points of NSAID inhibition.
In Vitro Efficacy and Selectivity Evaluation
The initial characterization of a potential anti-inflammatory compound involves determining its potency and selectivity using enzymatic and cell-based assays.
Objective: To determine the 50% inhibitory concentration (IC50) of Compound T, Ibuprofen, and Celecoxib against isolated COX-1 and COX-2 enzymes.
Rationale: This direct enzymatic assay provides a quantitative measure of a compound's potency and is the first step in determining its selectivity.[15] A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1) to IC50 (COX-2) yields the Selectivity Index (SI), a critical parameter for predicting gastrointestinal safety.[5] A higher SI value signifies greater selectivity for COX-2.
Protocol: Colorimetric COX Inhibitor Screening Assay [16][17]
-
Reagent Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in assay buffer. Prepare a range of concentrations for Compound T, Ibuprofen, and Celecoxib.
-
Reaction Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.
-
Inhibitor Addition: Add the various concentrations of the test compounds (Compound T, Ibuprofen, Celecoxib) or vehicle control (DMSO) to the wells. Incubate for 10 minutes at 25°C.
-
Initiate Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.
-
Detection: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the percent inhibition against the log concentration and determine the IC50 value using non-linear regression analysis. Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Ibuprofen | 15.2 | 25.5 | 0.6 |
| Celecoxib | 8.1 | 0.05 | 162 |
| Compound T | 10.6 | 0.07 | 151 |
Note: Data are illustrative and serve to demonstrate the expected outcomes of the described assay.
Objective: To assess the ability of Compound T to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Rationale: Macrophages play a central role in inflammation. When activated by stimuli like LPS (a component of bacterial cell walls), they upregulate inducible nitric oxide synthase (iNOS) and COX-2, leading to the production of NO and prostaglandins.[18][19] Measuring the inhibition of NO production provides a cell-based confirmation of a compound's anti-inflammatory activity.[20][21]
Protocol: Griess Assay for Nitrite Determination [22]
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of Compound T, Ibuprofen, or Celecoxib for 1 hour.
-
Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control to induce inflammation. Incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent.
-
Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. Nitrite concentration, an indicator of NO production, is determined using a standard curve of sodium nitrite.
-
Cell Viability: Concurrently, perform an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.[21]
Caption: Experimental workflow for the LPS-induced Nitric Oxide assay.
In Vivo Preclinical Efficacy Model
To translate in vitro findings into a physiological context, a well-established animal model of acute inflammation is essential.
Objective: To evaluate the ability of Compound T to reduce acute inflammation and edema in a live animal model.
Rationale: The carrageenan-induced paw edema model is a standard and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[23][24][25] The injection of carrageenan into a rat's paw elicits a biphasic inflammatory response, with the later phase (3-6 hours) being highly dependent on prostaglandin production via COX-2.[24] Inhibition of paw swelling (edema) is a direct measure of the compound's anti-inflammatory efficacy.
Protocol: Paw Edema Assay [23][26]
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (180-200 g) for at least one week.
-
Grouping: Randomly assign animals to groups (n=6-8 per group): Vehicle Control, Ibuprofen (e.g., 30 mg/kg), Celecoxib (e.g., 10 mg/kg), and Compound T (various doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Drug Administration: Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume (Edema = Vₜ - V₀). Determine the percentage inhibition of edema for each treatment group compared to the vehicle control.
Sources
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 8. Ibuprofen - Wikipedia [en.wikipedia.org]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. academicjournals.org [academicjournals.org]
- 18. mdpi.com [mdpi.com]
- 19. jkb.ub.ac.id [jkb.ub.ac.id]
- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 22. thaiscience.info [thaiscience.info]
- 23. inotiv.com [inotiv.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine
This guide provides a detailed protocol for the safe handling of (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine (CAS No. 79146-95-5), a compound utilized in specialized proteomics research.[1] Given the absence of a comprehensive Safety Data Sheet (SDS) specifically for this molecule, this document synthesizes safety information from structurally related compounds, namely the isobutylamine and thiazoline moieties, to establish a robust and conservative safety protocol. The foundational principle of this guide is that a proactive and informed approach to safety is paramount in the research environment.[2]
The isobutylamine component suggests potential flammability, corrosivity, and toxicity if swallowed, causing severe skin burns and eye damage.[3] The thiazoline group and related compounds are recognized as potential skin, eye, and respiratory irritants.[4][5] Therefore, this compound must be handled with stringent adherence to safety protocols to mitigate risks of dermal contact, inhalation, and ingestion.[6]
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is selected, the primary goal is to minimize exposure through engineering controls. All work involving this compound, from weighing solids to preparing solutions, must be conducted within a certified chemical fume hood.[7] A fume hood serves as the primary barrier, protecting the user from inhaling potentially harmful vapors and containing spills.[7] Work surfaces should be lined with disposable, plastic-backed absorbent paper to contain any minor spills and facilitate easy cleanup.[6]
Personal Protective Equipment (PPE): Your Personal Barrier
PPE is the essential final barrier between the researcher and the chemical.[8] The following is a comprehensive guide to the minimum required PPE for handling this compound.
Eye and Face Protection
Direct ocular exposure to corrosive amines can cause severe, irreversible damage.[6]
-
Minimum Requirement: Indirectly vented, chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory at all times. Standard safety glasses do not provide adequate protection from splashes.[7][9]
-
High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, working under pressure), a full-face shield must be worn in addition to chemical splash goggles.
Skin and Body Protection
Dermal contact is a primary route of exposure.[6] The isobutylamine group suggests a high potential for causing severe skin burns.[3]
-
Gloves:
-
Material: Nitrile gloves are the standard for incidental contact. However, given the corrosive nature of amines, double-gloving provides an additional layer of protection.
-
Protocol: Always inspect gloves for tears or pinholes before use. After handling the compound, remove the outer glove using a technique that avoids touching the exterior with your bare hand. Never reuse disposable gloves.[2] If direct contact occurs, remove gloves immediately, wash hands thoroughly with soap and water for at least 15 minutes, and seek medical attention.[4]
-
-
Laboratory Coat: A flame-retardant, long-sleeved laboratory coat is required. Cuffs should be snug around the wrist. This coat must be kept fully buttoned to provide maximum coverage.[7]
-
Additional Protection: For procedures with a higher risk of spills, a chemically resistant apron and sleeve covers should be worn over the lab coat. Ensure that all clothing covers the legs completely; closed-toe shoes are mandatory, and sandals or perforated shoes are strictly forbidden.[7]
Respiratory Protection
While a fume hood is the primary control for vapors, respiratory protection may be necessary in specific situations.
-
Standard Operations: For routine handling inside a certified fume hood, additional respiratory protection is typically not required.
-
Emergency Situations: In the event of a large spill or a failure of the ventilation system, a full-face respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) is necessary.[9][10] All personnel who may need to use a respirator must be medically evaluated and fit-tested annually.[8]
Step-by-Step PPE Protocols
Adherence to a strict sequence for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.
Donning Procedure
-
Attire: Confirm proper laboratory attire (long pants, closed-toe shoes).
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Eye/Face Protection: Put on chemical splash goggles. If required, add a face shield.
Doffing Procedure (Contamination Removal)
This process is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off.
-
Face/Eye Protection: Remove the face shield (if used) and goggles from the back to the front.
-
Lab Coat: Unbutton the lab coat. Shrug it from your shoulders, and as you pull your arms out, turn the sleeves inside out. Fold the coat so the contaminated exterior is contained within the fold.
-
Inner Gloves: Remove the final pair of gloves as described in step 1.
-
Hygiene: Immediately wash your hands thoroughly with soap and water for at least 30 seconds.[11]
Summary of PPE Requirements
| Protection Type | Equipment Specification | When to Use |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Always required when handling the chemical. |
| Full Face Shield | Required over goggles during high-splash risk procedures. | |
| Hand | Double Nitrile Gloves | Always required. Change outer glove immediately upon contamination. |
| Body | Flame-Retardant Lab Coat | Always required, fully buttoned. |
| Chemically Resistant Apron | Recommended for transfers of >50 mL or other high-spill risk tasks. | |
| Respiratory | Not required for standard use in a fume hood. | Required (e.g., full-face respirator with organic vapor cartridge) for spill cleanup or ventilation failure. |
Operational and Disposal Plans
Spill Management
-
Alert: Immediately alert personnel in the area.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Protect: If safe to do so, and you are properly trained and equipped, contain the spill. For small liquid spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Wearing appropriate PPE (including respiratory protection if necessary), carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][10]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
All materials contaminated with this compound are considered hazardous waste.
-
Containers: Use separate, clearly labeled, and sealed containers for chemical waste.[7]
-
Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Disposal: Follow all local, regional, and national regulations for hazardous waste disposal. Do not pour chemical waste down the drain.[9][10]
Visualizations
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Sources
- 1. scbt.com [scbt.com]
- 2. Safety Manual | Chemistry [chem.duke.edu]
- 3. fishersci.com [fishersci.com]
- 4. 4,5-Dihydro-2-thiazolamine(1779-81-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29 when used as flavourings for all animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. gerpac.eu [gerpac.eu]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. jefferson.edu [jefferson.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
